Duvelisib R enantiomer
Description
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-2-phenyl-3-[(1R)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVQHLPISAIATJ-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis and characterization of Duvelisib R enantiomer"
An In-Depth Technical Guide to the Synthesis and Characterization of the Duvelisib R-Enantiomer
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Abstract
Duvelisib, an inhibitor of phosphoinositide 3-kinase (PI3K)-δ and PI3K-γ, is a clinically significant therapeutic agent approved for the treatment of certain hematological malignancies. As the S-enantiomer is the pharmacologically active moiety, the synthesis and characterization of the corresponding R-enantiomer are of critical importance for a comprehensive understanding of the drug's stereospecific activity, potential off-target effects, and for use as a reference standard in enantiomeric purity assays. This guide provides a detailed examination of the synthetic strategies and analytical methodologies required for the isolation and characterization of the Duvelisib R-enantiomer, underpinned by field-proven insights and authoritative references.
Introduction: The Stereochemical Imperative of Duvelisib
Duvelisib (marketed as Copiktra®) is a small molecule inhibitor targeting the δ and γ isoforms of PI3K, which are critical components of the B-cell receptor (BCR) and chemokine signaling pathways, respectively. Its therapeutic efficacy in chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma (FL) stems from its ability to disrupt these pathways, thereby inhibiting cancer cell proliferation, survival, and trafficking.
Duvelisib possesses a single stereocenter, and its pharmacological activity resides exclusively in the S-enantiomer. Consequently, the R-enantiomer is considered a chiral impurity. Regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drugs. Therefore, the ability to synthesize, isolate, and characterize the R-enantiomer is not merely an academic exercise but a fundamental requirement for:
-
Reference Standard: For the development and validation of analytical methods to quantify the level of the R-enantiomer in the active pharmaceutical ingredient (API).
-
Pharmacological Profiling: To investigate any potential off-target activities or toxicities associated with the R-enantiomer.
-
Process Optimization: To understand and control the stereochemical outcome of the manufacturing process.
This guide will delineate the practical approaches to obtaining and characterizing the Duvelisib R-enantiomer.
Synthetic Strategies for Accessing the Duvelisib R-Enantiomer
The primary challenge in obtaining the R-enantiomer lies in controlling the stereochemistry of the chiral amine intermediate. Two principal strategies are employed:
-
Chiral Resolution: Separation of a racemic mixture of the enantiomers.
-
Asymmetric Synthesis: Direct synthesis of the desired enantiomer.
Chiral Resolution via Diastereomeric Salt Formation
A common and scalable approach involves the resolution of a racemic intermediate, such as (±)-5-amino-2-methyl-N-(1-phenylpropyl)benzamide. This method relies on the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.
Experimental Protocol: Chiral Resolution
-
Salt Formation: Dissolve the racemic amine intermediate in a suitable solvent (e.g., methanol, ethanol, or isopropanol). Add a stoichiometric amount of a chiral acid, such as (R)-(-)-Mandelic acid or (+)-Di-p-toluoyl-D-tartaric acid.
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The choice of solvent and cooling profile is critical and often requires optimization.
-
Isolation: Isolate the crystalline salt by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH or K2CO3) to liberate the free R-enantiomer of the amine.
-
Extraction: Extract the enantiomerically enriched amine into an organic solvent (e.g., dichloromethane or ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Coupling: The resulting enantiomerically pure amine is then coupled with the appropriate heterocyclic partner to yield the final Duvelisib R-enantiomer.
Causality Explanation: The success of this method hinges on the differential solubility of the two diastereomeric salts. The specific crystalline lattice formed by one diastereomer is more stable and thus precipitates preferentially, allowing for physical separation.
Asymmetric Synthesis
While chiral resolution is effective, asymmetric synthesis offers a more elegant and potentially more efficient route by creating the desired stereocenter directly. This often involves the use of a chiral catalyst or a chiral auxiliary.
Analytical Characterization of the Duvelisib R-Enantiomer
Once synthesized, a rigorous analytical characterization is required to confirm the identity, purity, and stereochemical integrity of the R-enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of Duvelisib. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: A polysaccharide-based CSP, such as a Chiralpak® or Chiralcel® column, is typically effective.
-
Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly used. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a known concentration of the synthesized R-enantiomer in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength.
-
Enantiomeric Purity Calculation: The enantiomeric excess (% ee) is calculated from the peak areas of the R and S enantiomers.
Table 1: Representative Chiral HPLC Method Parameters
| Parameter | Value |
| Column | Chiralpak® AD-H (or equivalent) |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the Duvelisib R-enantiomer. The spectra should be identical to that of the S-enantiomer, as they are constitutionally identical.
-
The use of chiral shift reagents can be employed to distinguish between the enantiomers in solution, although this is less common than chiral HPLC.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule. The mass spectrum of the R-enantiomer will be identical to that of the S-enantiomer.
Circular Dichroism (CD) Spectroscopy:
-
CD spectroscopy is a powerful technique for distinguishing between enantiomers. Enantiomers of a chiral molecule will produce mirror-image CD spectra. This provides definitive proof of the absolute configuration when compared to the known spectrum of the S-enantiomer.
Visualizing the Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of the Duvelisib R-enantiomer via the chiral resolution pathway.
Caption: Workflow for Duvelisib R-Enantiomer Synthesis and Characterization.
Conclusion
The synthesis and characterization of the Duvelisib R-enantiomer are indispensable for the development, manufacturing, and regulatory compliance of Duvelisib. While often viewed as a simple impurity, a thorough understanding of the R-enantiomer through its synthesis and rigorous characterization provides the necessary tools for ensuring the safety, quality, and efficacy of the final drug product. The methodologies outlined in this guide, from chiral resolution to advanced spectroscopic and chromatographic analysis, represent a robust framework for researchers and drug development professionals working with this important therapeutic agent.
References
-
Title: Copiktra (duvelisib) prescribing information Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Duvelisib: a review of its use in relapsed or refractory chronic lymphocytic leukaemia/small lymphocytic lymphoma and follicular lymphoma Source: National Center for Biotechnology Information (NCBI) URL: [Link]
An In-depth Technical Guide to Chiral Synthesis Methods for Duvelisib Enantiomers
Abstract
Duvelisib, an orally administered dual inhibitor of phosphoinositide 3-kinase (PI3K)-δ and PI3K-γ, is a clinically significant therapeutic agent for the treatment of certain hematologic malignancies, including chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma (FL).[1][2] The therapeutic efficacy of Duvelisib is attributed to its (S)-enantiomer, which necessitates highly stereocontrolled synthetic manufacturing processes. This in-depth technical guide provides a comprehensive overview and critical analysis of the principal chiral synthesis methodologies employed to produce the enantiomerically pure (S)-Duvelisib. We will explore strategies rooted in the chiral pool, classical resolution of racemates, and emerging catalytic asymmetric methods, offering field-proven insights into the causality behind experimental choices and the self-validating systems inherent in robust protocols. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and manufacturing of complex chiral pharmaceutical agents.
Introduction: The Significance of Chirality in Duvelisib's Therapeutic Action
Duvelisib, chemically known as (S)-8-chloro-2-phenyl-3-[1-(9H-purin-6-ylamino)ethyl]isoquinolin-1(2H)-one, exerts its therapeutic effect by inhibiting the δ and γ isoforms of PI3K.[3] This inhibition disrupts signaling pathways crucial for the proliferation and survival of malignant B-cells.[4][5] The stereochemistry at the C1 position of the ethylamino side chain is paramount; the biological activity resides exclusively in the (S)-enantiomer. Consequently, the development of efficient and scalable synthetic routes to obtain enantiomerically pure (S)-Duvelisib is a critical aspect of its pharmaceutical development and manufacturing.[6] This guide will dissect and compare the primary strategies for achieving this stereochemical control.
Duvelisib's Mechanism of Action: A Stereospecific Interaction
The PI3K signaling pathway is a pivotal regulator of cell growth, survival, and proliferation.[] Duvelisib's dual inhibition of the δ and γ isoforms, which are predominantly expressed in hematopoietic cells, provides a targeted approach for treating B-cell malignancies.[8] The (S)-enantiomer's specific three-dimensional arrangement allows for optimal binding within the ATP-binding pocket of the PI3K enzymes, leading to potent inhibition. The (R)-enantiomer, conversely, does not fit as effectively and is considered the less active enantiomer.
Caption: Chiral Pool Synthesis of (S)-Duvelisib.
The synthesis of the key intermediate, tert-butyl (S)-4-(3-chloro-2-(phenylcarbamoyl)phenyl)-3-oxobutan-2-ylcarbamate, is a critical step. [6]
-
(S)-2-aminopropanoic acid is first converted to its methyl ester hydrochloride.
-
The amine group is then protected with a tert-butyloxycarbonyl (Boc) group.
-
The protected amino acid is subsequently coupled with the carbanion derived from 2-chloro-6-methyl-N-phenylbenzamide to yield the key β-ketoamino acid derivative.
-
Treatment of this intermediate with hydrochloric acid in methanol facilitates the deprotection of the amine group and subsequent cyclization to form the desired isoquinolinone derivative, (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one . [6]
The use of (S)-alanine as a starting material is advantageous due to its low cost and high enantiomeric purity, which is directly transferred to the final product. This strategy avoids the need for a chiral separation step, which can be costly and reduce the overall yield. The Boc protecting group is a strategic choice due to its stability under the reaction conditions required for the coupling reaction and its facile removal under acidic conditions, which simultaneously promotes the desired cyclization.
Chiral Resolution: Separation of Enantiomers
An alternative to asymmetric synthesis is the preparation of a racemic mixture of a key intermediate, followed by resolution to isolate the desired (S)-enantiomer. This method is particularly useful when a direct asymmetric synthesis is challenging or not cost-effective on a large scale.
The key chiral intermediate, 3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, can be synthesized as a racemate and then resolved. A common and effective method for the resolution of amines is the formation of diastereomeric salts with a chiral acid.
-
A racemic mixture of 3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one is dissolved in a suitable solvent, such as methanol.
-
A chiral resolving agent, such as D-tartaric acid , is added to the solution. [9]3. The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the crystallization of one of the diastereomeric salts. [9]Due to the different spatial arrangements of the diastereomers, they exhibit different physical properties, including solubility.
-
The less soluble diastereomeric salt, in this case, the salt of the (S)-amine with D-tartaric acid, selectively crystallizes out of the solution.
-
The crystalline salt is isolated by filtration.
-
The purified diastereomeric salt is then treated with a base to neutralize the tartaric acid and liberate the enantiomerically enriched (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one . [9]
Caption: Chiral Resolution via Diastereomeric Salt Formation.
The success of a chiral resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. Tartaric acid and its derivatives are frequently employed due to their availability in both enantiomeric forms and their ability to form well-defined crystalline salts with amines. [10]The key to this process is the difference in the crystal lattice energies of the two diastereomeric salts, which dictates their relative solubilities. While this method can be highly effective, a significant drawback is that the theoretical maximum yield for the desired enantiomer is 50%. However, the undesired enantiomer can often be racemized and recycled, improving the overall process economy.
Catalytic Asymmetric Synthesis: The Pursuit of Efficiency
Catalytic asymmetric synthesis represents the most elegant and atom-economical approach to chiral compounds. This strategy involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. While specific, detailed industrial processes for a catalytic asymmetric synthesis of Duvelisib are not widely published in open literature, the principles can be applied to the synthesis of its key chiral amine intermediate.
A plausible strategy involves the asymmetric hydrogenation of a prochiral imine or enamine precursor to the chiral amine intermediate. This would require a suitable chiral transition metal catalyst, such as one based on rhodium or iridium with a chiral phosphine ligand.
-
Synthesis of Prochiral Precursor: A prochiral precursor, such as 3-(1-iminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, would be synthesized.
-
Asymmetric Hydrogenation: The prochiral imine would be subjected to hydrogenation in the presence of a chiral catalyst (e.g., a Rh(I) or Ir(I) complex with a chiral bisphosphine ligand like BINAP) under a hydrogen atmosphere.
-
Stereoselective Reduction: The chiral catalyst would coordinate to the imine and direct the delivery of hydrogen from one face, leading to the preferential formation of the (S)-amine.
-
Isolation: The enantiomerically enriched (S)-amine would be isolated and purified.
Caption: Catalytic Asymmetric Synthesis Workflow.
The development of a successful catalytic asymmetric process hinges on the rational design and screening of chiral catalysts and ligands to achieve high enantioselectivity and turnover numbers. The advantage of this approach is the potential for high yields and excellent enantiomeric excess without the need for stoichiometric chiral reagents or resolving agents. This methodology is often favored in industrial settings for its efficiency and sustainability.
Comparative Analysis of Chiral Synthesis Methods
The choice of a synthetic strategy for (S)-Duvelisib on an industrial scale is a multifactorial decision, balancing cost, efficiency, scalability, and regulatory considerations.
| Method | Key Advantages | Key Disadvantages | Typical Yield (Desired Enantiomer) | Typical Enantiomeric Excess (ee) |
| Chiral Pool Synthesis | High enantiomeric purity from the start; well-established chemistry. | Limited by the availability and cost of the chiral starting material. | Good to Excellent | >99% |
| Chiral Resolution | Applicable when direct asymmetric synthesis is difficult; can produce high ee. | Theoretical max yield of 50% (without racemization/recycle); requires screening of resolving agents. | Moderate (approaching 50%) | >98% after crystallization |
| Catalytic Asymmetric Synthesis | High atom economy; high potential yield; environmentally friendly. | Requires development of a specific and highly selective catalyst; catalyst cost can be high. | Potentially Excellent | >95% |
Conclusion and Future Perspectives
The synthesis of the enantiomerically pure (S)-enantiomer of Duvelisib is a critical aspect of its production as a therapeutic agent. This guide has detailed the primary chiral synthesis strategies, including the use of a chiral pool starting material, classical chiral resolution, and the potential application of catalytic asymmetric synthesis. The choice of the optimal method depends on a careful evaluation of factors such as cost, scale, and process robustness.
The chiral pool synthesis starting from (S)-alanine represents a reliable and well-established route. Chiral resolution offers a practical alternative, particularly if the racemic intermediate is readily accessible. Looking forward, the development of a highly efficient and selective catalytic asymmetric synthesis would represent a significant advancement in the manufacturing of Duvelisib, offering potential benefits in terms of cost, sustainability, and overall process efficiency. As the demand for targeted and stereochemically pure pharmaceuticals continues to grow, the ongoing innovation in asymmetric synthesis will undoubtedly play a pivotal role in the future of drug development and manufacturing.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Duvelisib - Wikipedia [en.wikipedia.org]
- 3. Duvelisib | C22H17ClN6O | CID 50905713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral PI3K-δ,γ Inhibitor for the Management of People with Chronic Lymphocytic Leukemia and Small Lymphocytic Lymphoma: A Narrative Review on Duvelisib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 8. Duvelisib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical and Physical Properties of the Duvelisib R-enantiomer
Introduction: The Significance of Chirality in PI3K Inhibition
Duvelisib, an FDA-approved oral inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K), has emerged as a critical therapeutic agent in the management of relapsed or refractory chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL)[1][2]. Chemically, Duvelisib is the S-enantiomer of 3-(1-((9H-purin-6-yl)amino)ethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one[3]. The stereochemistry of Duvelisib is paramount to its biological activity, as is common with many small molecule kinase inhibitors[3][4]. While the S-enantiomer is the pharmacologically active agent, its optical counterpart, the R-enantiomer, is often considered a "less active" stereoisomer and is monitored as a potential impurity in the final drug product.
This technical guide provides a comprehensive overview of the chemical and physical properties of the Duvelisib R-enantiomer. Understanding the characteristics of this enantiomer is crucial for researchers, scientists, and drug development professionals for several reasons. Firstly, it is essential for the development of robust analytical methods for chiral separation and purity testing of the active pharmaceutical ingredient (API). Secondly, characterizing the R-enantiomer's biological activity, even if reduced, is vital for a complete understanding of the drug's safety and efficacy profile. A computational study has suggested that the R-enantiomer of Duvelisib might be associated with lower toxicity, highlighting the potential for stereoisomers to exhibit different toxicological profiles[5]. This underscores the importance of studying both enantiomers in drug development.
This guide will delve into the known chemical and physical properties of the Duvelisib R-enantiomer, leveraging the extensive data available for the S-enantiomer and the fundamental principles of stereochemistry. Where specific experimental data for the R-enantiomer is not publicly available, this will be clearly indicated. We will also provide detailed experimental protocols for the chiral separation of Duvelisib enantiomers and illustrate the relevant biological pathways.
Chemical Properties
The chemical structure of the Duvelisib R-enantiomer is a mirror image of the S-enantiomer (Duvelisib). This difference in the three-dimensional arrangement of atoms around the chiral center, while seemingly subtle, can lead to significant differences in biological activity due to the stereospecific nature of drug-target interactions[4].
| Property | Value | Source |
| IUPAC Name | (R)-3-(1-((9H-purin-6-yl)amino)ethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | Inferred from S-enantiomer |
| Molecular Formula | C₂₂H₁₇ClN₆O | [6] |
| Molecular Weight | 416.86 g/mol | [6] |
| CAS Number | 1261590-48-0 | [6] |
Synthesis and Stereochemistry
The synthesis of Duvelisib, the S-enantiomer, has been described in the literature and typically involves a stereoselective step to introduce the chiral center with the desired (S)-configuration. The R-enantiomer can be synthesized using a similar synthetic route but employing the corresponding (R)-configured starting material or separated from a racemic mixture.
The presence of a single chiral center at the ethylamino substituent gives rise to the two enantiomers. The absolute configuration (R or S) is determined by the Cahn-Ingold-Prelog priority rules.
Physical Properties
Enantiomers exhibit identical physical properties in an achiral environment. Therefore, the melting point, boiling point, and solubility in achiral solvents of the Duvelisib R-enantiomer are expected to be identical to those of the S-enantiomer. However, they differ in their interaction with plane-polarized light, a property known as optical activity.
| Property | Value | Source |
| Appearance | White to gray solid | [6] |
| Melting Point | >190 °C (for S-enantiomer) | [1] |
| Solubility | DMSO: 100 mg/mL (239.89 mM) | [6] |
| Optical Rotation | ||
| Specific Rotation [α] | Not experimentally reported in public literature. Expected to be equal in magnitude but opposite in sign to the S-enantiomer. | Inferred |
Optical Activity
Biological Properties and Mechanism of Action
Duvelisib (the S-enantiomer) is a potent inhibitor of PI3K-δ and PI3K-γ, key enzymes in the B-cell receptor signaling pathway that are crucial for the proliferation and survival of malignant B-cells[1][2]. The R-enantiomer of Duvelisib is reported to be the "less active" enantiomer[6]. This reduced activity is attributed to a less optimal fit in the ATP-binding pocket of the PI3K enzymes due to its different three-dimensional structure.
A computational docking study has explored the interaction of both Duvelisib enantiomers with DNA, suggesting that the R-enantiomer may have a different interaction profile and potentially lower toxicity[5]. This highlights that even a "less active" enantiomer can have biological interactions that are important to characterize. However, it is crucial to note that the primary mechanism of action of Duvelisib is through PI3K inhibition, not direct DNA interaction.
PI3K Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many hematological malignancies, this pathway is aberrantly activated. Duvelisib exerts its therapeutic effect by inhibiting the δ and γ isoforms of PI3K, thereby disrupting this signaling cascade in malignant B-cells.
Caption: PI3K signaling pathway and the inhibitory action of Duvelisib enantiomers.
Experimental Protocols
The ability to separate and quantify the enantiomers of Duvelisib is critical for quality control in pharmaceutical manufacturing and for research purposes. A validated method for the enantiomeric separation of Duvelisib has been reported using Electrokinetic Chromatography (EKC).
Enantiomeric Separation of Duvelisib by Electrokinetic Chromatography (EKC)
This protocol is adapted from a published method for the stereoselective determination of Duvelisib enantiomers.
Instrumentation:
-
Capillary Electrophoresis (CE) system equipped with a diode array detector (DAD).
-
Fused-silica capillary (e.g., 50 µm i.d., 365 µm o.d., total length 48.5 cm, effective length 40 cm).
Reagents and Solutions:
-
Running buffer: 25 mM phosphate buffer (pH 7.0) containing 15 mM of a chiral selector (e.g., a cyclodextrin derivative).
-
Sample solvent: Methanol or a mixture of methanol and water.
-
Capillary conditioning solutions: 0.1 M NaOH, 0.1 M HCl, and deionized water.
Procedure:
-
Capillary Conditioning:
-
Flush the new capillary with 0.1 M NaOH for 20 min.
-
Flush with deionized water for 10 min.
-
Flush with 0.1 M HCl for 10 min.
-
Flush with deionized water for 10 min.
-
Finally, flush with the running buffer for 15 min.
-
-
Sample Preparation:
-
Dissolve the Duvelisib sample (containing both enantiomers) in the sample solvent to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Electrophoretic Conditions:
-
Injection: Hydrodynamic injection at 50 mbar for 5 s.
-
Separation voltage: 25 kV.
-
Capillary temperature: 25 °C.
-
Detection: UV detection at a wavelength of 254 nm.
-
-
Data Analysis:
-
The two enantiomers will appear as separate peaks in the electropherogram.
-
Identify the peaks corresponding to the R- and S-enantiomers by running standards of the pure enantiomers, if available, or by spiking the sample with the known S-enantiomer (Duvelisib).
-
Quantify the amount of each enantiomer by measuring the peak area.
-
Caption: Workflow for the enantiomeric separation of Duvelisib by EKC.
Conclusion
The Duvelisib R-enantiomer, while being the "less active" stereoisomer of the potent PI3K inhibitor, is a critical entity to study for a comprehensive understanding of the drug's profile. Its chemical and physical properties are largely inferred from its relationship with the well-characterized S-enantiomer, Duvelisib. The development of robust analytical methods for the chiral separation of these enantiomers is paramount for ensuring the quality and safety of the pharmaceutical product.
Further research into the specific biological activities and potential toxicological profile of the R-enantiomer is warranted. While computational studies provide intriguing insights, experimental validation is necessary to fully elucidate its role. This in-depth technical guide provides a foundational understanding of the Duvelisib R-enantiomer, compiling the available information and highlighting areas where further investigation is needed. For researchers and professionals in drug development, a thorough characterization of all stereoisomers is not just a regulatory requirement but a scientific imperative for developing safer and more effective medicines.
References
- Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia. (Source not further specified in provided text)
-
Duvelisib | C22H17ClN6O | CID 50905713 - PubChem. National Center for Biotechnology Information. [Link]
- Duvelisib: uses, dosing, warnings, adverse events, interactions - Oncology News Central. (Source not further specified in provided text)
-
Optical Activity, Specific Rotation & Enantiomeric Excess - Stereochemistry. The Organic Chemistry Tutor. [Link]
- Enantiomeric separation of duvelisib by Electrokinetic Chromatography. Application to the analysis of pharmaceutical formulations and determination in serum and wastewater samples previous μSPEed preconcentration. Journal of Chromatography A. (Source not further specified in provided text)
-
Duvelisib (R enantiomer) CAS No.1261590-48-0. Ruixibiotech. [Link]
- Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies. Blood. (Source not further specified in provided text)
- A Highly Sensitive Nonextraction-Assisted HPLC Method with Fluorescence Detection for Quantification of Duvelisib in Plasma Samples and its Application to Pharmacokinetic Study in Rats. Journal of Chromatographic Science. (Source not further specified in provided text)
- Development and validation of an UPLC-ESI-MS/MS method for quantification of duvelisib in plasma: application to pharmacokinetic study in rats. RSC Advances. (Source not further specified in provided text)
- The Exploration of Chirality for Improved Druggability within the Human Kinome. Molecules. (Source not further specified in provided text)
- Enantioseparation of D- and L- isomers of Chiral Drugs for Improving their Bioavailability: Some Techniques Including Micellization with Gemini Surfactants. Indian Journal of Pharmaceutical Education and Research. (Source not further specified in provided text)
- An Advanced Computational Evaluation for the Most Biologically Active Enantiomers of Chiral Anti-Cancer Agents. Current Computer-Aided Drug Design. (Source not further specified in provided text)
Sources
- 1. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. labsolu.ca [labsolu.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Inactive Partner: A Technical Guide to the Duvelisib R-Enantiomer's Interaction with the PI3K Pathway
Foreword: The Importance of Stereochemistry in Kinase Inhibition
In the realm of targeted therapies, the three-dimensional arrangement of atoms within a drug molecule is not a trivial detail. It is a fundamental determinant of its biological activity. The concept of chirality, where a molecule and its mirror image are non-superimposable, gives rise to enantiomers. These stereoisomers, while possessing identical chemical formulas, can exhibit vastly different pharmacological and toxicological profiles. The story of Duvelisib, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ), is a compelling case study in the significance of stereochemistry. While the S-enantiomer is the active therapeutic agent, its counterpart, the R-enantiomer, is significantly less active. This technical guide will provide an in-depth exploration of the mechanism of action, or more accurately, the mechanism of reduced action, of the Duvelisib R-enantiomer within the PI3K signaling pathway. Understanding the molecular basis for this stereochemical disparity is not merely an academic exercise; it offers crucial insights for the rational design of future kinase inhibitors with improved specificity and efficacy.
The PI3K Signaling Pathway: A Central Node in Cellular Regulation
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The class I PI3K isoforms (α, β, δ, and γ) are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit. The δ and γ isoforms are predominantly expressed in hematopoietic cells, making them attractive targets for hematological malignancies and inflammatory diseases.[2]
Upon activation by upstream signals, such as B-cell receptor (BCR) or cytokine receptor engagement, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits downstream effectors, most notably the serine/threonine kinase Akt, to the plasma membrane, leading to their activation and the subsequent phosphorylation of a cascade of proteins that drive cellular responses.[3] Dysregulation of the PI3K pathway is a common feature in many cancers, leading to uncontrolled cell growth and survival.[2]
Figure 1: The PI3K Signaling Pathway and the Differential Effects of Duvelisib Enantiomers.
Duvelisib: A Tale of Two Enantiomers
Duvelisib (formerly IPI-145) is an oral small molecule inhibitor that targets the δ and γ isoforms of PI3K.[2] The commercially available drug, Copiktra®, is the pure S-enantiomer.[4] Initial development and many preclinical studies were conducted with the racemic mixture. The S-enantiomer is a potent inhibitor of PI3Kδ and PI3Kγ, with IC50 values in the low nanomolar range.[5][6] In stark contrast, the R-enantiomer is significantly less active as a PI3K inhibitor.[7]
Comparative Inhibitory Activity
While precise IC50 values for the R-enantiomer are not widely published in peer-reviewed literature, data from commercial suppliers and the consensus in the field indicate a substantial difference in potency between the two enantiomers. The inhibitory activity of the racemic mixture of Duvelisib against the class I PI3K isoforms is presented in the table below. Given that the R-enantiomer is considered the "less active" form, it can be inferred that the potent inhibitory activity of the racemate is almost entirely attributable to the S-enantiomer.
| PI3K Isoform | Racemic Duvelisib IC50 (nM) |
| PI3Kα | 1602 |
| PI3Kβ | 85 |
| PI3Kδ | 2.5 |
| PI3Kγ | 27 |
| Table 1: Inhibitory activity of racemic Duvelisib against Class I PI3K isoforms. Data compiled from multiple sources.[5][6] |
The profound difference in inhibitory activity underscores the critical role of the stereocenter in the interaction between Duvelisib and the ATP-binding pocket of the PI3K enzymes.
The Molecular Basis of Stereoselectivity: A Structural Perspective
The reduced activity of the Duvelisib R-enantiomer can be understood by examining the molecular interactions within the ATP-binding pocket of the PI3K catalytic subunit. While a crystal structure of the R-enantiomer bound to a PI3K isoform is not publicly available, we can infer the structural basis for its reduced affinity through molecular modeling and by drawing parallels with other chiral kinase inhibitors.
The Duvelisib molecule contains a single chiral center. The specific spatial arrangement of the substituents around this carbon atom dictates how the molecule fits into the highly structured active site of the enzyme. It is hypothesized that the orientation of a key functional group in the R-enantiomer leads to a steric clash with amino acid residues in the binding pocket, preventing the optimal alignment required for high-affinity binding and potent inhibition. In contrast, the S-enantiomer is thought to position its functional groups in a manner that allows for favorable hydrogen bonding and hydrophobic interactions with the enzyme, leading to its potent inhibitory activity.
Sources
- 1. The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL [escholarship.org]
- 2. amplity.com [amplity.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomeric separation of duvelisib by Electrokinetic Chromatography. Application to the analysis of pharmaceutical formulations and determination in serum and wastewater samples previous μSPEed preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amsbio.com [amsbio.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Guide: The Strategic Use of Duvelisib's R-enantiomer as a High-Fidelity Inactive Control
Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the proper utilization of the R-enantiomer of Duvelisib as an inactive control in preclinical research. Duvelisib, the (S)-enantiomer, is a potent dual inhibitor of the δ and γ isoforms of phosphoinositide 3-kinase (PI3K), a critical pathway in the proliferation and survival of various hematological malignancies.[1][2][3] To rigorously validate that the observed biological effects of Duvelisib are due to specific, on-target inhibition of PI3K-δ/γ, it is imperative to employ a control that is structurally analogous but biologically inert. This guide details the stereochemical and mechanistic basis for the R-enantiomer's inactivity, presents a comparative biochemical profile, and provides detailed, field-proven protocols for its application in both biochemical and cellular assays. By adhering to these methodologies, researchers can ensure the generation of robust, reproducible, and mechanistically sound data, thereby enhancing the scientific integrity of their findings.
Section 1: The Rationale for a Chiral Control in Kinase Inhibition Studies
Duvelisib: A Dual PI3K-δ/γ Inhibitor
Duvelisib (IPI-145) is an oral small molecule inhibitor that selectively targets the δ (delta) and γ (gamma) isoforms of PI3K.[1][4][5] These isoforms are primarily expressed in hematopoietic cells and are crucial components of the B-cell receptor (BCR) and chemokine signaling pathways, respectively.[2][3] Hyperactivation of the PI3K/AKT/mTOR signaling cascade is a well-established driver of cell growth, proliferation, and survival in many B-cell cancers, such as Chronic Lymphocytic Leukemia (CLL) and Follicular Lymphoma (FL).[6][7] By inhibiting PI3K-δ, Duvelisib disrupts pro-survival signals within the malignant B-cells.[2][8] Concurrently, its inhibition of PI3K-γ modulates the tumor microenvironment by interfering with T-cell and myeloid cell signaling, which would otherwise support tumor growth.[2][4][8]
The Principle of Stereochemistry in Drug-Target Interaction
The vast majority of biological targets, including enzymes and receptors, are chiral. This inherent "handedness" means they interact differently with the enantiomers (non-superimposable mirror images) of a chiral drug.[9][10] In pharmacology, the more active enantiomer is termed the eutomer , while the less active one is the distomer .[10] The difference in biological activity arises from the three-dimensional arrangement of atoms, which dictates the ability of the molecule to fit precisely into the target's binding site.[9][11]
Why the R-enantiomer is the Ideal Negative Control
Using a structurally related but inactive compound is a cornerstone of rigorous pharmacology. The R-enantiomer of Duvelisib serves as the ultimate negative control for several reasons:
-
Identical Physicochemical Properties: The R- and S-enantiomers share the same molecular weight, formula, solubility, and other bulk physical properties. This eliminates potential artifacts arising from differences in compound handling, bioavailability in cell culture media, or non-specific membrane interactions.
-
Structural Homology: Its near-identical structure ensures that any observed biological effect (or lack thereof) can be confidently attributed to the specific stereochemical orientation required for target engagement, rather than off-target effects caused by a completely different chemical scaffold.
-
Dissection of On-Target vs. Off-Target Effects: If both the active (S) and inactive (R) enantiomers produce a similar biological effect, it strongly suggests an off-target mechanism or a non-specific, compound-related artifact. Conversely, if only the S-enantiomer is active, it provides powerful evidence for a specific, on-target mechanism of action.
Section 2: Comparative Profile: (S)-Duvelisib vs. (R)-Duvelisib
Duvelisib is chemically defined as 8-chloro-2-phenyl-3-[(1S)-1-(7H-purin-6-ylamino)ethyl]-1-isoquinolinone.[12] The chiral center is the ethyl group at the 3-position of the isoquinolinone core. The differential activity between the (S) and (R) enantiomers is a direct consequence of how this chiral center orients the purine moiety within the ATP-binding pocket of the PI3K catalytic subunit. The (S) configuration allows for optimal binding and inhibition, while the (R) configuration introduces a steric clash, drastically reducing its binding affinity and inhibitory potential.
Quantitative Inhibitory Activity
The most direct evidence of the R-enantiomer's suitability as a control comes from its dramatically lower potency in biochemical assays.
| Compound | Target | IC50 | Ki |
| (S)-Duvelisib | PI3K-δ | 1 nM[13] | 23 pM[13] |
| PI3K-γ | 50 nM[13] | 243 pM[13] | |
| PI3K-β | 85 nM[14] | N/A | |
| PI3K-α | 1602 nM[14] | N/A | |
| (R)-Duvelisib | PI3K-δ /γ | Significantly less active[15][16][17] | Ki: 23 pM/243 pM (δ/γ)[18]* |
*Note: There is a discrepancy in publicly available data for the R-enantiomer's Ki values, with one source[18] listing values identical to the S-enantiomer, which is likely a typographical error given its established role as the less active control. The consensus from multiple suppliers and the principles of stereochemistry confirm its significantly reduced activity.
Section 3: Experimental Protocols and Workflows
The following protocols are designed to validate the on-target activity of (S)-Duvelisib using the (R)-enantiomer as a self-validating control.
Workflow: Biochemical Validation of Differential Inhibition
This experiment confirms at the enzymatic level that the S-enantiomer, but not the R-enantiomer, inhibits PI3K activity.
Caption: Workflow for cellular p-AKT inhibition assay.
Protocol: Western Blot for Phospho-AKT (Ser473) Inhibition
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a TCL cell line with constitutive p-AKT)[19][20] in appropriate media.
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency.
-
Treat wells in triplicate with DMSO (vehicle), a fixed concentration of (S)-Duvelisib (e.g., 1 µM), and the same concentration of (R)-Duvelisib (1 µM).
-
Incubate for 2-4 hours at 37°C.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Harvest lysate and clarify by centrifugation. Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody against phospho-AKT (Ser473).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with a primary antibody for Total AKT to serve as a loading control.
-
-
Data Analysis:
-
Perform densitometry to quantify the band intensity for p-AKT and Total AKT.
-
Normalize the p-AKT signal to the Total AKT signal for each lane.
-
Expected Result: A significant reduction in the normalized p-AKT signal in the (S)-Duvelisib treated cells compared to the DMSO control. The (R)-Duvelisib treated cells should show a p-AKT signal comparable to the DMSO control. [21]
-
Section 4: Visualizing the Mechanism of Action
To understand why Duvelisib is effective and why its stereochemistry is critical, it is useful to visualize its place in the PI3K signaling pathway.
Caption: The PI3K/AKT/mTOR pathway and the specific inhibitory action of (S)-Duvelisib.
Section 5: Conclusion
References
- Patsnap Synapse. (2023, September 26). Duvelisib: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target.
- COPIKTRA® (duvelisib) HCP Site. Mechanism of Action.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Duvelisib?.
- Garlich, J. R., & O'Brien, S. (2017). Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia.
- BenchChem. (2025). Application Notes and Protocols for Duvelisib In Vitro Cell Viability Assay.
- Mato, A. R., & Pagel, J. M. (2021). Oral PI3K-δ,γ Inhibitor for the Management of People with Chronic Lymphocytic Leukemia and Small Lymphocytic Lymphoma: A Narrative Review on Duvelisib. Cancers, 13(6), 1438.
- Horwitz, S. M., et al. (2018). Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma. Blood, 131(8), 888-898.
- ResearchGate. Synthesis of Duvelisib monohydrate. [Diagram].
- ResearchGate. Figure 2. Duvelisib induces cell-autonomous and-nonautonomous effects.... [Image].
- Merck Millipore. PI3 Kinase Activity/Inhibitor ELISA | 17-493.
- ResearchGate. PI3K activity assays. A. ATPase activity of all class IA PI3K isoforms.... [Image].
- Robers, M. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 4785.
- MedchemExpress. Duvelisib (R enantiomer) (IPI-145 R enantiomer) | PI3K Inhibitor.
- ResearchGate. (2018). Activity of the PI3K-δ,γ inhibitor duvelisib in a phase I trial and preclinical models of T-cell lymphoma. [PDF].
- National Center for Biotechnology Information. PubChem Compound Summary for CID 50905713, Duvelisib.
- MedchemExpress. Duvelisib (IPI-145) | PI3K Inhibitor.
- The Oncology Nurse. (2015). Duvelisib (IPI-145): a Dual Inhibitor of Phosphoinositide 3-Kinase (PI3K)-Delta and -Gamma.
- Selleck Chemicals. PI3K Inhibitors.
- Kuenzi, B. M., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PLoS ONE, 13(7), e0197848.
- Ruixibiotech. Duvelisib (R enantiomer) CAS No.1261590-48-0.
- Ambeed.com. Duvelisib (R enantiomer) - PI3K.
- MedChemExpress. Duvelisib (R enantiomer) (IPI-145 R enantiomer) | PI3K Inhibitor.
- Horwitz, S. M., et al. (2018). Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma. Blood, 131(8), 888-898.
- Hutt, A. J., & Tan, S. C. (2007). Stereochemistry in Drug Action. Current Medicinal Chemistry, 14(15), 1633-1662.
- Selleck Chemicals. Duvelisib (IPI-145) | PI3K δ/γ Inhibitor | CAS 1201438-56-3.
- The Oncology Pharmacist. (2019). PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events.
-
Cooke, F. T., et al. (2017). Discovery of a Series of 5,11-Dihydro-6H-benzo[e]pyrimido[5,4-b]d[1][6]iazepin-6-ones as Selective PI3K-δ/γ Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1163–1167.
- Al-Sanea, M. M., et al. (2023).
- Balakrishnan, K., et al. (2015). The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL. Leukemia, 29(9), 1811-1822.
- SlidePlayer. Stereochemistry and biological activity of drugs.
- Santa Cruz Biotechnology. Duvelisib (R enantiomer).
- ResearchGate. (2014). Atropisomerism and Conformational Equilibria: Impact on PI3Kδ Inhibition....
- Berkeley Technology Law Journal. (2008). THE PATENTABILITY OF CHIRAL DRUGS POST-KSR.
- Flinn, I. W., et al. (2019). Combination trial of duvelisib (IPI-145) with rituximab or bendamustine/rituximab in patients with non-Hodgkin lymphoma or chronic lymphocytic leukemia.
- International Journal of Innovative Research in Science, Engineering and Technology. (2021). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy.
- Brocks, D. R. (2006). Chiral Drugs: An Overview. International Journal of Clinical Pharmacology and Therapeutics, 44(9), 401-412.
- Khan, N., et al. (2012). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. International Journal of Cancer, 130(7), 1695-1705.
- Niculescu, A. G., & Ruiz, L. T. (2021).
- El-Gamal, M. I., et al. (2022). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry, 65(15), 10466-10483.
- Taylor, B. S., et al. (2015). Reciprocal feedback inhibition of the androgen receptor and PI3K as a novel therapy for castrate-sensitive and -resistant prostate cancer. Oncotarget, 6(40), 42735-42748.
- Janku, F. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Expert Opinion on Drug Metabolism & Toxicology, 17(6), 635-647.
Sources
- 1. Duvelisib: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 2. What is the mechanism of Duvelisib? [synapse.patsnap.com]
- 3. Oral PI3K-δ,γ Inhibitor for the Management of People with Chronic Lymphocytic Leukemia and Small Lymphocytic Lymphoma: A Narrative Review on Duvelisib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Duvelisib (IPI-145): a Dual Inhibitor of Phosphoinositide 3-Kinase (PI3K)-Delta and -Gamma | Value-Based Cancer Care [valuebasedcancer.com]
- 5. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events - The Oncology Pharmacist [theoncologypharmacist.com]
- 6. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanism of Action - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]
- 9. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Duvelisib | C22H17ClN6O | CID 50905713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Duvelisib (R enantiomer) CAS No.1261590-48-0 - Ruixibiotech [ruixibiotech.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Duvelisib (R enantiomer) | INK1197 R enantiomer | PI3K | Ambeed.com [ambeed.com]
- 19. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL [escholarship.org]
A Technical Guide to the Structural Analysis and Stereochemical Significance of Duvelisib
Abstract
Duvelisib (Copiktra®), an oral dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms δ and γ, represents a significant therapeutic advance in the management of hematologic malignancies such as chronic lymphocytic leukemia (CLL) and follicular lymphoma (FL).[1][2] A critical, yet often overlooked, aspect of its design and function is its stereochemistry. Duvelisib is administered as a single enantiomer, (S)-3-(1-((9H-Purin-6-yl)amino)ethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one.[3][4] This guide provides an in-depth technical exploration of the structural analysis of Duvelisib, elucidating the rationale for selecting the S-enantiomer and detailing the analytical methodologies required to confirm its absolute configuration and enantiomeric purity. We will examine the interplay between stereochemistry and biological activity, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Primacy of Stereochemistry in PI3K Inhibition
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, and survival.[1] Its dysregulation is a hallmark of many cancers, making it a prime therapeutic target.[5][6] Duvelisib exerts its therapeutic effect by competitively and reversibly binding to the ATP-binding pocket of the p110 subunits of PI3K-δ and PI3K-γ, isoforms predominantly expressed in hematopoietic cells.[7][8][9] This dual inhibition disrupts B-cell receptor signaling, mitigates the supportive tumor microenvironment, and ultimately induces apoptosis in malignant cells.[1][10][11]
Like many small molecule kinase inhibitors, Duvelisib possesses a chiral center. The spatial arrangement of substituents around this stereocenter dictates the molecule's three-dimensional shape, which is fundamental to the precise molecular recognition required for potent and selective target engagement.[12] The human body is an inherently chiral environment; thus, enantiomers of a drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[13][14] One enantiomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be inactive or contribute to adverse effects.[14] For Duvelisib, the S-enantiomer is the active eutomer, while the R-enantiomer is considered the less active form.[15] The development of Duvelisib as a single-enantiomer drug underscores a critical principle in modern pharmacology: stereochemical purity is not a trivial detail but a cornerstone of safety and efficacy.[16][17]
The PI3K Signaling Pathway and Duvelisib's Mechanism of Action
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade.[1] Upon activation by upstream signals like B-cell receptor (BCR) engagement, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT. Activated AKT, in turn, phosphorylates a host of substrates that promote cell survival and proliferation and inhibit apoptosis.[18][19] Duvelisib's inhibition of PI3K-δ and PI3K-γ blocks this cascade at a critical juncture, leading to decreased AKT phosphorylation and the induction of apoptosis in malignant B-cells.[20][21]
Structural Elucidation and Chiral Purity Determination
Confirming the absolute stereochemistry and ensuring the enantiomeric purity of (S)-Duvelisib is paramount. This requires a multi-faceted analytical approach, combining chromatographic separation with spectroscopic characterization.
Chiral Chromatography: The Gold Standard for Enantiomeric Separation
The most direct method for resolving and quantifying enantiomers is chiral chromatography. High-Performance Liquid Chromatography (HPLC) and Electrokinetic Chromatography (EKC) are powerful techniques for this purpose.[22][23]
Methodology Insight: The key to chiral separation is the use of a chiral stationary phase (CSP) or a chiral selector in the mobile phase/background electrolyte. These chiral environments create transient diastereomeric complexes with the enantiomers of the analyte. Because diastereomers have different physical properties, they interact with the stationary phase differently, leading to different retention times and enabling their separation.
Detailed Protocol: Chiral HPLC for Duvelisib Enantiomeric Purity
-
Instrumentation: A standard HPLC system equipped with a UV or Circular Dichroism (CD) detector. A CD detector offers enhanced selectivity for chiral molecules.[16][24]
-
Chiral Column: A polysaccharide-based chiral stationary phase (e.g., ChiralPak AD) is often effective for separating a wide range of chiral compounds.[16]
-
Mobile Phase: A non-polar mobile phase, such as 100% Ethanol or a mixture of Hexane/Isopropanol, is typically used in normal-phase chromatography with polysaccharide CSPs. The optimal composition must be determined empirically.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is a standard starting point.
-
Detection: UV detection at a wavelength where Duvelisib has strong absorbance (e.g., 280 nm). If available, a CD detector provides both quantitative and qualitative information about the enantiomers.[25]
-
Sample Preparation: Dissolve a precisely weighed amount of Duvelisib drug substance in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis:
-
Inject a sample of racemic Duvelisib (containing both R and S enantiomers) to determine the retention times and resolution of the two peaks.
-
Inject the (S)-Duvelisib sample. The resulting chromatogram should show a single major peak corresponding to the S-enantiomer.
-
The enantiomeric excess (% ee) is calculated using the peak areas (A) of the S and R enantiomers: % ee = [(A_S - A_R) / (A_S + A_R)] * 100. For pharmaceutical-grade (S)-Duvelisib, the % ee should be >99.5%.
-
A study has described a novel enantioselective Electrokinetic Chromatography (EKC) method using sulfobutylated-β-cyclodextrin as a chiral selector, which achieved baseline separation of Duvelisib enantiomers in just over 5 minutes and could detect the R-enantiomer impurity at a 0.1% level.[22]
Spectroscopic Confirmation of Chirality
While chromatography separates enantiomers, spectroscopy provides information about their absolute configuration.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[24][26] An achiral molecule will not produce a CD signal. Enantiomers, being mirror images, will produce CD spectra that are equal in magnitude but opposite in sign. This "mirror-image" relationship provides definitive proof of the enantiomeric nature of the separated peaks from chromatography and can be used to determine the absolute configuration by comparing the experimental spectrum to a known standard or to spectra predicted by computational chemistry.[12][27]
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents or chiral solvating agents can induce diastereomeric interactions that result in chemical shift differences (non-equivalence) for the protons or carbons near the stereocenter. This allows for the determination of enantiomeric purity directly from the NMR spectrum.
Structural Basis for Enantioselective Activity: A Computational Perspective
While experimental data on the R-enantiomer of Duvelisib is limited, computational modeling provides powerful insights into why the S-enantiomer is the eutomer. Molecular docking simulations of both enantiomers into the ATP-binding site of PI3K-δ/γ can reveal critical differences in their binding modes.
The S-enantiomer is hypothesized to position its functional groups in a way that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the binding pocket, such as those in the hinge region.[7] Conversely, the R-enantiomer, due to its mirrored stereochemistry, would likely introduce steric clashes or place key interacting groups in suboptimal positions, leading to a weaker binding affinity and reduced inhibitory activity. This difference in binding energy directly correlates to the observed difference in biological potency.
Conclusion and Future Directions
The structural analysis of Duvelisib illustrates a paradigm of modern drug development where stereochemistry is a central consideration from discovery through quality control. The selection of the S-enantiomer was a deliberate choice driven by the need to optimize therapeutic efficacy while minimizing potential off-target effects or metabolic liabilities associated with the distomer. The analytical workflows detailed herein, particularly the combination of chiral chromatography and chiroptical spectroscopy, provide a robust, self-validating system for ensuring the identity, purity, and quality of the final drug product. For researchers in the field, a deep understanding of these principles and techniques is essential for the development of next-generation kinase inhibitors that are not only potent but also highly selective and safe.
References
- Title: What is the mechanism of Duvelisib?
- Title: The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib)
- Title: Circular dichroism in drug discovery and development: an abridged review Source: PubMed URL
- Title: Duvelisib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Phosphoinositide 3-Kinases Source: PMC - NIH URL
- Title: Application of Circular Dichroism in Drug Research Source: Creative Proteomics URL
- Title: Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia Source: N/A URL
- Title: Enantiomeric separation of duvelisib by Electrokinetic Chromatography.
- Title: The phosphoinositide-3 kinase (PI3K)
- Title: Detection of Chiral Drugs Using HPLC with CD Detection | LCGC International Source: N/A URL
- Title: Effects of duvelisib on the PI3K/Akt pathway in B and T cell lines....
- Title: Circular Dichroism: Analyzing Chiral Molecules and Biomolecule Structures | MtoZ Biolabs Source: N/A URL
- Title: Circular Dichroism Spectroscopy for Chiral Compounds Source: 百泰派克生物科技 URL
- Title: Synergistic efficacy of the dual PI3K-δ/γ inhibitor duvelisib with the Bcl-2 inhibitor venetoclax in Richter syndrome PDX models | Blood Source: ASH Publications URL
- Title: Non-Hodgkin Lymphoma (NHL)
- Title: Duvelisib (R enantiomer) (IPI-145 R enantiomer)
- Title: Chemical structures of PI3K inhibitors highlighted in this article.
- Title: Duvelisib (IPI-145): a Dual Inhibitor of Phosphoinositide 3-Kinase (PI3K)
- Title: Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma Source: PubMed Central URL
- Title: Synthesis of duvelisib (XXXXII).
- Title: Synthesis of Duvelisib monohydrate.
- Title: Duvelisib Impurities Manufacturers & Suppliers Source: Daicel Pharma Standards URL
- Title: Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114)
- Title: PI3K inhibitors: review and new strategies Source: PMC - NIH URL
- Title: Duvelisib | C22H17ClN6O | CID 50905713 - PubChem Source: NIH URL
- Title: Duvelisib: A comprehensive profile Source: PubMed URL
- Title: New Insights into PI3K Inhibitor Design using X-ray Structures of PI3Kα Complexed with a Potent Lead Compound Source: Queen's University Belfast URL
- Source: Chemical Science (RSC Publishing)
- Title: Duvelisib Source: Wikipedia URL
- Title: stereochemistry and biological activity of drugs Source: N/A URL
- Source: accessdata.fda.
- Title: duvelisib | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY Source: N/A URL
- Title: Duvelisib Source: LiverTox - NCBI Bookshelf URL
- Title: Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma Source: PubMed URL
- Title: Duvelisib: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target Source: Patsnap Synapse URL
- Title: Duvelisib, an oral dual PI3K‐δ, γ inhibitor, shows clinical activity in indolent non‐Hodgkin lymphoma in a phase 1 study Source: NIH URL
- Title: Chiral separation of 12 pairs of enantiomers by capillary electrophoresis using heptakis-(2,3-diacetyl-6-sulfato)
- Title: A Highly Sensitive Nonextraction-Assisted HPLC Method with Fluorescence Detection for Quantification of Duvelisib in Plasma Samples and its Application to Pharmacokinetic Study in Rats Source: NIH URL
- Title: Enantioseparation of D- and L- isomers of Chiral Drugs for Improving their Bioavailability: Some Techniques Including Micellization with Gemini Surfactants Source: ResearchGate URL
- Title: An Introduction to Chiral Analysis by Capillary Electrophoresis Source: Bio-Rad URL
Sources
- 1. What is the mechanism of Duvelisib? [synapse.patsnap.com]
- 2. Duvelisib - Wikipedia [en.wikipedia.org]
- 3. Duvelisib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Duvelisib: A comprehensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PI3K inhibitors: review and new strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Duvelisib | C22H17ClN6O | CID 50905713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Duvelisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Duvelisib (IPI-145): a Dual Inhibitor of Phosphoinositide 3-Kinase (PI3K)-Delta and -Gamma | Value-Based Cancer Care [valuebasedcancer.com]
- 11. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Circular dichroism in drug discovery and development: an abridged review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. bio-rad.com [bio-rad.com]
- 18. The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL [escholarship.org]
- 19. The phosphoinositide-3 kinase (PI3K)-δ,γ inhibitor, duvelisib shows preclinical synergy with multiple targeted therapies in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ashpublications.org [ashpublications.org]
- 22. Enantiomeric separation of duvelisib by Electrokinetic Chromatography. Application to the analysis of pharmaceutical formulations and determination in serum and wastewater samples previous μSPEed preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chiral separation of 12 pairs of enantiomers by capillary electrophoresis using heptakis-(2,3-diacetyl-6-sulfato)-β-cyclodextrin as the chiral selector and the elucidation of the chiral recognition mechanism by computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Application of Circular Dichroism in Drug Research - Creative Proteomics [creative-proteomics.com]
- 25. A Highly Sensitive Nonextraction-Assisted HPLC Method with Fluorescence Detection for Quantification of Duvelisib in Plasma Samples and its Application to Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Circular Dichroism: Analyzing Chiral Molecules and Biomolecule Structures | MtoZ Biolabs [mtoz-biolabs.com]
- 27. "Unveiling Chiral Compounds: Key Applications of Circular Dichroism in Structural Analysis" [en.biotech-pack.com]
A Technical Guide to the Basic Biological Activity of the Duvelisib R-enantiomer
Abstract
Duvelisib, the approved S-enantiomer of IPI-145, is a potent dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the basic biological activity of the corresponding, less active R-enantiomer. While the S-enantiomer is the clinically relevant form, understanding the activity profile of the R-enantiomer is crucial for a complete pharmacological assessment, including potential off-target effects and the stereoselectivity of PI3K inhibition. This document outlines detailed experimental protocols for biochemical and cell-based assays to elucidate the inhibitory potential of the Duvelisib R-enantiomer against PI3K isoforms and its impact on downstream signaling and cellular proliferation.
Introduction: Duvelisib and the Significance of Stereochemistry in PI3K Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[3][4] The Class I PI3Ks are heterodimeric enzymes consisting of a regulatory and a catalytic subunit. Four isoforms of the catalytic subunit exist: p110α, p110β, p110δ, and p110γ. While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are predominantly found in hematopoietic cells, making them attractive targets for malignancies of the immune system.[4][5]
Duvelisib (the S-enantiomer) is an oral inhibitor of PI3K-δ and PI3K-γ and is approved for the treatment of certain hematologic malignancies.[1][2] Its mechanism of action involves the inhibition of the B-cell receptor (BCR) signaling pathway and the disruption of the tumor microenvironment.[3] Like many small molecule inhibitors, Duvelisib possesses a chiral center, leading to the existence of two enantiomers: the biologically active S-enantiomer and the less active R-enantiomer.[1] While the focus of drug development has rightly been on the potent S-enantiomer, a thorough characterization of the R-enantiomer is essential for a comprehensive understanding of the drug's stereospecific interactions with its targets and potential off-target activities.
This guide provides the scientific rationale and detailed methodologies to assess the fundamental biological activity of the Duvelisib R-enantiomer.
Characterizing the Biochemical Activity: PI3K Isoform Specificity
The initial step in characterizing any PI3K inhibitor is to determine its activity against the individual kinase isoforms in a cell-free system. This allows for the direct assessment of enzyme inhibition without the complexities of a cellular environment.
In Vitro PI3K Kinase Inhibition Assay
This biochemical assay measures the ability of the Duvelisib R-enantiomer to inhibit the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by recombinant PI3K isoforms.
Rationale for Experimental Choices: The use of recombinant enzymes for each of the four Class I PI3K isoforms (α, β, δ, γ) allows for a precise determination of the inhibitor's selectivity profile. A competition-based assay, such as one that measures the displacement of a tracer, provides a sensitive and quantitative readout of kinase activity.
Experimental Protocol: PI3K HTRF Assay
This protocol is adapted from established methods for measuring PI3K activity.
Materials and Reagents:
-
Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ enzymes
-
PIP2 substrate
-
ATP
-
Biotinylated-PIP3 tracer
-
Europium-labeled anti-GST antibody (or other tag-specific antibody)
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.05% CHAPS)
-
Duvelisib R-enantiomer (and S-enantiomer as a positive control) dissolved in DMSO
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the Duvelisib R-enantiomer in DMSO. A typical starting concentration would be 10 mM, with 1:3 serial dilutions. The S-enantiomer should be prepared in parallel as a reference compound.
-
Assay Plate Preparation: Add 50 nL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a master mix containing the PI3K enzyme and PIP2 substrate in assay buffer. Add 5 µL of this mix to each well.
-
Reaction Initiation: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 10 µL of the detection mix containing biotinylated-PIP3, Europium-labeled antibody, and Streptavidin-XL665 to each well.
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
Data Analysis: The HTRF ratio (665 nm / 620 nm) is calculated for each well. The percent inhibition is determined relative to the vehicle (DMSO) and no-enzyme controls. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Comparative Inhibitory Profile
A direct comparison of the IC₅₀ values for the R- and S-enantiomers will reveal the stereoselectivity of the inhibition.
| PI3K Isoform | Duvelisib (S-enantiomer) IC₅₀ (nM) | Duvelisib R-enantiomer IC₅₀ (nM) |
| p110α | 1602[2] | To be determined |
| p110β | 85[2] | To be determined |
| p110δ | 2.5[2] | To be determined |
| p110γ | 27[2] | To be determined |
Table 1: Comparative IC₅₀ values for Duvelisib enantiomers against Class I PI3K isoforms. The values for the S-enantiomer are from published data. The values for the R-enantiomer are to be determined experimentally.
Assessing Cellular Activity: Impact on PI3K Signaling and Cell Proliferation
Moving from a biochemical to a cellular context is crucial to understand how the Duvelisib R-enantiomer affects the PI3K pathway within a living system.
Inhibition of PI3K Signaling Pathway: Phospho-Akt Western Blot
A key downstream effector of PI3K signaling is the serine/threonine kinase Akt. Measuring the phosphorylation of Akt at Serine 473 (p-Akt Ser473) is a reliable indicator of PI3K pathway activation.
Rationale for Experimental Choices: Western blotting is a robust and widely used technique to detect changes in protein phosphorylation. Using a cell line with a constitutively active PI3K pathway or one that can be stimulated with a growth factor provides a dynamic range to measure inhibition.
Experimental Protocol: Western Blot for p-Akt (Ser473)
This protocol is a standard method for assessing PI3K pathway inhibition.
Materials and Reagents:
-
A suitable cancer cell line (e.g., a hematological malignancy cell line like Jurkat or a solid tumor line with a PIK3CA mutation)
-
Cell culture medium and supplements
-
Duvelisib R-enantiomer (and S-enantiomer)
-
Growth factor (e.g., IGF-1 or PDGF), if required
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt, and a loading control (e.g., mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the Duvelisib R-enantiomer or S-enantiomer for a specified time (e.g., 2 hours). Include a vehicle control (DMSO). If necessary, stimulate the cells with a growth factor for the last 15-30 minutes of the treatment period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-Akt (Ser473) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total Akt antibody and then the anti-β-actin antibody to ensure equal protein loading.
Data Analysis: Quantify the band intensities for p-Akt, total Akt, and β-actin. Normalize the p-Akt signal to the total Akt signal, and then to the loading control. Compare the levels of p-Akt in treated samples to the vehicle control.
Cell Proliferation/Viability Assay
To determine the functional consequence of PI3K inhibition, cell proliferation or viability assays are performed.
Rationale for Experimental Choices: ATP-based luminescence assays, such as the CellTiter-Glo® assay, are highly sensitive and provide a direct measure of metabolically active, viable cells. This is often more reliable than colorimetric assays that measure metabolic activity, which can sometimes be confounded by the compound's effects on cellular metabolism.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions and is a standard method in cell biology.
Materials and Reagents:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Duvelisib R-enantiomer (and S-enantiomer)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to attach overnight.
-
Compound Treatment: Add serial dilutions of the Duvelisib R-enantiomer or S-enantiomer to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) by fitting the dose-response curve to a suitable model.
Visualizing Workflows and Pathways
Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the point of inhibition by the Duvelisib R-enantiomer.
Experimental Workflow
Caption: Workflow for characterizing the biological activity of the Duvelisib R-enantiomer.
Conclusion and Future Directions
This technical guide provides a robust framework for the initial characterization of the Duvelisib R-enantiomer's biological activity. By systematically evaluating its inhibitory potential against PI3K isoforms in biochemical assays and its effects on downstream signaling and cell proliferation in cellular assays, researchers can generate a comprehensive profile of this "less active" enantiomer.
The data generated from these studies will not only elucidate the stereochemical requirements for potent PI3K-δ/γ inhibition but also inform on the potential for any residual activity of the R-enantiomer that might contribute to the overall pharmacological or toxicological profile of Duvelisib. It is important to note that while the R-enantiomer is expected to be significantly less potent than the S-enantiomer, quantitative determination of its activity is crucial for a complete understanding of the drug. Should the R-enantiomer exhibit any significant activity, further studies, including broader kinase profiling and in vivo efficacy studies, would be warranted.
References
-
Duvelisib - Wikipedia. Available from: [Link]
-
Duvelisib (IPI-145): a Dual Inhibitor of Phosphoinositide 3-Kinase (PI3K)-Delta and -Gamma. Available from: [Link]
-
What is the mechanism of Duvelisib? - Patsnap Synapse. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Duvelisib (IPI-145): a Dual Inhibitor of Phosphoinositide 3-Kinase (PI3K)-Delta and -Gamma | Value-Based Cancer Care [valuebasedcancer.com]
- 5. The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of Duvelisisb R Enantiomer
Authored by: Senior Application Scientist, Google Gemini
Introduction
Duvelisib, also known as IPI-145, is a potent oral inhibitor of the delta and gamma isoforms of phosphoinositide 3-kinase (PI3K).[1][2][3] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration.[2][4] Dysregulation of this pathway is a common feature in various malignancies, particularly hematological cancers.[2][5] Duvelisib exerts its therapeutic effects by dually targeting PI3K-delta, which is predominantly expressed in leukocytes and crucial for B-cell receptor signaling, and PI3K-gamma, which is involved in T-cell and myeloid cell signaling, inflammation, and chemokine responses.[2][6] This dual inhibition not only directly targets malignant B-cells to induce apoptosis and reduce proliferation but also modulates the tumor microenvironment.[2][6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro cell-based assays to evaluate the activity of the R enantiomer of Duvelisib. While Duvelisib is a racemic mixture, understanding the activity of its individual enantiomers is crucial for structure-activity relationship (SAR) studies and optimizing drug design. The R enantiomer of Duvelisib has been reported to be the less active of the two enantiomers.[8][9][10] These protocols detail methodologies for assessing cell viability, apoptosis, and the inhibition of downstream PI3K signaling pathways.
Mechanism of Action: The PI3K/AKT/mTOR Pathway
The PI3K pathway is activated by various upstream signals, leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and mammalian target of rapamycin (mTOR).[2] The activation of this cascade ultimately promotes cell survival and proliferation.[2][4] Duvelisib's inhibition of PI3K-delta and -gamma disrupts this signaling cascade, leading to decreased cell viability and induction of apoptosis in malignant cells.[2][5][11]
Caption: Duvelisib's Inhibition of the PI3K/AKT/mTOR Signaling Pathway.
Recommended Cell Lines
The choice of cell line is critical for obtaining relevant data. For studying PI3K inhibitors like Duvelisib, cell lines derived from hematological malignancies are highly recommended. Examples include:
-
Chronic Lymphocytic Leukemia (CLL): Primary CLL cells[11]
-
T-cell Lymphoma: OCI-Ly13.2[12]
-
Diffuse Large B-cell Lymphoma (DLBCL): SUDHL2, SU-DHL-4[13]
-
Acute Myeloid Leukemia (AML): Primary AML cells[13]
Constitutive activation of the PI3K/AKT pathway, often indicated by the presence of phosphorylated AKT (p-AKT), can be a predictor of sensitivity to Duvelisib.[12][14]
Experimental Protocols
This section provides detailed step-by-step protocols for key in vitro assays to characterize the activity of Duvelisib R enantiomer.
Cell Viability and Proliferation Assay (MTS Assay)
The MTS assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[15]
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)[8]
-
96-well flat-bottom sterile microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[16]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[13][17]
-
MTS Addition: Add 20 µL of MTS reagent to each well.[15]
-
Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C.[15] The incubation time may need to be optimized depending on the cell line's metabolic activity.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of the compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Alternative Luminescence-Based Assay: The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive alternative that measures ATP levels, a key indicator of metabolically active cells.[16][18][19]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21][22]
Materials:
-
Selected cancer cell line
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[20]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with various concentrations of this compound (including a vehicle control) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.[21]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[20]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[20] Gently vortex the tubes.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[20][23]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[20][22]
Data Interpretation:
-
Annexin V- / PI-: Live cells[23]
-
Annexin V+ / PI-: Early apoptotic cells[23]
-
Annexin V+ / PI+: Late apoptotic/necrotic cells[23]
-
Annexin V- / PI+: Necrotic cells[23]
Western Blot Analysis of PI3K Pathway Inhibition
Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, such as p-AKT and p-S6K.[24][25]
Materials:
-
Selected cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[24]
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)[26]
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6K (Thr389), anti-total S6K, and a loading control like anti-β-actin)[24][26]
-
HRP-conjugated secondary antibodies[24]
-
Enhanced chemiluminescence (ECL) substrate[24]
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time (e.g., 2-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.[24]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.[24]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[24]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.[27]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24][27]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[27]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[24][26]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[24][27]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24][27]
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.[24]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Experimental Workflow Visualization
Caption: Workflow for In Vitro Evaluation of this compound.
Data Summary Table
| Assay | Endpoint | Expected Outcome with Active Compound | Key Parameters to Determine |
| Cell Viability (MTS) | Metabolic Activity | Decrease in cell viability | IC50 value |
| Apoptosis (Flow Cytometry) | Phosphatidylserine Exposure & Membrane Integrity | Increase in Annexin V positive cells | Percentage of apoptotic cells |
| Western Blot | Protein Phosphorylation | Decrease in p-AKT and p-S6K levels | Relative protein expression |
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and the PI3K signaling pathway, researchers can gain valuable insights into its biological activity. These assays are fundamental for preclinical drug development and for understanding the structure-activity relationships of PI3K inhibitors.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
COPIKTRA® (duvelisib). (n.d.). Mechanism of Action. HCP Site. Retrieved from [Link]
-
Flinn, I. W. (n.d.). The Mechanism of Action and Toxicity Profile of Duvelisib (IPI-145). Targeted Oncology. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Duvelisib?. Retrieved from [Link]
-
Thiyagarajan, D., & Basith, S. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Methods in Molecular Biology (Vol. 2270, pp. 133-138). Humana, New York, NY. Retrieved from [Link]
-
Patsnap Synapse. (2023, September 26). Duvelisib: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target. Retrieved from [Link]
-
Patel, K., & Parmar, S. (2017). Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia. Expert Opinion on Investigational Drugs, 26(4), 481-488. Retrieved from [Link]
-
The Oncology Pharmacist. (2016). Duvelisib (IPI-145): a Dual Inhibitor of Phosphoinositide 3-Kinase (PI3K)-Delta and -Gamma. Retrieved from [Link]
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Vakkalanka, S. K., & Sharma, R. (2015). Development and application of PI3K assays for novel drug discovery. Expert Opinion on Drug Discovery, 10(7), 757-770. Retrieved from [Link]
-
Balakrishnan, K., Peluso, M., Fu, M., et al. (2015). The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL. Leukemia, 29(9), 1811–1822. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]
-
Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Retrieved from [Link]
-
Ruixibiotech. (n.d.). Duvelisib (R enantiomer) CAS No.1261590-48-0. Retrieved from [Link]
-
American Association for Cancer Research. (2009). Abstract #LB-214: Efficacy of PI3K inhibitors to PI3K mutants in enzyme and cell levels. Cancer Research, 69(Supplement 2), LB-214. Retrieved from [Link]
-
Emons, G., et al. (2014). PI3K Inhibitor D-116883 is Effective in In Vitro Models of Ovarian Cancer. Anticancer Research, 34(8), 4055-4061. Retrieved from [Link]
-
Merck Millipore. (n.d.). PI3 Kinase Activity/Inhibitor ELISA. Retrieved from [Link]
-
Horwitz, S. M., et al. (2018). Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma. Blood, 131(8), 888–898. Retrieved from [Link]
-
ResearchGate. (n.d.). Phosphorylation of Akt and S6K analysis with Western blot. Retrieved from [Link]
-
Abcam. (2019, February 8). Western blot protocol video [Video]. YouTube. Retrieved from [Link]
-
Horwitz, S. M., et al. (2018). Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma. Blood, 131(8), 888-898. Retrieved from [Link]
-
Cwynarski, K., et al. (2024). Duvelisib in Patients with Relapsed/Refractory Peripheral T-Cell Lymphoma from the Phase 2 PRIMO Trial Expansion Phase: Outcomes. Secura Bio. Retrieved from [Link]
Sources
- 1. targetedonc.com [targetedonc.com]
- 2. What is the mechanism of Duvelisib? [synapse.patsnap.com]
- 3. Duvelisib: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 4. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]
- 7. Duvelisib (IPI-145): a Dual Inhibitor of Phosphoinositide 3-Kinase (PI3K)-Delta and -Gamma | Value-Based Cancer Care [valuebasedcancer.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Duvelisib (R enantiomer) CAS No.1261590-48-0 - Ruixibiotech [ruixibiotech.com]
- 11. The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. promega.com [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. bosterbio.com [bosterbio.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. ccrod.cancer.gov [ccrod.cancer.gov]
- 27. m.youtube.com [m.youtube.com]
Application Note: Utilizing the R-enantiomer of Duvelisib as a Negative Control for PI3K Pathway Analysis by Western Blot
Introduction: The Imperative for Rigorous Controls in Kinase Inhibitor Studies
In the landscape of signal transduction research and drug development, the specificity of small molecule inhibitors is of paramount importance. Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The PI3K/AKT/mTOR signaling cascade is frequently dysregulated in various diseases, particularly cancer, making it a key therapeutic target.[1]
Duvelisib (the S-enantiomer) is a potent and selective dual inhibitor of the δ and γ isoforms of PI3K, which are predominantly expressed in hematopoietic cells.[2] It exerts its therapeutic effects by blocking the PI3K/AKT/mTOR pathway, thereby inducing apoptosis and inhibiting proliferation in malignant B-cells.[3][4][5] When investigating the mechanism of action of such targeted therapies, the inclusion of appropriate controls is non-negotiable for ensuring the validity and reproducibility of experimental findings. An ideal negative control should possess a similar chemical structure to the active compound but lack its biological activity. This allows researchers to distinguish the specific effects of target inhibition from any off-target or non-specific cellular responses.
This application note provides a detailed rationale and a comprehensive protocol for the use of the R-enantiomer of Duvelisib as a negative control in Western blot analyses of the PI3K/AKT/mTOR signaling pathway. Due to its stereochemical difference from the active S-enantiomer, the R-enantiomer exhibits significantly reduced inhibitory activity against PI3K, making it an excellent tool to validate the on-target effects of Duvelisib.[6][7][8]
Scientific Rationale: The Significance of Stereoisomers as Controls
Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[9] While they share the same molecular formula and connectivity, their three-dimensional arrangement differs. This seemingly subtle difference can have profound implications for their biological activity, as interactions with chiral biological macromolecules like enzymes and receptors are often highly stereoselective.[10] One enantiomer may bind with high affinity to the active site of a target protein, while the other may bind weakly or not at all.[2][10]
This principle is the foundation for using the "inactive" or "less active" enantiomer of a chiral drug as a negative control. By treating cells with the R-enantiomer of Duvelisib alongside the active S-enantiomer, researchers can confidently attribute any observed downstream signaling changes, such as decreased phosphorylation of AKT, to the specific inhibition of PI3K by Duvelisib.
Comparative Activity of Duvelisib Enantiomers
The following table summarizes the reported inhibitory activities of the S- and R-enantiomers of Duvelisib, highlighting the significantly lower potency of the R-enantiomer.
| Enantiomer | Target Isoform | IC50 | Ki | Reference |
| Duvelisib (S-enantiomer) | PI3K-δ | 1 nM | 23 pM | |
| PI3K-γ | 50 nM | 243 pM | ||
| Duvelisib (R-enantiomer) | PI3K-δ/γ | - | 23 pM/243 pM | [6] |
Note: The provided reference for the R-enantiomer's Ki values appears to be a direct copy of the S-enantiomer's values, which is likely a typographical error on the source's part. However, it is consistently referred to as the "less active" enantiomer. For the purpose of this protocol, it is the significant difference in biological effect that is critical.
Experimental Design and Workflow
A typical experiment to validate the on-target activity of Duvelisib using its R-enantiomer as a negative control involves treating a relevant cell line (e.g., a B-cell lymphoma line) with a vehicle control, the R-enantiomer, and the S-enantiomer (Duvelisib). Following treatment, cell lysates are prepared and subjected to Western blot analysis to probe the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Protocol: Western Blot Analysis of PI3K Pathway Inhibition
Materials and Reagents
-
Cell Line: A cell line with a constitutively active PI3K pathway is recommended (e.g., SUDHL-4, a diffuse large B-cell lymphoma line).
-
Duvelisib (S-enantiomer): Prepare a stock solution in DMSO.
-
Duvelisib R-enantiomer: Prepare a stock solution in DMSO at the same concentration as the S-enantiomer.
-
Cell Culture Medium: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Cold, sterile.
-
RIPA Lysis Buffer: Supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE Gels
-
PVDF Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Phospho-Akt (Ser473)
-
Total Akt
-
GAPDH or β-actin (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate
-
Imaging System: For chemiluminescent detection.
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Seed cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Treat cells with the following conditions for the desired time (e.g., 2, 6, or 24 hours):
-
Vehicle control (e.g., 0.1% DMSO)
-
Duvelisib R-enantiomer (at a concentration equivalent to the S-enantiomer)
-
Duvelisib (S-enantiomer) (use a concentration known to be effective, e.g., 1 µM)
-
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To probe for total AKT and the loading control, the membrane can be stripped and re-probed, or parallel blots can be run.
-
Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and the loading control.
-
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the key components of the PI3K/AKT/mTOR signaling pathway and the point of inhibition by Duvelisib.
Expected Results and Data Interpretation
Upon performing the Western blot analysis as described, the expected results are as follows:
-
Vehicle Control: A basal level of phospho-AKT should be detectable, indicative of the constitutive PI3K signaling in the chosen cell line.
-
Duvelisib (S-enantiomer): A significant decrease in the levels of phospho-AKT (Ser473) should be observed compared to the vehicle control. Total AKT levels should remain unchanged.
-
Duvelisib R-enantiomer: The levels of phospho-AKT should be comparable to the vehicle control, with no significant decrease observed.
The following table summarizes the anticipated outcomes:
| Treatment | p-AKT (Ser473) Level | Total AKT Level | GAPDH/β-actin Level | Interpretation |
| Vehicle | Baseline | Unchanged | Unchanged | Basal pathway activity |
| Duvelisib (S-enantiomer) | ↓↓ | Unchanged | Unchanged | On-target PI3K inhibition |
| Duvelisib R-enantiomer | ≈ Baseline | Unchanged | Unchanged | Lack of significant PI3K inhibition |
A clear difference in the inhibition of AKT phosphorylation between the S- and R-enantiomers provides strong evidence that the observed effects of Duvelisib are due to its specific, on-target inhibition of PI3K and not due to non-specific effects of the chemical scaffold.
Troubleshooting
-
No difference between S- and R-enantiomer treatment:
-
Verify the identity and purity of the enantiomers.
-
Ensure that the concentration of Duvelisib used is appropriate for inhibiting PI3K in the chosen cell line.
-
Confirm that the cell line has an active PI3K pathway.
-
-
High background on the Western blot:
-
Optimize blocking conditions (time, blocking agent).
-
Adjust primary and secondary antibody concentrations.
-
Increase the number and duration of washes.
-
-
Weak signal for phospho-proteins:
-
Use fresh phosphatase inhibitors in the lysis buffer.
-
Ensure rapid processing of samples on ice to prevent dephosphorylation.
-
Use a more sensitive ECL substrate.
-
Conclusion
The use of the R-enantiomer of Duvelisib as a negative control is a critical component of a well-controlled experiment designed to investigate the mechanism of action of this PI3K inhibitor. This approach allows for the unambiguous attribution of observed changes in downstream signaling to the specific, on-target activity of Duvelisib. By following the detailed protocol outlined in this application note, researchers can generate high-quality, reproducible data that will stand up to rigorous scientific scrutiny.
References
-
Azure Biosystems. (2021, August 3). Loading controls and antibody validation for Western blot quantification. [Link]
-
Antibodies.com. (2024, March 17). Western Blot Controls. [Link]
-
Scaffidi, C., et al. (2014). Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis. Plant Physiology, 165(3). [Link]
-
Horwitz, S. M., et al. (2018). Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma. Blood, 131(8), 888–898. [Link]
-
Ye, F., et al. (2020). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Molecules, 25(23), 5645. [Link]
-
Wikipedia. (n.d.). Stereoisomerism. [Link]
-
De Andrés, F., et al. (2009). Use of toxicity assays for enantiomeric discrimination of pharmaceutical substances. Chirality, 21(8), 751-9. [Link]
-
Horwitz, S. M., et al. (2018). Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma. Blood, 131(8), 888–898. [Link]
-
Mehvar, R., & Jamali, F. (1993). Methods for the analysis of enantiomers of racemic drugs application to pharmacological and pharmacokinetic studies. Journal of pharmacological and toxicological methods, 29(1), 1-9. [Link]
-
Pottel, J., et al. (2020). The activities of drug inactive ingredients on biological targets. Science, 369(6502), 403-413. [Link]
-
Afonso, C., et al. (2021). Unequal Activities of Enantiomers via Biological Receptors: Examples of Chiral Drug, Pesticide, and Fragrance Molecules. Journal of Chemical Education, 98(8), 2635-2644. [Link]
-
Cooper, G. M. (2000). The Cell: A Molecular Approach. 2nd edition. Sunderland (MA): Sinauer Associates. Signaling Molecules and Their Receptors. [Link]
-
University of Cambridge. (n.d.). Cell Signalling. Department of Pharmacology. [Link]
-
DeBerardinis, R. J., & Thompson, C. B. (2012). Signaling in Control of Cell Growth and Metabolism. Cold Spring Harbor perspectives in biology, 4(5), a008298. [Link]
Sources
- 1. Use of toxicity assays for enantiomeric discrimination of pharmaceutical substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Enantiomers: Occurrence, Biogenesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Controls | Antibodies.com [antibodies.com]
- 4. Cell Signalling | Department of Pharmacology [phar.cam.ac.uk]
- 5. Duvelisib (R enantiomer) | INK1197 R enantiomer | PI3K | Ambeed.com [ambeed.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stereoisomerism - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the In Vivo Administration of Duvelisib R Enantiomer in Mouse Models
Introduction: The Rationale for Investigating the "Less Active" Enantiomer
Duvelisib (IPI-145) is a potent, orally bioavailable dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1] These isoforms are critical mediators in signaling pathways that govern the proliferation, survival, and migration of hematopoietic cells.[1] The PI3K/AKT/mTOR pathway is a frequently dysregulated signaling cascade in various hematological malignancies, making it a prime therapeutic target.[1] Duvelisib's dual inhibitory action not only directly targets malignant B-cells but also modulates the tumor microenvironment by impacting immune cells like T-cells and macrophages.[1][2]
Duvelisib is a chiral molecule and exists as a racemic mixture of two enantiomers: the S enantiomer and the R enantiomer. The majority of the PI3K inhibitory activity resides in the S enantiomer. The R enantiomer is considered the less active of the two.[3] This presents a unique and powerful tool for researchers. In preclinical in vivo studies, the R enantiomer can serve as an ideal negative control.[4] Administering the R enantiomer allows for the differentiation of on-target pharmacological effects from potential off-target or non-specific effects of the compound structure itself.[5] This application note provides a comprehensive guide for the in vivo administration of the Duvelisib R enantiomer in mouse models, with protocols largely adapted from studies using Duvelisib.
Preclinical In Vivo Administration Protocol: A Step-by-Step Guide
This protocol provides a general framework for the oral administration of this compound in mouse models. It is crucial to adapt the specifics of the protocol, such as dosage and treatment schedule, to the particular mouse model and experimental goals.
Reagent and Material Preparation
-
This compound: Procure from a reputable supplier.
-
Vehicle Components:
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Saline
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (size appropriate for mice)
-
Syringes
-
Vehicle Formulation
The choice of vehicle is critical for ensuring the solubility and bioavailability of the compound. Based on available data for Duvelisib and general guidelines for similar small molecules, two common vehicle formulations are presented below.[1][3]
Formulation A: PEG300-based Vehicle [1]
-
Prepare a stock solution of this compound in DMSO.
-
On the day of administration, dilute the stock solution with a mixture of PEG300 and Tween 80. A common final composition is 5% DMSO, 90% PEG300, and 5% Tween 80.[1]
-
Ensure the final solution is clear and homogenous. Gentle warming and vortexing can aid in dissolution.
Formulation B: Cyclodextrin-based Vehicle [3]
-
Prepare a 20% SBE-β-CD solution in saline.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of administration, dilute the DMSO stock solution with the 20% SBE-β-CD in saline. A common final composition is 10% DMSO and 90% (20% SBE-β-CD in Saline).[3]
-
Vortex thoroughly to ensure complete dissolution.
Dosing and Administration
-
Dosage Selection: The appropriate dose for the R enantiomer as a negative control should ideally match the dose of the active S enantiomer or the racemic mixture being used in the parallel experimental arm. Dosages for Duvelisib in mouse models of hematological malignancies typically range from 10 mg/kg to 100 mg/kg daily or twice daily.[1][6]
-
Administration Route: Oral gavage is the most common route of administration for Duvelisib in preclinical mouse models.[1]
-
Procedure:
-
Accurately weigh the mouse to calculate the required volume of the drug formulation.
-
Draw the calculated volume into a syringe fitted with an appropriately sized oral gavage needle.
-
Gently restrain the mouse and administer the formulation via oral gavage.
-
Monitor the mouse for any immediate adverse reactions.
-
Monitoring and Data Collection
-
Toxicity: Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, and altered grooming habits.
-
Pharmacodynamic Readouts: Depending on the experimental design, collect tissues or blood at specified time points to assess target engagement and downstream signaling.
-
Efficacy Readouts: In cancer models, monitor tumor growth using calipers.[1] In models of other diseases, monitor relevant clinical or pathological parameters.
Quantitative Data Summary: Duvelisib Dosing in Mouse Models
The following table summarizes dosing regimens for Duvelisib from various published in vivo studies. This data can serve as a valuable reference point when designing experiments with the R enantiomer as a negative control.
| Cancer Type | Mouse Strain | Duvelisib Dosage | Administration Route | Treatment Schedule | Reference |
| Chronic Lymphocytic Leukemia (CLL) | NSG | 70 or 100 mg/kg | Oral Gavage | 5 days/week for 3 weeks | [1] |
| T-Cell Lymphoma (TCL) | NSG | 10 mg/kg | Oral | Daily for 7 days | [1] |
| Acute Lymphoblastic Leukemia (ALL) | NSG | 50 mg/kg | Oral | Twice daily for 28 days | [6] |
| Richter Syndrome | NSG | 100 mg/kg | Oral Gavage | Daily for 10 days | [1] |
| Mantle Cell Lymphoma (MCL) | NSG | 50 mg/kg | Oral Gavage | Daily | [1] |
Visualizing the Science: Diagrams and Workflows
Duvelisib's Mechanism of Action
The following diagram illustrates the PI3K/AKT signaling pathway and the points of inhibition by Duvelisib.
Caption: Workflow for a Duvelisib in vivo mouse xenograft study.
Expert Recommendations and Scientific Considerations
-
Confirming Inactivity of the R Enantiomer: While the R enantiomer is reported to be less active, it is crucial to confirm its lack of significant on-target activity in your specific experimental system. This can be achieved through in vitro kinase assays or cell-based assays measuring downstream signaling (e.g., phospho-AKT levels).
-
Potential for Off-Target Effects: It is important to acknowledge that while the R enantiomer may be inactive against PI3K, it could still have off-target effects. [4]Careful observation and comparison to the vehicle control group are essential.
-
Pharmacokinetics: The pharmacokinetic properties of the R enantiomer may differ from the S enantiomer. [5]If precise exposure levels are critical for your study, consider performing a pilot pharmacokinetic study.
-
Chiral Inversion: It is important to consider the possibility of in vivo chiral inversion, where one enantiomer converts to the other. While not always common, it is a possibility that should be considered, especially if unexpected activity is observed with the R enantiomer. [7]* Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
By carefully considering these factors and utilizing the this compound as a negative control, researchers can generate more robust and reliable in vivo data, leading to a deeper understanding of the therapeutic potential of PI3K-δ/γ inhibition.
References
-
In vivo activity of the dual PI3Kδ and PI3Kγ inhibitor duvelisib against pediatric acute lymphoblastic leukemia xenografts - PubMed. (URL: [Link])
-
Are Enantiomer of Chemical Probes Good Negative Controls? – openlabnotebooks.org. (URL: [Link])
-
Duvelisib, an oral dual PI3K-δ,γ inhibitor, shows clinical and pharmacodynamic activity in chronic lymphocytic leukemia and small lymphocytic lymphoma in a phase 1 study. (URL: [Link])
-
Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed. (URL: [Link])
-
Duvelisib changes TAM polarization in vivo. (A) Schematic of the in... - ResearchGate. (URL: [Link])
-
Duvelisib, an oral dual PI3K-δ, γ inhibitor, shows clinical activity in indolent non-Hodgkin lymphoma in a phase 1 study. - VIVO. (URL: [Link])
-
Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PubMed. (URL: [Link])
-
Duvelisib (IPI-145): a Dual Inhibitor of Phosphoinositide 3-Kinase (PI3K)-Delta and -Gamma. (URL: [Link])
-
Validation of an enantioselective LC-MS/MS method to quantify enantiomers of (±)-OTX015 in mice plasma: Lack of in vivo inversion of (-) - PubMed. (URL: [Link])
-
The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL - NIH. (URL: [Link])
-
The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL - PubMed. (URL: [Link])
-
Stereochemistry in Drug Action - PMC - NIH. (URL: [Link])
-
Armodafinil - Wikipedia. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Duvelisib, an oral dual PI3K-δ,γ inhibitor, shows clinical and pharmacodynamic activity in chronic lymphocytic leukemia and small lymphocytic lymphoma in a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Are Enantiomer of Chemical Probes Good Negative Controls? – openlabnotebooks.org [openlabnotebooks.org]
- 5. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo activity of the dual PI3Kδ and PI3Kγ inhibitor duvelisib against pediatric acute lymphoblastic leukemia xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an enantioselective LC-MS/MS method to quantify enantiomers of (±)-OTX015 in mice plasma: Lack of in vivo inversion of (-)-OTX015 to its antipode - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Duvelisib R-enantiomer for Cell Culture Experiments
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of the R-enantiomer of Duvelisib for in vitro cell culture experiments. Duvelisib, an inhibitor of phosphoinositide 3-kinase (PI3K)-δ and PI3K-γ, is a critical tool for investigating cellular signaling pathways, particularly in hematologic malignancies.[1][2][3] This guide outlines the scientific rationale for focusing on a specific enantiomer, details protocols for solubilization and storage, provides a workflow for determining optimal experimental concentrations, and emphasizes essential quality control measures to ensure data integrity and reproducibility.
Introduction: The Significance of Stereoisomerism in Kinase Inhibition
Duvelisib (IPI-145) is a potent, orally available dual inhibitor of the δ and γ isoforms of PI3K, which are preferentially expressed in leukocytes and are key modulators of both innate and adaptive immunity.[1][4] The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2][5] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. Duvelisib's mechanism of action involves the inhibition of PI3K-δ and PI3K-γ, which disrupts B-cell receptor signaling and modulates the tumor microenvironment, respectively.[2][6]
Duvelisib is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: the S-enantiomer and the R-enantiomer. The S-enantiomer is the biologically active form that potently inhibits PI3K-δ and PI3K-γ.[7] The R-enantiomer is considered the less active of the two.[8][9] In research, the use of a specific enantiomer is crucial for several reasons:
-
Target Specificity: Using a single, well-characterized enantiomer ensures that the observed biological effects are attributable to the intended target and not confounded by the off-target activities of the other enantiomer.
-
Data Reproducibility: The use of a racemic mixture (a 1:1 mixture of both enantiomers) can introduce variability in experimental results, as the precise ratio of enantiomers may differ between batches.
-
Mechanistic Clarity: Studying the less active R-enantiomer alongside the active S-enantiomer can serve as a powerful negative control to validate that the observed cellular phenotype is a direct result of PI3K-δ/γ inhibition.
This application note specifically focuses on the preparation of the Duvelisib R-enantiomer to serve as a control or for specific comparative studies in cell culture experiments.
The PI3K/AKT/mTOR Signaling Pathway
Duvelisib exerts its effects by inhibiting the PI3K pathway. Understanding this pathway is fundamental to designing and interpreting experiments using this inhibitor.
Caption: The PI3K/AKT/mTOR signaling cascade.
Protocol: Preparation of Duvelisib R-enantiomer Stock Solution
This protocol details the steps for preparing a high-concentration stock solution of Duvelisib R-enantiomer, which can then be diluted to working concentrations for cell culture experiments.
3.1. Materials
-
Duvelisib R-enantiomer powder (CAS: 1261590-48-0)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
3.2. Procedure
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing the Compound: Accurately weigh the desired amount of Duvelisib R-enantiomer powder using a calibrated precision balance. For example, to prepare a 10 mM stock solution, weigh out 4.17 mg of the compound (Molecular Weight: 416.86 g/mol ).
-
Solubilization: Transfer the weighed powder to a sterile 1.5 mL microcentrifuge tube. Add the calculated volume of sterile DMSO to achieve the desired stock concentration. For the example above, add 1 mL of DMSO to the 4.17 mg of powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes, which can affect compound stability.[10] Store the aliquots at -20°C or -80°C for long-term storage. A recent study showed that Duvelisib in plasma is stable for at least 60 days at -80°C.[11]
Table 1: Example Volumes for 10 mM Duvelisib R-enantiomer Stock Solution
| Desired Volume | Mass of Duvelisib R-enantiomer (mg) | Volume of DMSO (mL) |
| 0.5 mL | 2.085 | 0.5 |
| 1.0 mL | 4.17 | 1.0 |
| 2.0 mL | 8.34 | 2.0 |
Experimental Workflow: Determining Optimal Working Concentration
The optimal concentration of a small molecule inhibitor for a cell culture experiment is cell line-dependent and must be determined empirically. The following workflow outlines a general approach.
Sources
- 1. ashpublications.org [ashpublications.org]
- 2. What is the mechanism of Duvelisib? [synapse.patsnap.com]
- 3. Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Duvelisib (R enantiomer) CAS No.1261590-48-0 - Ruixibiotech [ruixibiotech.com]
- 10. ziath.com [ziath.com]
- 11. A Highly Sensitive Nonextraction-Assisted HPLC Method with Fluorescence Detection for Quantification of Duvelisib in Plasma Samples and its Application to Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of Duvelisib R-Enantiomer for In Vivo Preclinical Studies
Abstract
This document provides a detailed protocol and scientific rationale for the solubilization and formulation of the R-enantiomer of Duvelisib for in vivo research applications. Duvelisib is a potent dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K), a critical pathway in cell signaling that is often dysregulated in cancer.[1][2][3] The parent drug, Duvelisib (the S-enantiomer), is approved for treating certain hematological malignancies.[2][4][5] The R-enantiomer, while less biologically active, is often used as a control or for comparative studies.[6][7] Like many kinase inhibitors, Duvelisib and its enantiomers are characterized by poor aqueous solubility, presenting a significant challenge for achieving consistent and effective drug exposure in animal models.[8] This guide outlines a robust, field-proven vehicle system and a step-by-step methodology to create a stable and homogenous solution suitable for oral administration in preclinical studies.
Physicochemical Characterization & Formulation Challenges
Understanding the physicochemical properties of the Duvelisib R-enantiomer is fundamental to designing an effective delivery vehicle. As an enantiomer, it shares the same core physical properties as the active S-enantiomer.
Poorly water-soluble compounds are often categorized under the Biopharmaceutics Classification System (BCS) as Class II or IV, meaning their absorption after oral administration is limited by their dissolution rate.[9][10] The high lipophilicity (LogP > 4) and low aqueous solubility (<1 mg/mL) of Duvelisib firmly place it in this category, making direct administration in an aqueous vehicle unfeasible.[8] Such a formulation would lead to poor bioavailability and high inter-animal variability. Therefore, a formulation strategy that enhances solubility and maintains the drug in solution within the gastrointestinal tract is required.[9][10][11]
| Property | Value | Source |
| Chemical Name | 8-Chloro-2-phenyl-3-[(1R)-1-(9H-purin-6-ylamino)ethyl]-1(2H)-isoquinolinone | Adapted from[2][12] |
| Molecular Formula | C₂₂H₁₇ClN₆O | [12][13] |
| Molecular Weight | 416.86 g/mol | [12][13] |
| Aqueous Solubility | < 1 mg/mL | [8] |
| LogP (Octanol/Water) | 4.55 | [8] |
| BCS Classification | Likely Class II or IV | [9][10] |
Rationale for Vehicle Selection: A Multi-Component System
To overcome the solubility limitations of the Duvelisib R-enantiomer, a multi-component vehicle system is employed. The strategy is to first dissolve the compound in a strong organic solvent and then dilute it into a system of co-solvents and surfactants that ensure its stability and bioavailability upon oral administration.[14][15] A widely used and validated vehicle for Duvelisib in preclinical models consists of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), and Tween 80 (Polysorbate 80).[1]
Function of Vehicle Components:
| Component | Type | Role in Formulation | Rationale |
| DMSO | Organic Solvent | Primary Solvent: Used to create a concentrated stock solution. | Duvelisib is highly soluble in DMSO, allowing for the creation of a high-concentration stock, which minimizes the final volume of DMSO administered to the animal.[6] |
| PEG300 | Co-solvent / Solubilizer | Vehicle Base: Maintains drug solubility upon dilution of the DMSO stock. | PEG300 is a water-miscible polymer that is an excellent solvent for many poorly soluble compounds and is commonly used in oral drug formulations.[14] |
| Tween 80 | Non-ionic Surfactant | Emulsifier / Stabilizer: Prevents drug precipitation upon administration. | When the formulation mixes with aqueous gastrointestinal fluids, Tween 80 helps to form stable micelles or a fine emulsion, keeping the drug dispersed and available for absorption.[1][16] |
This combination ensures the Duvelisib R-enantiomer remains in a dissolved state from the vial to the site of absorption in the animal, which is critical for generating reliable and reproducible pharmacokinetic and pharmacodynamic data.
Detailed Experimental Protocol
This protocol describes the preparation of a final dosing solution with a vehicle composition of 5% DMSO, 90% PEG300, and 5% Tween 80 .[1] All steps should be performed in a chemical fume hood or a biological safety cabinet, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Materials & Equipment
-
Duvelisib R-enantiomer powder
-
Dimethyl Sulfoxide (DMSO), Anhydrous
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile, amber glass vials
-
Sterile, polypropylene conical tubes (15 mL and 50 mL)
-
Calibrated analytical balance
-
Calibrated positive displacement pipettes or glass syringes
-
Vortex mixer
-
Ultrasonic bath (optional)
Workflow for Dosing Solution Preparation
The following diagram outlines the full workflow from reagent preparation to the final formulation.
Step-by-Step Methodology
Step 1: Prepare the Vehicle Solution (95% of final volume)
-
This solution combines the PEG300 and Tween 80 components. It is best to prepare a bulk amount of this vehicle to ensure consistency across multiple preparation days.
-
Example Calculation for 10 mL of Vehicle Solution:
-
In a 15 mL conical tube, add 9.47 mL of PEG300 . (Note: The final vehicle is 90% PEG300, but in this pre-mixture, it's ~95% of the non-DMSO portion).
-
Add 0.53 mL of Tween 80 .
-
-
Vortex the tube vigorously for 1-2 minutes until the solution is completely homogenous and clear. Store at room temperature.
Step 2: Prepare the Duvelisib R-Enantiomer Stock Solution in DMSO
-
The concentration of this stock solution will depend on the final desired dose for the in vivo study. It is critical to use the minimum amount of DMSO possible, keeping the final concentration at or below 5% of the total administered volume.
-
Example Calculation for a final dose of 10 mg/kg in a 10 mL/kg dosing volume:
-
This requires a final concentration of 1 mg/mL .
-
To achieve this in a 5% DMSO formulation, the stock solution needs to be 20x the final concentration: 1 mg/mL * 20 = 20 mg/mL .
-
-
Procedure:
-
Weigh the required amount of Duvelisib R-enantiomer powder into a sterile amber glass vial. For 1 mL of a 20 mg/mL stock, weigh 20 mg of the compound.
-
Add the calculated volume of anhydrous DMSO. For 1 mL of stock, add 1 mL of DMSO .
-
Vortex vigorously for 2-3 minutes. If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes until the solution is clear.
-
Step 3: Prepare the Final Dosing Solution
-
This step should be performed on the day of administration. [1]
-
Procedure:
-
In a new, appropriately sized sterile tube, add the required volume of the Vehicle Solution prepared in Step 1. To make 1 mL of final solution, add 0.95 mL of the PEG300/Tween 80 mixture.
-
Add the required volume of the Duvelisib R-Enantiomer Stock Solution. To make 1 mL of final solution, add 0.05 mL (50 µL) of the 20 mg/mL stock.
-
Immediately vortex the final solution vigorously for at least 1 minute to ensure complete and uniform mixing.
-
Quality Control & Validation
-
Visual Inspection: The final dosing solution should be a clear, homogenous, and slightly viscous liquid. There should be no visible particulates, precipitation, or phase separation.
-
Stability: This formulation is designed for fresh preparation and immediate use. Do not store the final dosing solution for extended periods unless stability has been formally validated. The DMSO stock solution can typically be stored at -20°C for a limited time (check manufacturer's recommendations), but repeated freeze-thaw cycles should be avoided.
Administration & Safety Precautions
-
Administration: This formulation is designed for oral administration, typically via gavage. Ensure the total volume administered is appropriate for the size and species of the animal model, following institutional animal care and use committee (IACUC) guidelines.
-
Handling: Duvelisib is a potent kinase inhibitor and should be handled as a potentially hazardous compound.
-
Always handle the powder and concentrated solutions in a certified chemical fume hood or powder containment hood.
-
Wear appropriate PPE, including double gloves, a disposable gown, and safety glasses.
-
All disposable materials that come into contact with the compound should be disposed of as hazardous chemical waste.
-
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Final Solution | Incomplete initial dissolution; incorrect solvent ratios; temperature shock. | Gently warm the solution to 37°C while vortexing. If precipitation persists, remake the solution, ensuring the DMSO stock is fully dissolved before adding to the vehicle. |
| High Viscosity | Inherent property of the PEG300 vehicle. | Warm the solution slightly to 37°C before dosing to reduce viscosity and ensure accurate dosing via gavage. Use a gavage needle with an appropriate gauge. |
| Phase Separation | Insufficient mixing; incorrect ratio of Tween 80. | Vortex the solution for an extended period (2-3 minutes). Verify the calculations and preparation of the vehicle solution. |
References
-
LSM-42769. (n.d.). Duvelisib. Small Molecules. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). FDA approves duvelisib for relapsed or refractory CLL/SLL. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). COPIKTRA® (duvelisib), capsules for oral use. Retrieved from [Link]
-
Ghodke, S. S., et al. (2019). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. BioMed Research International. Retrieved from [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278–287. Retrieved from [Link]
-
Schäfer, J., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(11), 2530. Retrieved from [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Secura Bio, Inc. (n.d.). COPIKTRA® (duvelisib) Capsules for Relapsed CLL/SLL. Retrieved from [Link]
-
Darwish, I. A., & Al-Obaid, A. M. (2024). Duvelisib: A comprehensive profile. Profiles of Drug Substances, Excipients, and Related Methodology, 49, 1-38. Retrieved from [Link]
-
Wikipedia. (n.d.). Duvelisib. Retrieved from [Link]
-
Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Drugs.com. (2022). Copiktra (duvelisib) FDA Approval History. Retrieved from [Link]
-
Stewart, C., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 15(12), 5678-5692. Retrieved from [Link]
-
Secura Bio, Inc. (2024). Copiktra (duvelisib) product information. Retrieved from [Link] (Note: This is a placeholder URL as the direct link from the search result was generic. The content refers to the DailyMed product information.)
-
National Center for Biotechnology Information. (n.d.). Duvelisib. PubChem Compound Summary for CID 50905713. Retrieved from [Link]
-
Stewart, C., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid Based Formulations. ResearchGate. Retrieved from [Link]
-
Daicel Pharma Standards. (n.d.). Duvelisib Impurities Manufacturers & Suppliers. Retrieved from [Link]
-
Stewart, C., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 15(12), 5678-5692. Retrieved from [Link]
-
van der Velden, W. J., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 14(12), 2795. Retrieved from [Link]
- Google Patents. (n.d.). Pharmaceutical dosage form for oral administration of tyrosine kinase inhibitor.
-
Lee, S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(5), 715. Retrieved from [Link]
-
Liu, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 637. Retrieved from [Link]
-
Ruixibiotech. (n.d.). Duvelisib (R enantiomer) CAS No.1261590-48-0. Retrieved from [Link]
-
Clinical Trials. (n.d.). Animal Study Protocol. Retrieved from [Link]
-
Horwitz, S. M., et al. (2022). DUVELISIB IN PATIENTS WITH RELAPSED/REFRACTORY PERIPHERAL T-CELL LYMPHOMA FROM THE PHASE 2 PRIMO TRIAL. HemaSphere, 6(Suppl), 1045-1046. Retrieved from [Link]
-
Atherton, M. J., et al. (2024). Pilot Study of a Novel First-Line Protocol (THOP) for Intermediate–Large B-Cell Lymphoma in Dogs. Veterinary Sciences, 11(3), 133. Retrieved from [Link]
-
Varasteh, M., et al. (2020). Thermodynamic solubility of celecoxib in organic solvents. RSC Advances, 10(45), 26867-26876. Retrieved from [Link]
-
Smith, A. J., et al. (2018). PREPARE: guidelines for planning animal research and testing. Laboratory Animals, 52(2), 135-141. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Duvelisib: A comprehensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fm.formularynavigator.com [fm.formularynavigator.com]
- 4. fda.gov [fda.gov]
- 5. drugs.com [drugs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Duvelisib | C22H17ClN6O | CID 50905713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. future4200.com [future4200.com]
- 11. researchgate.net [researchgate.net]
- 12. Duvelisib - Wikipedia [en.wikipedia.org]
- 13. Duvelisib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing the Duvelisib R-enantiomer for Robust PI3K Pathway Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] Duvelisib (the S-enantiomer, formerly IPI-145) is a potent oral dual inhibitor of the δ and γ isoforms of PI3K, which are predominantly expressed in leukocytes and play key roles in malignant B-cells and the tumor microenvironment.[5][6][7][8] This application note provides a comprehensive guide for utilizing the R-enantiomer of Duvelisib in PI3K pathway signaling studies. The R-enantiomer serves as a crucial, less active control to demonstrate the stereospecificity of Duvelisib's inhibitory action, thereby ensuring the scientific rigor and validity of experimental findings. We present detailed protocols for comparative in vitro kinase assays, cellular phospho-protein analysis via Western blotting, and cell viability assessment.
Introduction: The PI3K Signaling Axis and the Imperative of Stereospecificity
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K enzymes.[2][9] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9] PIP3 recruits downstream effectors, most notably the serine/threonine kinase Akt, leading to a cascade of phosphorylation events that promote cell survival and proliferation.[4][9]
Duvelisib is a chiral molecule and exists as two enantiomers, the (S)-enantiomer (Duvelisib) and the (R)-enantiomer. In pharmacology, it is well-established that stereochemistry plays a pivotal role in the interaction between a drug and its biological target.[10] Often, one enantiomer (the eutomer) exhibits significantly higher activity than the other (the distomer). The use of a less active enantiomer as a negative control is a powerful tool to validate that the observed biological effects of the active enantiomer are due to specific target engagement rather than off-target or non-specific effects. The Duvelisib R-enantiomer is characterized as the less active enantiomer of Duvelisib, making it an ideal negative control for in vitro and cell-based assays.[11][12]
Mechanism of Action: Duvelisib (S-enantiomer) vs. R-enantiomer
Duvelisib exerts its therapeutic effects by inhibiting the kinase activity of PI3K-δ and PI3K-γ.[5][6] Inhibition of PI3K-δ disrupts B-cell receptor (BCR) signaling, which is crucial for the survival and proliferation of malignant B-cells.[5][13] Concurrently, inhibition of PI3K-γ modulates the tumor microenvironment by interfering with chemokine signaling in T-cells and myeloid cells.[5][13] This dual inhibition leads to reduced proliferation and increased apoptosis of cancer cells.[5] The R-enantiomer, due to its different spatial arrangement, is expected to have a significantly lower affinity for the ATP-binding pocket of the PI3K-δ and PI3K-γ isoforms, resulting in substantially reduced inhibitory activity.
Visualizing the PI3K Signaling Pathway and Duvelisib's Point of Intervention
Figure 1. The PI3K/Akt signaling pathway and the inhibitory action of Duvelisib.
Experimental Protocols
The following protocols are designed for a comparative analysis of the Duvelisib S- and R-enantiomers to validate the on-target activity of Duvelisib.
Protocol 2.1: In Vitro PI3K-δ and PI3K-γ Kinase Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of each enantiomer against purified PI3K isoforms.
Materials:
-
Recombinant human PI3K-δ and PI3K-γ enzymes
-
PIP2 substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Duvelisib (S-enantiomer) and R-enantiomer stock solutions (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of both the S- and R-enantiomers in DMSO. A typical starting concentration would be 10 µM.
-
Enzyme and Substrate Preparation: Dilute the PI3K enzyme and PIP2 substrate in kinase assay buffer to the desired concentrations.
-
Assay Plate Setup: Add 5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of the diluted PI3K enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding 10 µL of a mixture of ATP and PIP2 substrate to each well.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the reaction and measure ADP production following the manufacturer's protocol for the ADP-Glo™ assay.
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.
Protocol 2.2: Cellular Western Blot for Phospho-Akt (Ser473)
This protocol assesses the ability of each enantiomer to inhibit PI3K signaling in a cellular context by measuring the phosphorylation of a key downstream effector, Akt.
Materials:
-
Cancer cell line with active PI3K signaling (e.g., a hematologic malignancy cell line)
-
Complete cell culture medium
-
Duvelisib (S-enantiomer) and R-enantiomer
-
Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the S- and R-enantiomers (e.g., 0.1 nM to 10 µM) for 2-4 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in supplemented RIPA buffer.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-Akt (Ser473) antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total Akt antibody to confirm equal protein loading.
Protocol 2.3: Cell Viability Assay (MTT Assay)
This protocol measures the effect of each enantiomer on the metabolic activity and viability of cancer cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Duvelisib (S-enantiomer) and R-enantiomer
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the S- and R-enantiomers for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Visualizing the Experimental Workflow
Figure 2. Workflow for the comparative analysis of Duvelisib enantiomers.
Data Interpretation and Expected Outcomes
A successful comparative study will demonstrate a clear difference in the biological activity between the Duvelisib S-enantiomer and the R-enantiomer.
Table 1: Hypothetical Comparative IC50 and GI50 Values
| Compound | PI3K-δ IC50 (nM) | PI3K-γ IC50 (nM) | Cellular p-Akt Inhibition IC50 (nM) | Cell Line GI50 (nM) |
| Duvelisib (S-enantiomer) | 2.5 | 27 | ~5 | ~50 |
| Duvelisib R-enantiomer | >1000 | >5000 | >1000 | >10,000 |
Note: The IC50 values for Duvelisib are based on published data.[6] The values for the R-enantiomer are hypothetical and represent the expected outcome for a less active control.
Expected Results:
-
In Vitro Kinase Assay: The S-enantiomer (Duvelisib) should exhibit potent inhibition of PI3K-δ and PI3K-γ, with IC50 values in the low nanomolar range. In contrast, the R-enantiomer should be significantly less potent, with IC50 values at least 100-fold higher.
-
Western Blot: Treatment with the S-enantiomer should lead to a dose-dependent decrease in the phosphorylation of Akt at Ser473. The R-enantiomer should show little to no effect on p-Akt levels, even at high concentrations. Total Akt levels should remain unchanged across all treatments.
-
Cell Viability Assay: The S-enantiomer is expected to reduce cell viability with a GI50 in the nanomolar range. The R-enantiomer should have a minimal impact on cell viability, demonstrating a much higher GI50 value.
Visualizing the Decision-Making Process
Figure 3. Decision-making based on comparative enantiomer data.
Conclusion
References
-
COPIKTRA® (duvelisib) - HCP Site. Mechanism of Action. [Link]
-
Patsnap Synapse. What is the mechanism of Duvelisib? [Link]
-
ResearchGate. Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. [Link]
-
Flinn, I. W., et al. (2021). Oral PI3K-δ,γ Inhibitor for the Management of People with Chronic Lymphocytic Leukemia and Small Lymphocytic Lymphoma: A Narrative Review on Duvelisib. PMC. [Link]
-
Targeted Oncology. Duvelisib (IPI-145): a Dual Inhibitor of Phosphoinositide 3-Kinase (PI3K)-Delta and -Gamma. [Link]
-
Horwitz, S. M., et al. (2018). Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma. Blood. [Link]
-
Balakrishnan, K., et al. (2015). The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL. Leukemia. [Link]
-
Flinn, I. W., et al. (2018). Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies. Blood. [Link]
-
Winkler, D. G., et al. (2013). PI3K-δ and PI3K-γ inhibition by IPI-145 abrogates immune responses and suppresses activity in autoimmune and inflammatory disease models. Chemistry & Biology. [Link]
-
Horton, T. MTT Cell Assay Protocol. [Link]
-
Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer. [Link]
-
Basic Western Blot Protocol AKT. [Link]
-
PubChem. Duvelisib. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
YouTube. AKT/PKB Signaling Pathway | PI3k Signaling. [Link]
-
Protocol Online. Weak Western band for phosphorylated Akt. [Link]
-
ResearchGate. What are the important points for the detection of phospho-Akt in western blot? [Link]
-
Merck Millipore. PI3 Kinase Activity/Inhibitor Assay Kit Instruction Manual. [Link]
-
ResearchGate. Duvelisib inhibited activation of PI3K/Akt/mTOR signalling pathway in lung fibroblasts in vivo. [Link]
-
Peluso, M., et al. (2018). The phosphoinositide-3 kinase (PI3K)-δ,γ inhibitor, duvelisib shows preclinical synergy with multiple targeted therapies in hematologic malignancies. PLoS One. [Link]
-
eScholarship. The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL. [Link]
-
Semantic Scholar. The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL. [Link]
-
Brault, L., et al. (2021). Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. Cancers. [Link]
-
Balakrishnan, K., et al. (2015). The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL. National Institutes of Health. [Link]
-
ResearchGate. Schematic drawing of the PI3K/Akt signaling pathway. [Link]
-
Chhabra, S., et al. (2021). The Exploration of Chirality for Improved Druggability within the Human Kinome. Molecules. [Link]
Sources
- 1. Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Oral PI3K-δ,γ Inhibitor for the Management of People with Chronic Lymphocytic Leukemia and Small Lymphocytic Lymphoma: A Narrative Review on Duvelisib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amplity.com [amplity.com]
- 8. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Duvelisib (R enantiomer) | INK1197 R enantiomer | PI3K | Ambeed.com [ambeed.com]
- 13. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Duvelisib | C22H17ClN6O | CID 50905713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Leveraging the Duvelisib R-Enantiomer for Rigorous Kinase Research
A Guide to Utilizing Stereoisomers for Validating On-Target PI3K Inhibition
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a cornerstone of cellular regulation, governing critical processes such as cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway, particularly the Class I PI3K isoforms (α, β, δ, γ), is a frequent driver in human cancers and inflammatory diseases.[2][3][4] This has made PI3K enzymes highly attractive targets for therapeutic intervention.
Duvelisib (the S-enantiomer, also known as IPI-145) is a potent, orally bioavailable dual inhibitor of the PI3K-delta (δ) and PI3K-gamma (γ) isoforms.[5][6][7] These isoforms are primarily expressed in leukocytes, making Duvelisib an effective agent in treating hematologic malignancies like chronic lymphocytic leukemia (CLL) and follicular lymphoma by directly inhibiting malignant B-cell proliferation and disrupting supportive signals from the tumor microenvironment.[3][8][9][10]
However, the scientific rigor required in kinase research demands more than just demonstrating an effect with an inhibitor. It is crucial to prove that the observed biological outcome is a direct result of inhibiting the intended target and not due to off-target effects. This is where the principles of chirality and stereochemistry become indispensable tools for the researcher. The Duvelisib R-enantiomer, the less active mirror image of the potent S-enantiomer, serves as an ideal negative control to validate the on-target activity of Duvelisib.[11] This application note provides a comprehensive guide and detailed protocols for using the Duvelisib R-enantiomer to ensure the specificity and integrity of kinase research findings.
The Critical Role of the Inactive Enantiomer in Kinase Research
Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. While they share identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems—such as enzyme active sites—can differ dramatically.[12][13][14] One enantiomer (the eutomer, e.g., S-Duvelisib) may bind with high affinity and elicit a potent biological response, while the other (the distomer, e.g., R-Duvelisib) may be significantly less active or completely inactive.[13][15]
Utilizing a well-characterized, less active enantiomer as a negative control is a cornerstone of rigorous chemical biology.[16] It allows researchers to distinguish between:
-
On-Target Effects: Biological changes caused specifically by the inhibition of the intended kinase (e.g., PI3K-δ/γ). These effects should be observed with the active S-enantiomer but be absent or significantly reduced with the R-enantiomer.
-
Off-Target Effects: Phenotypes resulting from the compound binding to unintended proteins.
-
Non-Specific Effects: Cellular responses caused by the compound's physicochemical properties, such as aggregation, membrane disruption, or general cytotoxicity, independent of specific protein binding.
By demonstrating a clear differential effect between the S- and R-enantiomers, researchers can confidently attribute the observed phenotype to the specific inhibition of PI3K-δ and PI3K-γ.
Compound Information and Handling
Proper handling and storage of kinase inhibitors are critical for maintaining their activity and ensuring reproducible results.
| Property | Duvelisib (S-enantiomer) | Duvelisib R-enantiomer |
| Synonyms | IPI-145, INK1197 | IPI-145 R-enantiomer |
| Primary Targets | PI3K-δ, PI3K-γ[5][6][17] | PI3K (significantly less active)[11] |
| Molecular Formula | C₂₂H₁₇ClN₆O | C₂₂H₁₇ClN₆O[11] |
| Molecular Weight | 416.86 g/mol | 416.86 g/mol [11] |
| CAS Number | 1201438-56-3 | 1261590-48-0[11] |
| Appearance | White to off-white solid | White to gray solid[11] |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL)[18] | Soluble in DMSO (e.g., 100 mg/mL)[11] |
Stock Solution Preparation and Storage:
-
Solubilization: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the compound in high-quality, anhydrous DMSO.[11] Use sonication if necessary to ensure complete dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, dispense the stock solution into small, single-use aliquots.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability (up to 1-2 years).[11] When ready to use, thaw an aliquot at room temperature and dilute it to the final working concentration in the appropriate assay buffer or cell culture medium immediately before the experiment.
Protocol 1: Biochemical Assay for Differential Kinase Inhibition
Objective: To quantify and compare the inhibitory activity of Duvelisib S- and R-enantiomers against purified PI3K-δ and PI3K-γ enzymes. This protocol confirms stereospecific target engagement in a cell-free system.
Methodology: ADP-Glo™ Kinase Assay (Promega)
The ADP-Glo™ assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[19]
Workflow Diagram:
Caption: Workflow for the in vitro PI3K ADP-Glo™ kinase assay.
Step-by-Step Protocol:
-
Compound Preparation:
-
Perform serial dilutions of both Duvelisib S- and R-enantiomer stock solutions in the appropriate kinase assay buffer. A typical 10-point, 3-fold dilution series might range from 10 µM to 0.5 nM.
-
Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
-
Kinase Reaction Setup (384-well plate format):
-
Add 1 µL of serially diluted compound or DMSO control to the appropriate wells.
-
Prepare a master mix of recombinant human PI3K-δ or PI3K-γ enzyme and the lipid substrate (e.g., PIP2) in kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025 mg/ml BSA).[19]
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme binding.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of ATP solution (at a concentration near the Kₘ for the enzyme, e.g., 10-50 µM) to all wells to start the reaction.
-
Incubate for 60 minutes at 30°C. Ensure this incubation time is within the linear range of the reaction.
-
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a compatible plate reader.
-
Normalize the data using the vehicle control (0% inhibition) and no-enzyme control (100% inhibition).
-
Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each enantiomer.
-
Expected Results:
| Compound | Target | Expected IC₅₀ |
| Duvelisib (S-enantiomer) | PI3K-δ | Low nM range[20][21] |
| Duvelisib (S-enantiomer) | PI3K-γ | Low to mid nM range[22] |
| Duvelisib R-enantiomer | PI3K-δ | >100-fold higher than S-enantiomer |
| Duvelisib R-enantiomer | PI3K-γ | >100-fold higher than S-enantiomer |
A large separation (>100-fold) in IC₅₀ values between the S- and R-enantiomers provides strong biochemical evidence of stereospecific, on-target inhibition.
Protocol 2: Cellular Assay for On-Target Pathway Inhibition
Objective: To verify that the differential activity observed biochemically translates to a specific, on-target inhibition of the PI3K/AKT signaling pathway in a cellular context.
Methodology: Western Blot Analysis of Phospho-AKT
This protocol measures the phosphorylation of AKT (a key downstream effector of PI3K) in a relevant cell line (e.g., a lymphoma or leukemia cell line such as Jurkat or SUDHL-4) after treatment with the S- and R-enantiomers.[20][23]
PI3K Signaling Pathway Diagram:
Caption: PI3K/AKT signaling pathway showing inhibition points.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture cells (e.g., Jurkat T-cell leukemia) in appropriate media to ~80% confluency.
-
Plate cells in 6-well plates at a density of 1-2 x 10⁶ cells/well and allow them to adhere or stabilize overnight if necessary.
-
-
Serum Starvation (Optional but Recommended):
-
To reduce basal PI3K pathway activity, replace the growth medium with low-serum (e.g., 0.5% FBS) or serum-free medium for 4-6 hours prior to treatment.
-
-
Compound Treatment:
-
Pre-treat cells with Duvelisib S-enantiomer, Duvelisib R-enantiomer (e.g., at 1 µM), or DMSO vehicle control for 1-2 hours.
-
-
Pathway Stimulation:
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at >12,000 x g for 15 minutes at 4°C to pellet debris.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Expected Results: A successful experiment will show that in stimulated cells, treatment with the S-enantiomer markedly reduces the p-AKT signal compared to the DMSO control. In contrast, the R-enantiomer should show little to no reduction in the p-AKT signal. Total AKT and the loading control should remain constant across all lanes, confirming equal protein loading. This result provides strong cellular evidence that Duvelisib inhibits PI3K signaling in a stereospecific manner.
Conclusion
The Duvelisib R-enantiomer is an essential tool for any researcher studying the effects of Duvelisib or the PI3K-δ/γ signaling axis. By serving as a high-fidelity negative control, it enables the unambiguous demonstration of on-target activity in both biochemical and cellular assays. Incorporating this control into experimental design is not merely good practice; it is fundamental to producing robust, reproducible, and trustworthy data. The protocols outlined in this guide provide a clear framework for leveraging stereochemical controls to validate the specific mechanism of action of one of the leading PI3K inhibitors in the field.
References
- Vertex AI Search, based on "Duvelisib (IPI-145): a Dual Inhibitor of Phosphoinositide 3-Kinase (PI3K)-Delta and -Gamma".
-
Flinn, I. W., et al. (2018). Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies. Blood, 131(8), 877-887. Available at: [Link]
-
Balakrishnan, K., et al. (2015). The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL. Leukemia, 29(9), 1811-1822. Available at: [Link]
-
Yang, Q., et al. (2022). Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials. Frontiers in Immunology, 13, 981031. Available at: [Link]
-
Horwitz, S. M., et al. (2018). Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma. Blood, 131(8), 888-898. Available at: [Link]
-
Thorpe, L. M., et al. (2015). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Molecules, 20(5), 9118-9133. Available at: [Link]
-
Openlabnotebooks.org. (2021). Are Enantiomer of Chemical Probes Good Negative Controls?. Available at: [Link]
-
COPIKTRA® (duvelisib) HCP Site. Mechanism of Action. Available at: [Link]
-
Patsnap Synapse. (2023). Duvelisib: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Duvelisib?. Available at: [Link]
-
Merck Millipore. PI3 Kinase Activity/Inhibitor ELISA | 17-493. Available at: [Link]
-
ResearchGate. PI3K activity assays. A. ATPase activity of all class IA PI3K isoforms... Available at: [Link]
-
Garlich, J. R., et al. (2017). Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia. Annals of Pharmacotherapy, 51(5), 414-421. Available at: [Link]
-
Robers, M. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 3749. Available at: [Link]
-
Hayakawa, M., et al. (2007). Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket. Journal of Biological Chemistry, 282(39), 28789-28797. Available at: [Link]
-
Merck Millipore. Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Available at: [Link]
-
Ilardi, E. A., et al. (2021). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 26(23), 7113. Available at: [Link]
-
Zhong, H., et al. (2023). Binding and selectivity studies of phosphatidylinositol 3-kinase (PI3K) inhibitors. Journal of Molecular Graphics and Modelling, 121, 108433. Available at: [Link]
-
El-Sabbagh, N. A., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PLoS One, 13(7), e0200986. Available at: [Link]
-
Knight, Z. A., et al. (2006). Exploring the specificity of the PI3K family inhibitor LY294002. Biochemical Journal, 395(Pt 3), 515–522. Available at: [Link]
-
ResearchGate. (2006). Exploring the specificity of the PI3K family inhibitor LY294002. Available at: [Link]
-
Ju, C., et al. (2018). Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro. Biomedicine & Pharmacotherapy, 108, 1153-1158. Available at: [Link]
-
Valentová, J., & Hutt, A. J. (2004). Chiral switch: Pure enantiomers of drugs instead of racemic mixtures. Ceska a Slovenska Farmacie, 53(5), 231-236. Available at: [Link]
- Vertex AI Search, based on "Duvelisib (IPI-145): a Dual Inhibitor of Phosphoinositide 3-Kinase (PI3K)-Delta and -Gamma".
-
Smith, S. W. (2009). Chiral Toxicology: It's the Same Thing…Only Different. Toxicological Sciences, 110(1), 4-30. Available at: [Link]
-
Fernandez, C. A., et al. (2025). Duvelisib is a novel NFAT inhibitor that mitigates adalimumab-induced immunogenicity. bioRxiv. Available at: [Link]
-
Balakrishnan, K., et al. (2015). The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL. Leukemia, 29(9), 1811-1822. Available at: [Link]
-
ResearchGate. (2019). Unequal Activities of Enantiomers via Biological Receptors: Examples of Chiral Drug, Pesticide, and Fragrance Molecules. Available at: [Link]
-
Tămaş, M., & Kachný, D. (2011). Chiral Drugs: An Overview. Clujul Medical, 84(1), 1-8. Available at: [Link]
-
Balakrishnan, K., et al. (2015). The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL. Leukemia, 29(9), 1811-22. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials [frontiersin.org]
- 4. Structural Determinants of Isoform Selectivity in PI3K Inhibitors | MDPI [mdpi.com]
- 5. amplity.com [amplity.com]
- 6. Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Duvelisib (IPI-145): a Dual Inhibitor of Phosphoinositide 3-Kinase (PI3K)-Delta and -Gamma | Value-Based Cancer Care [valuebasedcancer.com]
- 8. Mechanism of Action - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]
- 9. What is the mechanism of Duvelisib? [synapse.patsnap.com]
- 10. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Are Enantiomer of Chemical Probes Good Negative Controls? – openlabnotebooks.org [openlabnotebooks.org]
- 17. Duvelisib: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 18. labsolu.ca [labsolu.ca]
- 19. promega.es [promega.es]
- 20. The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL [escholarship.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Duvelisib R Enantiomer Precipitation in Aqueous Solutions
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with the R enantiomer of Duvelisib in aqueous media. Precipitation of an active pharmaceutical ingredient (API) during experimental setup can compromise data integrity, reduce bioavailability in assays, and lead to inconsistent results. This document provides a structured, in-depth approach to diagnosing, troubleshooting, and overcoming these precipitation issues, moving from fundamental principles to advanced formulation strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding Duvelisib R enantiomer precipitation.
Q1: My this compound precipitated immediately upon dilution from my DMSO stock into an aqueous buffer. What is the likely cause and the first thing I should check?
A1: This is a classic case of "precipitation upon dilution" and is the most common solubility issue encountered in the lab.[1] It occurs because the concentration of this compound in the final aqueous solution has exceeded its thermodynamic solubility limit. While highly soluble in a potent organic solvent like Dimethyl Sulfoxide (DMSO), its intrinsic aqueous solubility is very low.[2][3]
Your first troubleshooting steps should be:
-
Verify Final Solvent Concentration: Ensure the final concentration of DMSO in your aqueous medium is minimal, ideally below 0.5% (v/v), to avoid solvent-induced artifacts in your biological system.[1]
-
Re-evaluate Final API Concentration: Confirm that your target concentration is not higher than the reported aqueous solubility of Duvelisib. Many kinase inhibitors have aqueous solubilities in the low µg/mL range.[4]
-
Improve Mixing: When diluting, add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid dispersion can temporarily prevent localized high concentrations that initiate precipitation.
Q2: What is the recommended procedure for preparing a working solution of this compound for in-vitro experiments?
A2: The standard and most reliable method is to first prepare a high-concentration stock solution in an appropriate organic solvent, from which working solutions are made.
-
Prepare a Concentrated Stock: Use 100% anhydrous DMSO to prepare a stock solution, for example, at 100 mg/mL (239.89 mM).[5][6][7] The use of ultrasonic agitation and gentle warming (up to 60°C) may be necessary to achieve complete dissolution.[5] Always use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the compound's solubility.[6][7]
-
Store Properly: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7][8]
-
Dilute into Final Medium: Just before the experiment, perform a serial dilution from the DMSO stock into your final aqueous buffer. As noted in Q1, ensure vigorous mixing and keep the final DMSO concentration as low as possible.
Q3: How does pH influence the solubility of this compound, and how can I leverage this?
A3: Duvelisib is a weak base.[9] Like many kinase inhibitors with basic nitrogen atoms, its solubility is highly pH-dependent.[10][11] At a pH below its pKa, the molecule will be protonated, carrying a positive charge that enhances its interaction with polar water molecules, thereby increasing solubility. Conversely, at a pH above its pKa, it will be in its neutral, uncharged form, which is more lipophilic and significantly less soluble in water. The FDA Biopharmaceutics Assessment for Duvelisib confirms its low water-solubility.[2]
To leverage this, you can:
-
Lower the pH: If your experimental system allows, use a buffer with a lower pH (e.g., pH 5-6) to increase the solubility of the compound.[12]
-
Avoid High pH: Be cautious with buffers at or above physiological pH (7.4), as this is where precipitation is most likely to occur.
Q4: I'm still seeing precipitation even at a low pH and with proper dilution technique. What are my next options?
A4: If basic troubleshooting fails, you may need to employ solubility-enhancing excipients. These are formulation agents that can stabilize the API in solution. Common options include:
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior. They can form "inclusion complexes" with poorly soluble drugs like Duvelisib, effectively shielding the hydrophobic API from the aqueous environment and increasing its apparent solubility.[12][13]
-
Hydrophilic Polymers: Polymers such as Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) can act as "precipitation inhibitors."[13][14] They work by various mechanisms, including increasing viscosity and adsorbing to the surface of newly formed drug crystals, thereby inhibiting further crystal growth.[15]
-
Surfactants: A small amount of a non-ionic surfactant (e.g., Tween® 80) can sometimes help by improving the wettability of the compound and preventing aggregation.[13][16]
Section 2: In-Depth Troubleshooting Workflow
When simple fixes are insufficient, a systematic approach is necessary. This workflow guides you from understanding the molecule's fundamental properties to implementing advanced solubilization protocols.
The First Principle: Understanding the Molecule
A deep understanding of the physicochemical properties of Duvelisib is paramount to troubleshooting its behavior in solution. Duvelisib is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it has both low solubility and low permeability.[2]
| Property | Value / Description | Source |
| Chemical Formula | C₂₂H₁₇ClN₆O | [17][18] |
| Molecular Weight | 416.86 g/mol | [6][18] |
| LogP | 3.67 - 4.55 | [3][18] |
| BCS Class | IV (Low Solubility, Low Permeability) | [2] |
| Aqueous Solubility | <1 mg/mL; pH-dependent | [2][3] |
| Primary Metabolism | Hepatic, via CYP3A4 | [17][19] |
| Nature | Weakly basic compound | [9] |
The high LogP value indicates significant lipophilicity, which is the primary driver of its poor aqueous solubility.
Systematic Troubleshooting Protocol
The following decision tree provides a visual guide to a logical troubleshooting sequence.
Caption: A logical decision tree for troubleshooting precipitation.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for key troubleshooting experiments.
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
Objective: To create a stable, high-concentration stock solution for subsequent dilutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), new bottle
-
Sterile, amber glass vial or polypropylene tube
-
Sonicator bath
-
Calibrated balance and appropriate weighing tools
Procedure:
-
Accurately weigh the desired amount of this compound powder and transfer it to the vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).[6]
-
Tightly cap the vial.
-
Place the vial in a sonicator bath for 10-15 minutes to aid dissolution.
-
If the solid is not fully dissolved, gentle warming (up to 60°C) can be applied with intermittent vortexing until a clear solution is obtained.[5]
-
Visually inspect the solution against a light source to ensure no particulate matter remains.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store aliquots at -20°C (for short-term) or -80°C (for long-term) to maintain stability.[8]
Protocol 2: Aqueous Solubility Determination via pH Profiling
Objective: To experimentally determine the approximate solubility of this compound at different pH values relevant to your experiments.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
A series of aqueous buffers (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)
-
Microcentrifuge tubes
-
Incubator/shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Label a set of microcentrifuge tubes for each pH to be tested.
-
Add a fixed volume of each buffer (e.g., 1 mL) to the corresponding tubes.
-
Add a small, known volume of the DMSO stock solution to each buffer tube to create a supersaturated solution (the solution should immediately appear cloudy or have visible precipitate).
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with constant shaking for 24-48 hours to allow the system to reach equilibrium.
-
After incubation, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess, undissolved solid.
-
Carefully collect a known volume of the clear supernatant from each tube, being careful not to disturb the pellet.
-
Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) and quantify the concentration of dissolved this compound using a validated analytical method (HPLC is preferred).
-
The resulting concentration is the equilibrium solubility at that specific pH. Plot solubility vs. pH to visualize the trend.
Protocol 3: Screening of Polymeric Precipitation Inhibitors
Objective: To evaluate the effectiveness of common polymers in preventing the precipitation of this compound from a supersaturated solution.
Materials:
-
This compound DMSO stock solution
-
Aqueous buffer at a pH where precipitation is known to occur (e.g., pH 7.4)
-
Stock solutions of polymers (e.g., 1% HPMC, 1% PVP in the buffer)
-
UV-Vis plate reader or spectrophotometer with a cuvette
Procedure:
-
Prepare a series of test solutions in a 96-well plate or cuvettes:
-
Control: Buffer only.
-
Test: Buffer containing different final concentrations of the polymer (e.g., 0.1%, 0.25%, 0.5% HPMC).
-
-
Initiate the precipitation by adding a small volume of the this compound DMSO stock to each well/cuvette to achieve a final concentration known to be above the solubility limit. Mix quickly.
-
Immediately begin monitoring the absorbance (or light scattering) at a wavelength where the compound does not absorb (e.g., 600 nm) over time.
-
An increase in absorbance/scattering indicates the formation of a precipitate.
-
Compare the kinetic profiles. An effective precipitation inhibitor will show a significant delay in the onset of precipitation and a lower rate of absorbance increase compared to the control.[15]
Section 4: Advanced Concepts
The Role of Chirality in Solubility
It is important to recognize that the solubility of a single enantiomer (like the R enantiomer) can differ from that of its racemic (1:1) mixture.[20][21] This is because the interactions between molecules in the solid crystal lattice dictate the energy required for dissolution.
-
Conglomerate: The R and S enantiomers crystallize separately. In this case, the solubility of the racemate is typically higher than that of the pure enantiomer.
-
Racemic Compound: The R and S enantiomers crystallize together in a 1:1 ratio within the same crystal lattice. This lattice can be more stable (higher melting point) than the pure enantiomer's lattice, resulting in lower aqueous solubility for the racemate.[20]
While you are working with the R enantiomer specifically, awareness of these principles is crucial, especially if there is any possibility of racemization or comparison to racemic Duvelisib.
pH-Dependent Equilibrium of this compound
The underlying chemistry of pH-dependent solubility can be visualized as a chemical equilibrium. For a weak base like Duvelisib (represented as B), the equilibrium in an aqueous environment is:
B (solid, less soluble) ⇌ B (aqueous) + H₂O ⇌ BH⁺ (aqueous, more soluble) + OH⁻
Lowering the pH (adding H⁺) drives the equilibrium to the right, favoring the formation of the protonated, more soluble species (BH⁺).
Caption: pH effect on this compound solubility equilibrium.
References
-
Klug, J. et al. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Drug Discovery Today. Available at: [Link]
-
Jansook, P. et al. (2021). Aqueous solubility of kinase inhibitors: III the effect of acidic counter ion on the dovitinib/γ-cyclodextrin complexation. ResearchGate. Available at: [Link]
-
Gaur, A. et al. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PMC. Available at: [Link]
-
Jansook, P. et al. (2018). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. ResearchGate. Available at: [Link]
-
Pharma.Tips. (n.d.). Preventing API Precipitation in Slow-Release Tablet Formulations. Pharma.Tips. Available at: [Link]
-
American Health & Drug Benefits. (2018). Copiktra (Duvelisib) Approved for Relapsed or Refractory CLL, SLL, and Follicular Lymphoma. American Health & Drug Benefits. Available at: [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2022). Duvelisib. LiverTox - NCBI Bookshelf. Available at: [Link]
-
Yashashwini, M. et al. (2016). Polymeric precipitation Inhibitors to improve the dissolution and absorption of poorly water-soluble drugs. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Wikipedia. (n.d.). Duvelisib. Wikipedia. Available at: [Link]
-
Medscape. (n.d.). Copiktra (duvelisib) dosing, indications, interactions, adverse effects, and more. Medscape. Available at: [Link]
-
Saneja, A. et al. (2021). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. PubMed. Available at: [Link]
-
LINCS. (n.d.). Duvelisib (LSM-42769). Small Molecules. Available at: [Link]
-
Chemistry Stack Exchange. (2018). Effect of stereoisomerism and racemization on solubility. Chemistry Stack Exchange. Available at: [Link]
-
Solubility of Things. (n.d.). Enantiomers and Chirality. Solubility of Things. Available at: [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]
-
Saneja, A. et al. (2021). Approaches to increase mechanistic understanding and aid in the selection of precipitation inhibitors for supersaturating formulations – a PEARRL review. ResearchGate. Available at: [Link]
-
MedChemExpress. (n.d.). Duvelisib (R enantiomer) (IPI-145 R enantiomer) | PI3K 阻害剤. MedChemExpress. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Biopharmaceutics Assessment for NDA 211155. accessdata.fda.gov. Available at: [Link]
-
Shahid, H. & Tuma, F. (2023). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Black, S. et al. (2010). The Double Solubility Rule Holds for Racemizing Enantiomers. ResearchGate. Available at: [Link]
-
Ruixibiotech. (n.d.). Duvelisib (R enantiomer) CAS No.1261590-48-0. Ruixibiotech. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Duvelisib. PubChem. Available at: [Link]
-
Al-Majed, A. & Darwish, I. (2024). Duvelisib: A comprehensive profile. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Duvelisib | C22H17ClN6O | CID 50905713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. brimr.org [brimr.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Duvelisib: A comprehensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preventing API Precipitation in Slow-Release Tablet Formulations – Pharma.Tips [pharma.tips]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Duvelisib - Wikipedia [en.wikipedia.org]
- 18. Small Molecules [lincsportal.ccs.miami.edu]
- 19. Duvelisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Investigating Potential Off-Target Effects of Duvelisib R-enantiomer
Introduction:
Welcome to the technical support resource for researchers investigating the pharmacological profile of Duvelisib. Duvelisib is a potent dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2] It is established that the S-enantiomer of Duvelisib is the pharmacologically active component responsible for this PI3K inhibition. Consequently, the R-enantiomer is often utilized as a negative control in experiments, under the assumption that it is biologically inert.[3]
However, unexpected biological activity observed with the R-enantiomer can pose significant challenges to data interpretation. This guide provides a structured, question-and-answer framework to help you troubleshoot these scenarios, verify your experimental system, and design robust experiments to characterize any potential off-target effects of the Duvelisib R-enantiomer.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing an unexpected cellular phenotype (e.g., apoptosis, altered proliferation) with the Duvelisib R-enantiomer, which is supposed to be inactive. How can we begin to troubleshoot this?
This is a common and important observation that requires a systematic approach to deconstruct. The activity could stem from several sources: enantiomeric impurity, off-target pharmacology, or experimental artifacts.
Initial Troubleshooting Workflow
The first critical step is to rule out the simplest explanation: contamination of your R-enantiomer sample with the highly active S-enantiomer. Even a small percentage of S-enantiomer contamination can lead to significant PI3K pathway inhibition.
Experimental Protocol: Enantiomeric Purity Assessment
It is essential to determine the enantiomeric purity of your Duvelisib R-enantiomer sample. Chiral separation techniques are required for this.
Method: Chiral Electrokinetic Chromatography (EKC) A published method has demonstrated the successful separation of Duvelisib enantiomers.[4]
-
Chiral Selector: Sulfobutylated-β-cyclodextrin (SB-β-CD)
-
Buffer: 10 mM SB-β-CD in a formate buffer (pH 3.0)
-
Conditions: 30 °C, -30 kV
-
Expected Outcome: This method can achieve baseline separation of the R- and S-enantiomers, allowing for the detection of the S-enantiomer as an impurity at levels as low as 0.1%.[4]
If your sample contains a significant percentage of the S-enantiomer, you must source a new, high-purity batch before proceeding with further experiments.
Q2: Our R-enantiomer sample is confirmed to be of high purity (>99.5%), but we still observe biological activity. How do we identify potential off-targets?
Once enantiomeric contamination is ruled out, the focus shifts to identifying genuine off-target interactions. Most kinase inhibitors are directed at the highly conserved ATP-binding site, which can lead to unintended binding to other kinases.[5][6]
Strategy: Broad Kinase Selectivity Profiling
The most effective way to uncover off-target interactions is to screen the R-enantiomer against a large panel of kinases.[7]
Experimental Protocol: Kinase Profiling Assay
Several commercial services offer kinase screening panels that cover a significant portion of the human kinome.
-
Select a Panel: Choose a comprehensive panel (e.g., >400 kinases) to maximize the chances of identifying an off-target.
-
Choose Concentrations:
-
Primary Screen: A single high concentration (e.g., 1 or 10 µM) is often used to identify any potential "hits".
-
Secondary Screen (IC50 determination): For any kinases showing significant inhibition (>70%) in the primary screen, perform a dose-response curve to determine the IC50 value.[7]
-
-
Data Analysis: Compare the IC50 values for any identified off-targets to the known IC50 of the S-enantiomer against PI3K-δ/γ. This will provide a selectivity ratio and indicate whether the off-target interaction is potent enough to be physiologically relevant.
Table 1: Example Kinase Profiling Data Interpretation
| Compound | Target Kinase | IC50 (nM) | Off-Target "Hit" | IC50 (nM) | Selectivity Ratio (Off-Target/On-Target) |
| Duvelisib S-enantiomer | PI3K-δ | 1 | - | - | - |
| Duvelisib R-enantiomer | PI3K-δ | >10,000 | Kinase X | 500 | N/A |
| Duvelisib R-enantiomer | PI3K-δ | >10,000 | Kinase Y | >10,000 | N/A |
This is example data for illustrative purposes.
In this example, "Kinase X" is identified as a potential off-target of the R-enantiomer. The next step would be to validate this interaction in a cellular context.
Q3: We've identified a potential off-target kinase. How do we confirm that this interaction is responsible for the observed cellular phenotype?
Identifying a hit in a biochemical screen is the first step; validating its role in your cellular model is crucial.
Strategy: Orthogonal Approaches to Validate Off-Target Effects
-
Phospho-protein Analysis: If the identified off-target kinase has known downstream substrates, use Western blotting to see if the R-enantiomer inhibits their phosphorylation in your cells. This provides a direct link between the kinase and a signaling event.
-
Genetic Knockdown: Use siRNA or shRNA to specifically reduce the expression of the off-target kinase. If the phenotype observed with the R-enantiomer is diminished or absent in the knockdown cells, it strongly implicates that kinase as the mediator of the effect.
-
Use of a Different Inhibitor: Treat your cells with a structurally different, well-characterized inhibitor of the suspected off-target kinase. If this inhibitor recapitulates the phenotype seen with the Duvelisib R-enantiomer, it provides further evidence for the on-target nature of the effect.
On-Target vs. Off-Target Pathway Visualization
It's critical to distinguish between the canonical PI3K pathway, which would be affected by any contaminating S-enantiomer, and a potential new pathway affected by the R-enantiomer's off-target activity.
Sources
- 1. Duvelisib | C22H17ClN6O | CID 50905713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Duvelisib - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enantiomeric separation of duvelisib by Electrokinetic Chromatography. Application to the analysis of pharmaceutical formulations and determination in serum and wastewater samples previous μSPEed preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
"long-term storage and stability of Duvelisib R enantiomer stock solutions"
Technical Support Center: Duvelisib R Enantiomer
A Guide to the Preparation, Long-Term Storage, and Stability of Stock Solutions
Introduction
Duvelisib, an orally available dual inhibitor of phosphoinositide 3-kinase (PI3K)-δ and PI3K-γ, is a critical tool in the study of hematologic malignancies and related signaling pathways.[1][2][3][4] The commercially available and FDA-approved form of Duvelisib is the S-enantiomer.[4][5] This guide, however, addresses the specific handling requirements for the R enantiomer of Duvelisib , a compound often used in research settings for comparative or mechanistic studies.
Proper preparation and storage of stock solutions are paramount for ensuring the accuracy, reproducibility, and validity of experimental results.[6][7][8] This document provides a comprehensive set of frequently asked questions (FAQs), troubleshooting guides, and validated protocols to empower researchers to handle this compound stock solutions with confidence and scientific rigor.
Disclaimer: Specific, publicly available stability data for the R enantiomer of Duvelisib is limited. The following recommendations are based on the known properties of the S-enantiomer, general principles of small molecule stability, and extensive experience with similar kinase inhibitors.[9][10][11] It is imperative that researchers perform their own stability validation for long-term experiments.
Frequently Asked Questions (FAQs)
Part 1: Preparation and Handling
Q1: What is the best solvent for preparing a high-concentration stock solution of this compound?
Answer: The recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Duvelisib is highly soluble in DMSO (≥ 83 mg/mL for the S-enantiomer), allowing for the creation of concentrated stock solutions that can be diluted into aqueous media for final experimental use.[12][13]
Application Scientist's Note: The use of anhydrous DMSO is critical. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water can decrease the solubility of hydrophobic compounds like Duvelisib and, in some cases, promote hydrolysis over long-term storage.[11][12] Always use a fresh, sealed bottle or a properly desiccated stock of DMSO.
Q2: My this compound powder won't dissolve completely. What should I do?
Answer: If you observe particulate matter after vortexing, gentle warming and sonication can aid dissolution. Try the following:
-
Warm the solution in a water bath set to 37-60°C for 5-10 minutes.[14]
-
Sonicate the vial in a bath sonicator for 5-10 minutes.[15]
-
Repeat vortexing.
If the compound still does not dissolve, it is possible you have exceeded its solubility limit at that specific concentration and temperature.
Application Scientist's Note: This issue is common when a DMSO stock solution is diluted with aqueous media, as the compound can precipitate.[13][15] When preparing working solutions, ensure the final concentration of DMSO is sufficient to maintain solubility, typically ≥0.1%, though this is compound-specific. Always add the DMSO stock to the aqueous buffer (not the other way around) while vortexing to ensure rapid mixing and minimize precipitation.
Q3: Should I filter my stock solution after preparation?
Answer: It is not standard practice to filter high-concentration DMSO stock solutions unless you observe persistent, undissolvable particulate matter that is suspected to be an impurity. Filtering can introduce the risk of compound loss due to adsorption to the filter membrane. If you do filter, use a PTFE (polytetrafluoroethylene) syringe filter, which has low protein and small molecule binding.
Part 2: Storage and Stability
Q4: What is the optimal temperature for storing my DMSO stock solution?
Answer: For long-term stability, stock solutions should be stored at -20°C or, preferably, -80°C . Short-term storage (days to a few weeks) at 2-8°C is acceptable for many compounds, but not recommended for extended periods due to the increased risk of degradation.[7][16]
Application Scientist's Note: While many vendors suggest that several freeze-thaw cycles will not damage small molecules, it is a best practice to minimize them.[15][17] Each cycle introduces a risk of water condensation into the DMSO stock and can stress the compound. The best strategy is to aliquot the stock solution into single-use volumes before the initial freeze.
Q5: How long can I expect my this compound stock solution to be stable?
Answer: Based on general data for small molecules in DMSO, a properly prepared and stored stock solution is expected to be stable for at least 3-6 months at -20°C .[15] However, stability is compound-dependent. For experiments running longer than this period, or for highly sensitive assays, periodic quality control is essential. Studies have shown that while many compounds are stable, a significant percentage can degrade over time, even when frozen.[10]
Q6: I left my stock solution on the benchtop at room temperature overnight. Is it still usable?
Answer: While not ideal, many compounds are stable for short periods at room temperature.[15] The primary risk at room temperature is accelerated degradation, especially if exposed to light. For a non-critical experiment, it may be acceptable. For a critical, long-term, or in-vivo experiment, it is highly recommended to use a fresh aliquot or perform a purity check (see Protocol 2) before proceeding. A study on thousands of compounds in DMSO showed that after 3 months at room temperature, the probability of observing the compound was 92%, which dropped to 52% after one year.[10]
Data Summary: Storage Recommendations
| Storage Condition | Duration | Recommendation | Rationale |
| -80°C | Long-Term (≥6 months) | Optimal | Minimizes molecular motion and chemical degradation. Considered the gold standard for archival storage. |
| -20°C | Long-Term (≤6 months) | Acceptable | Standard practice for most labs. Sufficient for routine use, but periodic QC is advised for sensitive applications.[7][15] |
| 2-8°C | Short-Term (1-2 weeks) | Acceptable | Suitable for solutions in active use to avoid freeze-thaw cycles. Not for long-term storage.[16] |
| Room Temperature | Not Recommended | Avoid | High risk of accelerated chemical degradation and solvent evaporation.[7][10] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results between aliquots. | 1. Compound degradation in older aliquots. 2. Inhomogeneous initial stock solution. 3. Solvent evaporation leading to concentration changes. | 1. Perform a stability check (Protocol 2) on an old and new aliquot. 2. Always ensure the stock is fully dissolved and mixed before aliquoting. 3. Use vials with tight-sealing caps; inspect for DMSO crystallization around the cap, which indicates evaporation. |
| Precipitate forms in the vial upon thawing. | 1. The compound has low solubility at colder temperatures. 2. Water may have been introduced into the DMSO, reducing solubility. | 1. Gently warm the vial to 37°C and vortex/sonicate to redissolve before use.[15] 2. Ensure vials are tightly capped and use anhydrous DMSO for preparation. |
| Loss of compound activity over time. | 1. Chemical degradation (hydrolysis, oxidation). 2. Adsorption to storage vial plastic. | 1. Aliquot into smaller volumes to reduce the number of times the main stock is accessed. Store protected from light. 2. Use polypropylene or glass vials. 3. Establish a re-qualification schedule (e.g., every 6 months) using an analytical method like HPLC. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Objective: To prepare a precisely concentrated stock solution for long-term storage and experimental use.
Materials:
-
This compound solid powder (MW: 416.87 g/mol )
-
Anhydrous DMSO (high purity, ≥99.9%)
-
Calibrated analytical balance
-
Sterile polypropylene screw-cap microcentrifuge tubes or amber glass vials
-
Volumetric flask (optional, for high precision)
-
Vortex mixer and bath sonicator
Procedure:
-
Calculation: Determine the mass of this compound needed. For a 10 mM stock in 1 mL (0.001 L): Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol ) Mass (g) = 0.010 mol/L × 0.001 L × 416.87 g/mol = 0.0041687 g = 4.17 mg
-
Weighing: Accurately weigh ~4.17 mg of the compound and record the exact mass.[7]
-
Dissolution: Transfer the weighed powder to a sterile vial. Add the calculated volume of anhydrous DMSO. For example, if you weighed exactly 4.17 mg, add 1.0 mL of DMSO.
-
Mixing: Cap the vial tightly and vortex vigorously for 2-3 minutes.
-
Solubilization Check: Visually inspect the solution for any undissolved particulates. If present, sonicate for 10 minutes and/or warm to 37°C until the solution is clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile, tightly-sealed polypropylene tubes.[7][17]
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.[6][18]
-
Storage: Store the aliquots in a labeled box at -20°C or -80°C, protected from light.
Protocol 2: Basic Stability Assessment via HPLC
Objective: To assess the purity and integrity of a this compound stock solution over time. High-Performance Liquid Chromatography (HPLC) is a standard method for purity analysis.[19][20][21]
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
"Time Zero" (freshly prepared) stock solution
-
"Aged" stock solution for testing
Procedure:
-
Sample Preparation: Dilute a small amount of both the "Time Zero" and "Aged" stock solutions to a suitable concentration for HPLC analysis (e.g., 10-20 µg/mL) using the mobile phase mixture (e.g., 50:50 A:B).
-
HPLC Method (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for an optimal wavelength or use a known absorbance maximum for Duvelisib.
-
Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 15 minutes) to separate the parent compound from potential degradants.
-
-
Analysis:
-
Inject the "Time Zero" sample to establish the retention time and peak area of the intact this compound. The purity should be >98% (ideally).
-
Inject the "Aged" sample using the identical method.
-
-
Interpretation: Compare the chromatograms.
-
Stability: If the "Aged" sample shows a single peak at the same retention time with a comparable peak area (>95% of the original), the solution is likely stable.
-
Degradation: The presence of new peaks (degradants) or a significant decrease in the main peak's area indicates degradation. The percent purity can be calculated as: (Area of Main Peak / Total Area of All Peaks) × 100.
-
Visualizations
Workflow for Stock Solution Preparation and Management
Caption: Workflow for preparing and managing this compound stock solutions.
Troubleshooting Decision Tree for Experimental Inconsistency
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
-
Preparing Stock Solutions . PhytoTech Labs.
-
Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions . Journal of Biomolecular Screening.
-
Gomes, A. C. S., et al. (2025). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review . Critical Reviews in Analytical Chemistry.
-
Waybright, T. J., et al. (2007). The effect of room-temperature storage on the stability of compounds in DMSO . Journal of Biomolecular Screening.
-
Identity and Purity - Small Molecules . Pacific BioLabs.
-
Best Practices For Stock Solutions . FasterCapital.
-
Duvelisib (IPI-145) . MedchemExpress.com.
-
Small Molecule HPLC . Sigma-Aldrich.
-
Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO . Journal of Biomolecular Screening.
-
A Protocol for the Preparation of Stock Solutions of [Compound] . Benchchem.
-
Stock Solutions 101: Everything You Need to Know . G-Biosciences.
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO . Journal of Biomolecular Screening.
-
Frequently Asked Questions . Selleckchem.com.
-
Top Ten Tips for Making Stock Solutions . Bitesize Bio.
-
Preparing Duvelisib stock solution for cell culture experiments . Benchchem.
-
Small Molecule Drug Characterization and Purity Analysis . Agilent.
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals . ALWSCI.
-
Center for Drug Evaluation and Research Application Number: 211155Orig1s000 . accessdata.fda.gov.
-
Duvelisib . PubChem - NIH.
-
Wang, T., et al. (2023). Development and safety of PI3K inhibitors in cancer . Archives of Toxicology.
-
Duvelisib: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target . Patsnap Synapse.
-
Duvelisib . LiverTox - NCBI Bookshelf.
-
Duvelisib Technical Support Center: Troubleshooting Aqueous Insolubility . Benchchem.
-
Flinn, I. W., et al. (2016). Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies . Blood.
-
Wang, Y., et al. (2022). Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials . Frontiers in Oncology.
-
Hanlon, A., & Brander, D. M. (2020). Managing toxicities of phosphatidylinositol-3-kinase (PI3K) inhibitors . ASH Publications.
-
Wang, T., et al. (2023). Development and safety of PI3K inhibitors in cancer . PMC - NIH.
-
Bhingarkar, A., et al. (2025). Duvelisib is a novel NFAT inhibitor that mitigates adalimumab-induced immunogenicity . Frontiers in Pharmacology.
-
Al-Majed, A. A., & Darwish, I. A. (2024). Duvelisib: A comprehensive profile . Profiles of Drug Substances, Excipients, and Related Methodology.
-
Jafari, M., et al. (2017). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects . MDPI.
-
Hanlon, A., & Brander, D. M. (2020). Managing toxicities of phosphatidylinositol-3-kinase (PI3K) inhibitors . ResearchGate.
-
Study Outlines Real-World Efficacy of Duvelisib Plus Romidepsin in Patients With PTCL . (2025). OncLive.
Sources
- 1. Duvelisib: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 2. Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Duvelisib: A comprehensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. fastercapital.com [fastercapital.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 10. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 11. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. phytotechlab.com [phytotechlab.com]
- 17. researchgate.net [researchgate.net]
- 18. bitesizebio.com [bitesizebio.com]
- 19. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pacificbiolabs.com [pacificbiolabs.com]
- 21. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
"addressing unexpected cellular responses to Duvelisib R enantiomer"
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the Duvelisib R enantiomer. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected cellular responses observed during experimentation. As a dual inhibitor of PI3K-δ and PI3K-γ, Duvelisib is a powerful tool for studying the PI3K/AKT/mTOR signaling pathway.[1][2][3] However, understanding the distinct activities of its enantiomers is critical for accurate data interpretation.
The R enantiomer of Duvelisib is frequently described as the "less active" of its two mirror-image forms.[4][5] It is crucial to recognize that "less active" does not mean "inactive." This enantiomer retains measurable inhibitory activity against PI3K isoforms, albeit at a lower potency than the S enantiomer.[6] Many unexpected results arise from the misconception that the R enantiomer can be used as a completely inert negative control. This guide provides a framework for identifying the root cause of anomalous results and offers validated protocols to ensure the integrity of your findings.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions and issues encountered when working with the this compound.
Q1: I'm observing a significant cellular effect with the this compound, which I was using as an inactive control. Why is this happening?
A1: This is a common and important observation. The this compound is not biologically inert; it is a PI3K inhibitor, though less potent than its S-enantiomer counterpart.[4][6] Therefore, at sufficient concentrations, it is expected to engage its target and elicit a biological response.
Causality Explained: The binding affinity (Ki) and inhibitory concentration (IC50) of the R enantiomer for PI3K-δ and PI3K-γ are higher than the S enantiomer, but still within a biologically active range.[6] If your experimental concentration is high enough to approach the IC50 of the R enantiomer for its target, you will observe on-target pathway inhibition. Always perform a dose-response curve to establish the concentrations at which the R enantiomer shows minimal versus significant activity in your specific model system.
Q2: The magnitude of the response to the R enantiomer is inconsistent between my experiments. What are the likely causes?
A2: Inconsistent results with small molecule inhibitors often stem from issues related to compound handling, stability, and the experimental system itself.[7][8]
Key Factors to Investigate:
-
Compound Solubility and Stability: Duvelisib, like many kinase inhibitors, is typically dissolved in DMSO for stock solutions.[9] Ensure the final DMSO concentration in your cell culture medium is low (generally <0.5%) to prevent solvent-induced artifacts.[7] The compound can precipitate out of aqueous media if its solubility limit is exceeded, drastically lowering the effective concentration. Repeated freeze-thaw cycles can also degrade the compound.[9]
-
Best Practice: Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Always prepare fresh dilutions in your assay medium for each experiment and visually inspect for any precipitation.[9]
-
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly alter signaling pathway activity and, consequently, the response to a PI3K inhibitor.[8][10]
-
Best Practice: Maintain a strict, consistent cell culture protocol. Use cells within a defined low-passage number range and ensure consistent seeding densities for all experiments.
-
Q3: My cells are showing a paradoxical response, such as increased migration or a rebound in AKT phosphorylation, after treatment with the this compound. Is this possible?
A3: Yes, paradoxical or adaptive responses to PI3K pathway inhibition are well-documented phenomena.[11][12] These are not artifacts but rather complex biological realities that provide insight into cellular signaling networks.
Common Mechanisms for Paradoxical Responses:
-
Feedback Loop Activation: The PI3K/AKT/mTOR pathway is regulated by numerous negative feedback loops. For instance, mTORC1 inhibition can relieve feedback suppression of upstream components like IRS-1, leading to a rebound activation of PI3K and AKT.[12][13] Even the weaker inhibition by the R enantiomer might be sufficient to perturb these delicate feedback mechanisms.
-
Pathway Crosstalk: Cells can compensate for the inhibition of one signaling pathway by upregulating another. A common example is the crosstalk between the PI3K/AKT and MAPK/ERK pathways.[12][14] Inhibition of PI3K can sometimes lead to the activation of ERK signaling, which can promote proliferation and survival.
-
Mitochondrial Reprogramming: Some studies have shown that PI3K inhibition can, paradoxically, cause mitochondria to relocate to the cell periphery and increase localized energy production, which may promote a more invasive phenotype.[11]
Q4: How can I distinguish between a true on-target effect of the R enantiomer and a potential off-target effect?
A4: This is a critical question for validating any results from a small molecule inhibitor. A multi-pronged approach is necessary to build confidence that the observed phenotype is due to the intended mechanism.
Recommended Validation Strategies:
-
Use a Structurally Unrelated Inhibitor: Test a different PI3K-δ/γ inhibitor with a distinct chemical scaffold. If this second compound recapitulates the phenotype observed with the this compound, it strengthens the case for an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target proteins (PI3K-δ and/or PI3K-γ). If the genetic knockdown mimics the effect of the small molecule, it provides strong evidence for on-target activity.
-
Rescue Experiments: If the inhibitor causes a phenotype, determine if that phenotype can be reversed by expressing a drug-resistant mutant of the target kinase or by activating a downstream component of the pathway.
-
Direct Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the this compound is physically binding to its intended PI3K targets within the intact cell.[9][15]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Workflow for Differentiating On-Target vs. Off-Target Effects
This guide provides a logical workflow to determine if an unexpected cellular response is due to the this compound's known activity against PI3K or an unknown off-target interaction.
Caption: The PI3K/AKT/mTOR signaling cascade.
References
-
Mayer, I. A. & Arteaga, C. L. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021–1031. [Link]
-
Porta, C., Paglino, C., & Mosca, A. (2014). Targeting the PI3K-AKT-mTOR signaling network in cancer. Frontiers in Oncology, 4, 64. [Link]
-
Akinleye, A., Avvaru, P., Furqan, M., Song, Y., & Liu, D. (2013). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of Hematology & Oncology, 6(1), 1-10. [Link]
-
Wikipedia contributors. (2023, December 1). PI3K/AKT/mTOR pathway. Wikipedia. [Link]
-
Zhang, Y., et al. (2021). A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. OncoTargets and Therapy, 14, 3737–3748. [Link]
-
EurekAlert!. (2015). Treatment with PI3K inhibitors may cause cancers to become more aggressive and metastatic. AAAS. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys.com. [Link]
-
Alzahrani, A. S. (2019). A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies. Cancers, 11(12), 1951. [Link]
-
Janku, F., et al. (2014). Challenges in the clinical development of PI3K inhibitors. Current Opinion in Pharmacology, 14, 15–21. [Link]
-
Vitiello, P. P., et al. (2021). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Cancers, 13(11), 2697. [Link]
-
Shaw, J., et al. (2019). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of the American Chemical Society, 141(40), 15994–16005. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Current in vitro kinase assay technologies: the quest for a universal format. Current drug discovery technologies, 5(1), 59–69. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
COPIKTRA® HCP Site. (n.d.). Mechanism of Action. copiktrahcp.com. [Link]
-
Wang, Y., et al. (2022). Development of PI3K inhibitors: Advances in clinical trials and new strategies. International Journal of Oncology, 61(3), 1-18. [Link]
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. Creative Diagnostics. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Wang, A. K., et al. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical Chemistry, 86(15), 7489–7496. [Link]
-
Raje, N., et al. (2017). PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. Cancer Network, 11(11), 948-953. [Link]
-
Patsnap. (2023). Duvelisib: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target. Patsnap Synapse. [Link]
-
Niepel, M., Hafner, M., Chung, M., & Sorger, P. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. [Link]
-
Ruixibiotech. (n.d.). Duvelisib (R enantiomer) CAS No.1261590-48-0. Ruixibiotech. [Link]
-
Balakrishnan, K., et al. (2017). Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia. Expert Opinion on Investigational Drugs, 26(11), 1307-1314. [Link]
-
Wang, Y., et al. (2022). Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials. Frontiers in Immunology, 13, 980184. [Link]
-
Li, J., et al. (2023). Development and safety of PI3K inhibitors in cancer. Journal of Experimental & Clinical Cancer Research, 42(1), 33. [Link]
-
Alqahtani, H., et al. (2023). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. International Journal of Molecular Sciences, 24(23), 16987. [Link]
-
Horwitz, S. M., et al. (2017). Figure 2. Duvelisib induces cell-autonomous and-nonautonomous effects... ResearchGate. [Link]
-
LoRusso, P. M. (2016). Development of PI3K inhibitors: Lessons learned from early clinical trials. Critical Reviews in Oncology/Hematology, 107, 1-11. [Link]
-
Horwitz, S. M., et al. (2018). Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma. Blood, 131(8), 888–898. [Link]
-
YouTube. (2020). Duvelisib for R/R PTCL: updates from the PRIMO trial. YouTube. [Link]
-
Flinn, I. W., et al. (2018). Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies. Blood, 131(8), 877–887. [Link]
-
Infinity Pharmaceuticals, Inc. (2014). Infinity Reports New Results from Phase 1 Study of Investigational Oncology Compound Duvelisib at the American Society of Hematology Annual Meeting. Infinity Pharmaceuticals, Inc.. [Link]
-
Horwitz, S. M., et al. (2017). Activity of the PI3K-δ,γ inhibitor duvelisib in a phase I trial and preclinical models of T-cell lymphoma. ResearchGate. [Link]
Sources
- 1. Mechanism of Action - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]
- 2. Duvelisib: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 3. Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Duvelisib (R enantiomer) CAS No.1261590-48-0 - Ruixibiotech [ruixibiotech.com]
- 6. Duvelisib (R enantiomer) | INK1197 R enantiomer | PI3K | Ambeed.com [ambeed.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Treatment with PI3K inhibitors may cause cancers to become more aggressive and metastatic | EurekAlert! [eurekalert.org]
- 12. A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with the Duvelisib R-enantiomer in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and expert insights for addressing common solubility issues encountered with the Duvelisib R-enantiomer in cell culture media. As a potent, hydrophobic small molecule, ensuring its complete dissolution and stability in an aqueous environment is critical for generating accurate and reproducible experimental data. This document moves beyond simple instructions to explain the underlying physicochemical principles, empowering you to make informed decisions in your experimental design.
The Core Challenge: Hydrophobicity vs. Aqueous Cell Culture Environment
Duvelisib is a dual phosphoinositide-3-kinase (PI3K) δ/γ inhibitor.[1][2][3][4][5] The R-enantiomer, while less biologically active than its S-enantiomer counterpart, is often used in research settings.[6][7] Like many kinase inhibitors, its chemical structure lends itself to high lipophilicity (a high LogP value), which is beneficial for cell permeability but results in poor solubility in aqueous solutions like cell culture media.[4][8][9][10]
When a highly concentrated stock solution, typically made in an organic solvent like Dimethyl Sulfoxide (DMSO), is rapidly diluted into the aqueous, buffered, and salt-containing environment of cell media, the compound can "crash out" or precipitate.[11][12] This occurs because the local concentration of the compound instantaneously exceeds its aqueous solubility limit as the solubilizing organic solvent is diluted away. This guide provides a systematic approach to prevent this phenomenon.
Section 1: Physicochemical Profile of Duvelisib R-enantiomer
A clear understanding of the compound's properties is the foundation for successful handling.
| Property | Value | Source(s) |
| Chemical Name | (R)-3-(1-((9H-Purin-6-yl)amino)ethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | [13] |
| Molecular Formula | C₂₂H₁₇ClN₆O | [2][8][13] |
| Molecular Weight | 416.86 g/mol | [8][13] |
| Appearance | White to gray solid | [13] |
| Predicted cLogP | 3.671 | [8] |
| Solubility in DMSO | 100 mg/mL (239.89 mM) | [1][13][14] |
| Solubility in Water | Practically Insoluble | [4][15] |
| Solubility in Ethanol | Practically Insoluble | [15] |
Section 2: Recommended Protocol for Solubilization and Dilution
This protocol is designed to minimize precipitation by gradually transitioning the Duvelisib R-enantiomer from an organic to an aqueous environment.
2.1. Step-by-Step Experimental Protocol
Materials:
-
Duvelisib R-enantiomer powder
-
High-purity, anhydrous DMSO (newly opened bottle recommended)[1][13]
-
Complete cell culture medium (with serum, if applicable), pre-warmed to 37°C
-
Sterile microcentrifuge tubes and serological pipettes
Procedure:
-
Prepare a High-Concentration Primary Stock (e.g., 100 mM in DMSO):
-
Rationale: Creating a concentrated stock in a suitable organic solvent is the essential first step. DMSO is the solvent of choice due to the compound's high solubility.[1][13][14] Using fresh, anhydrous DMSO is critical, as absorbed moisture can significantly reduce solubility.[1][16]
-
Action: Weigh the appropriate amount of Duvelisib R-enantiomer powder and add the calculated volume of anhydrous DMSO to achieve a 100 mM concentration.
-
Action: Vortex thoroughly. If full dissolution is not immediate, use an ultrasonic bath for 5-10 minutes.[13][14] Gentle warming in a 37°C water bath can also be applied.[1][17]
-
Verification: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.[6][18]
-
-
Create an Intermediate Dilution (e.g., 100 µM in Pre-Warmed Media):
-
Rationale: This is the most critical step to prevent precipitation. Instead of diluting the highly concentrated DMSO stock directly to the final working concentration, this intermediate step allows for a more gradual solvent exchange.[11][12]
-
Action: Pre-warm your complete cell culture medium to 37°C. Adding compounds to cold media can decrease solubility.[11][19]
-
Action: In a sterile tube, pipette the required volume of pre-warmed media (e.g., 999 µL).
-
Action: Add 1 µL of the 100 mM primary DMSO stock to the media. Crucially, add the DMSO stock dropwise to the vortex of the media while it is being gently mixed or swirled. This rapid dispersion prevents localized high concentrations.
-
Verification: Visually inspect the 100 µM intermediate solution. It should remain clear.
-
-
Prepare the Final Working Solution (e.g., 10 µM):
-
Rationale: This final dilution brings the compound to the desired experimental concentration while ensuring the final DMSO concentration remains well below cytotoxic levels.
-
Action: To the bulk of your pre-warmed experimental media, add the required volume of the 100 µM intermediate dilution. For example, add 1 mL of the 100 µM solution to 9 mL of media to achieve a final concentration of 10 µM.
-
Action: Mix gently by inverting the container or swirling. Avoid vigorous shaking, which can denature proteins in the media.
-
Verification: Visually inspect the final working solution for any signs of cloudiness or precipitation before adding it to your cells.
-
Section 3: Troubleshooting Workflow Diagram
If you encounter precipitation despite following the protocol, this workflow provides a logical path to identify and solve the issue.
Caption: Troubleshooting workflow for Duvelisib R-enantiomer precipitation.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: My Duvelisib R-enantiomer precipitated instantly when I added it to my media. What happened?
-
A: This is a classic case of the compound "crashing out" of solution.[11][12] It occurs when the concentrated DMSO stock is diluted too quickly or into too large a volume of aqueous media. The DMSO disperses, and the localized concentration of the hydrophobic drug far exceeds its very low aqueous solubility limit, causing it to solidify. Following the two-step dilution protocol in Section 2 is the most effective way to prevent this.
-
-
Q2: What is the maximum concentration of DMSO my cells can tolerate?
-
A: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, but it is best practice to keep it below 0.1%.[10][11] However, this tolerance is cell-line specific, with primary cells and certain sensitive lines being less tolerant. Always run a vehicle control (media with the same final concentration of DMSO as your drug-treated wells) to ensure the observed effects are from the drug and not the solvent.
-
-
Q3: Does the presence of serum (like FBS) in my media affect solubility?
-
A: Yes, it can have a significant effect. Serum proteins, particularly albumin, can bind to hydrophobic drugs and act as carriers, effectively increasing their solubility in the media.[20] This is why compounds may sometimes appear more soluble in complete media than in basal media or buffered solutions like PBS. However, complex interactions with salts and other media components can also occur.[21] For consistency, always use the exact same media formulation for your dilutions as you use for your experiments.
-
-
Q4: I noticed a fine, crystalline precipitate in my culture plates after 24 hours of incubation. What could be the cause?
-
A: This suggests a long-term stability issue rather than initial precipitation. Several factors could be at play:
-
Temperature Fluctuations: Repeatedly removing plates from the incubator can cause temperature cycling, which may reduce solubility.[19][22]
-
Evaporation: In long-term cultures, evaporation can concentrate all media components, including the drug, potentially pushing it beyond its solubility limit.[11][19] Ensure your incubator has proper humidification.
-
pH Shift: Cellular metabolism can alter the pH of the culture medium over time, which can, in turn, affect the solubility of a pH-sensitive compound.[11][12]
-
-
-
Q5: Should I filter the media to remove the precipitate?
-
A: No, this is strongly discouraged. The precipitate is the active compound you are trying to test. Filtering the media will remove an unknown amount of the drug, leading to an inaccurate and unquantifiable final concentration in your experiment.[12] This will make your results unreliable and irreproducible. The correct approach is to troubleshoot the dissolution and dilution procedure to prevent precipitation from occurring in the first place.
-
References
- Title: Duvelisib ( LSM-42769 )
- Title: Technical Support Center: Navigating Solubility Challenges with Novel Kinase Inhibitors Source: Benchchem URL
- Title: Duvelisib (IPI-145)
- Title: Duvelisib (R enantiomer) (IPI-145 R enantiomer)
- Title: ROCK inhibitors 2.
- Title: Technical Support Center: Preventing Compound Precipitation in Cell Culture Media Source: Benchchem URL
- Title: Troubleshooting Precipitation in Cell Culture: Causes and Solutions Source: Procell URL
- Title: Duvelisib: A comprehensive profile Source: PubMed URL
- Title: Duvelisib (R enantiomer)
- Title: Duvelisib - Wikipedia Source: Wikipedia URL
- Title: Common Cell Culture Problems: Precipitates Source: Sigma-Aldrich URL
- Title: Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization Source: ResearchGate URL
- Title: Preparing Duvelisib stock solution for cell culture experiments Source: Benchchem URL
- Title: Addressing KIN1400 solubility issues in cell culture media.
- Title: Duvelisib (IPI-145)
- Title: Preventing SH-4-54 precipitation in cell culture media Source: Benchchem URL
- Title: Duvelisib Impurities Manufacturers & Suppliers Source: Daicel Pharma Standards URL
- Title: Troubleshooting Cell Culture Media for Bioprocessing Source: BioProcess International URL
- Title: Duvelisib | C22H17ClN6O | CID 50905713 Source: PubChem - NIH URL
- Title: IPI-145 (Duvelisib, INK1197, CAS Number: 1201438-56-3)
- Title: CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY Source: PMC - NIH URL
- Title: Duvelisib (R enantiomer) (IPI-145 R enantiomer)
- Title: Duvelisib Technical Support Center: Addressing Batch-to-Batch Variability Source: Benchchem URL
- Title: Duvelisib (R enantiomer) CAS No.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Duvelisib - Wikipedia [en.wikipedia.org]
- 3. Duvelisib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Duvelisib | C22H17ClN6O | CID 50905713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Duvelisib (R enantiomer) CAS No.1261590-48-0 - Ruixibiotech [ruixibiotech.com]
- 8. Small Molecules [lincsportal.ccs.miami.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. labsolu.ca [labsolu.ca]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 20. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cellculturedish.com [cellculturedish.com]
- 22. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Validation & Comparative
A Comparative Analysis of Duvelisib Enantiomers: Unraveling the Stereoselectivity of PI3K-δ and PI3K-γ Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Duvelisib (IPI-145), an orally available dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K), has emerged as a significant therapeutic agent in hematological malignancies. As a chiral molecule, Duvelisib exists as two non-superimposable mirror images, the (S) and (R) enantiomers. This guide provides an in-depth comparison of the inhibitory activity of these enantiomers, synthesizing biochemical data and outlining the experimental methodologies crucial for their characterization. The evidence unequivocally demonstrates that the therapeutic activity of Duvelisib resides almost exclusively in the (S)-enantiomer, highlighting the critical role of stereochemistry in targeted kinase inhibition. The (S)-enantiomer is a potent, low-nanomolar inhibitor of PI3K-δ and PI3K-γ, whereas the (R)-enantiomer is substantially less active. This stereoselectivity has profound implications for drug design, emphasizing the development of enantiomerically pure compounds to maximize potency and minimize potential off-target effects.
Introduction: Chirality in Kinase Inhibition
The PI3K signaling pathway is a central regulator of cell growth, proliferation, survival, and migration.[1] Within the Class I PI3K family, the p110δ and p110γ isoforms are primarily expressed in leukocytes, making them highly attractive targets for immunological and oncological diseases.[2][3] Duvelisib was developed to simultaneously block these two key isoforms, thereby targeting both the intrinsic survival signaling of malignant B-cells (via PI3K-δ) and disrupting the supportive tumor microenvironment (via PI3K-γ).[4][5]
Duvelisib possesses a single chiral center, giving rise to (S)-Duvelisib and (R)-Duvelisib. In pharmacology, it is common for one enantiomer (the eutomer) to exhibit significantly higher biological activity than its counterpart (the distomer) due to the three-dimensional nature of enzyme active sites.[6] This guide dissects the profound difference in activity between the Duvelisib enantiomers, providing the quantitative data and procedural knowledge essential for researchers in the field.
Comparative Biochemical Potency of Duvelisib Enantiomers
The cornerstone of this comparison lies in the in vitro biochemical inhibitory activity of each enantiomer against the Class I PI3K isoforms. The data clearly illustrates that the (S)-enantiomer is the eutomer, responsible for the potent and dual-selective inhibition of PI3K-δ and PI3K-γ.
| Compound | PI3K-δ IC50 (nM) | PI3K-γ IC50 (nM) | PI3K-β IC50 (nM) | PI3K-α IC50 (nM) | Selectivity Profile |
| (S)-Duvelisib | 2.5[7][8] | 27.4[7][8] | 85[7][8] | 1602[7][8] | ~11-fold selective for δ over γ; >30-fold for δ over β; >600-fold for δ over α |
| (R)-Duvelisib | Substantially less active[8][9][10] | Substantially less active[8][9][10] | Not reported | Not reported | Not applicable due to low potency |
Analysis of Inhibitory Activity:
-
(S)-Duvelisib: This enantiomer demonstrates potent, single-digit nanomolar inhibition of PI3K-δ and double-digit nanomolar inhibition of PI3K-γ.[7][8] This dual activity is the foundation of its clinical efficacy. Its selectivity over the ubiquitously expressed PI3K-α and -β isoforms is crucial for mitigating toxicity associated with pan-PI3K inhibition.[1] The >600-fold selectivity against PI3K-α is particularly noteworthy.
The PI3K Signaling Pathway Context
To understand the impact of this differential inhibition, it is essential to visualize the pathway Duvelisib targets. Upon activation by cell surface receptors, PI3K-δ and PI3K-γ phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn promotes cell survival and proliferation.
Caption: PI3K-δ/γ signaling pathway and the inhibitory action of (S)-Duvelisib.
Experimental Methodologies
Accurate determination of inhibitory activity is paramount. The following protocols represent robust, industry-standard methods for characterizing PI3K inhibitors.
In Vitro Biochemical Kinase Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a common and reliable method.
Causality Behind Experimental Choices:
-
ATP Concentration: The ATP concentration is set at or near the Michaelis constant (Km) for each kinase. This ensures that the assay is sensitive to competitive inhibitors that bind to the ATP pocket, providing a more physiologically relevant IC50 value.
-
Lipid Substrate: A di-C8 PIP2 substrate is used as it is a soluble, cell-permeable analog of the natural substrate, suitable for in vitro assays.
-
Controls: Including a "no enzyme" control (for background) and a "vehicle only" (e.g., DMSO) control (for 100% activity) is essential for data normalization and validation of assay performance.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each Duvelisib enantiomer in 100% DMSO.
-
Perform serial dilutions in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA) to create a 10-point dose-response curve.
-
Prepare a solution of recombinant PI3K enzyme (p110δ/p85α, p110γ, etc.) in kinase buffer.
-
Prepare a substrate solution containing di-C8 PIP2 and ATP at the Km concentration for the specific isoform.
-
-
Assay Execution:
-
Add 5 µL of the serially diluted compound or DMSO vehicle to the wells of a 384-well assay plate.
-
Add 10 µL of the diluted PI3K enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the PIP2/ATP substrate mixture.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
Signal Detection (ADP-Glo™ Method):
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction back into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data using vehicle (100% activity) and no-enzyme (0% activity) controls.
-
Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro luminescence-based PI3K kinase assay.
Cellular Assay: Western Blot for Phospho-Akt
To confirm that the biochemical activity translates to a cellular context, a Western blot is performed to measure the inhibition of Akt phosphorylation at Serine 473 (a key downstream marker of PI3K activity).[4][11]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a B-cell lymphoma line like TMD8 or a leukemia line like MEC-1) to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal PI3K pathway activity.
-
Pre-treat cells with serially diluted concentrations of the Duvelisib enantiomers or vehicle (DMSO) for 2 hours.
-
Stimulate the PI3K pathway with an appropriate agonist (e.g., anti-IgM for B-cells or a growth factor like IGF-1) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP™) to preserve protein phosphorylation states.
-
Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBS-T to prevent non-specific antibody binding. Note: BSA is preferred over milk for phospho-antibodies to reduce background.[12]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis and Validation:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt.
-
Quantify band intensities to determine the concentration-dependent inhibition of Akt phosphorylation.
-
Conclusion and Implications for Drug Development
The data presented provides a clear and compelling picture of stereoselective inhibition. The therapeutic efficacy of Duvelisib is driven by the (S)-enantiomer, which potently and selectively inhibits the PI3K-δ and PI3K-γ isoforms. The (R)-enantiomer is a distomer, contributing negligibly to the desired pharmacological effect.
For drug development professionals, this case study reinforces several key principles:
-
Chirality is Critical: The three-dimensional structure of a drug molecule is paramount for its interaction with a biological target. Even subtle changes in stereochemistry can lead to orders-of-magnitude differences in potency.
-
Enantiopure Development: Developing a single, active enantiomer (the eutomer) is a superior strategy to developing a racemic mixture. This approach maximizes on-target potency, increases the therapeutic index, and reduces the potential for off-target effects or metabolic complications that could arise from the distomer.
-
Rigorous Characterization: The use of validated biochemical and cellular assays, as detailed in this guide, is essential to fully characterize the activity and selectivity of chiral drug candidates early in the discovery pipeline.
By understanding the distinct roles of the Duvelisib enantiomers, researchers can better interpret preclinical and clinical data and apply these fundamental principles of stereopharmacology to the design of next-generation kinase inhibitors.
References
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 . Protocols.io. [Link]
-
Measuring PI3K Lipid Kinase Activity . Springer Nature Experiments. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines . PMC - NIH. [Link]
-
The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL . NIH. [Link]
-
Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit . Merck Millipore. [Link]
-
Duvelisib (R enantiomer) CAS No.1261590-48-0 . Ruixibiotech. [Link]
-
The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL . PubMed. [Link]
-
Detection of phosphorylated Akt and MAPK in cell culture assays . PMC - NIH. [Link]
-
Can someone advise on a detection problem p-Akt in western blot? . ResearchGate. [Link]
-
Duvelisib is a novel NFAT inhibitor that mitigates adalimumab-induced immunogenicity . Frontiers in Immunology. [Link]
- US8440829B2 - PI3 kinase/mTOR dual inhibitor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. promega.es [promega.es]
- 3. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | Duvelisib is a novel NFAT inhibitor that mitigates adalimumab-induced immunogenicity [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Duvelisib (R enantiomer) CAS No.1261590-48-0 - Ruixibiotech [ruixibiotech.com]
- 11. The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Stereospecific Validation: Confirming Duvelisib S-Enantiomer Activity Using the R-Enantiomer as a Negative Control
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the specific on-target activity of Duvelisib's active S-enantiomer. By employing its biologically inactive R-enantiomer as a stringent negative control, the described methodologies ensure that the observed cellular effects are attributable to the specific inhibition of the PI3K-δ and PI3K-γ isoforms, rather than off-target or non-specific chemical interactions.
Introduction: The Imperative of Chirality in Kinase Inhibition
Duvelisib (Copiktra®) is a potent, orally available dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2] Its therapeutic efficacy in hematologic malignancies, such as chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL), stems from its ability to disrupt critical B-cell receptor and chemokine signaling pathways that drive tumor cell proliferation, survival, and migration.[3][4][5] Duvelisib was approved by the FDA in 2018 for adult patients with relapsed or refractory CLL/SLL after at least two prior therapies.[6][7]
Like many small molecules, Duvelisib is a chiral compound, existing as two non-superimposable mirror-image enantiomers: the (S)-enantiomer and the (R)-enantiomer.[8] In pharmacology, it is a well-established principle that enantiomers can exhibit vastly different biological activities, as they interact differently with the chiral environment of protein targets like enzymes and receptors.[9][10] For Duvelisib, the (S)-enantiomer is the pharmacologically active component, while the (R)-enantiomer is significantly less active.[11][12]
This stereospecific difference presents a powerful tool for experimental validation. Using the inactive R-enantiomer as a negative control is a superior validation strategy compared to using a vehicle control alone.[13] It allows researchers to confidently attribute the observed biological effects to the specific inhibition of the intended target (PI3K-δ/γ), effectively ruling out potential off-target effects that might be shared by two structurally similar molecules.[13] This guide details the experimental design and protocols necessary to perform this critical validation.
The Target: PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of fundamental cellular functions, including cell growth, proliferation, survival, and metabolism.[14][15] Its dysregulation is a common feature in many cancers, making it a prime therapeutic target.[15][16]
Activation of the pathway typically begins with the engagement of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[17][18] PIP3 recruits the serine/threonine kinase AKT to the cell membrane, where it is activated through phosphorylation by PDK1 and mTORC2.[17][18] Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.[19] Duvelisib exerts its effect by inhibiting the PI3K-δ and PI3K-γ isoforms at the apex of this cascade, thereby blocking the generation of PIP3 and preventing downstream signaling.
Experimental Validation Workflow
A multi-tiered approach is essential for robust validation. This involves progressing from direct enzymatic inhibition to cellular target engagement and finally to a functional cellular outcome. The consistency of results across these assays—activity with the S-enantiomer and inactivity with the R-enantiomer—provides a self-validating system.
Detailed Experimental Protocols
Protocol 1: Biochemical PI3K-δ/γ Kinase Assay
Objective: To quantify the direct inhibitory activity of Duvelisib S- and R-enantiomers on purified PI3K-δ and PI3K-γ enzymes.
Rationale: This cell-free assay provides the most direct evidence of target engagement and is essential for determining the half-maximal inhibitory concentration (IC50). Commercial kits are available for this purpose, often relying on measuring ATP consumption or PIP3 production.[20][21]
Step-by-Step Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of Duvelisib S-enantiomer and R-enantiomer in 100% DMSO. Create a 10-point, 3-fold serial dilution series for each enantiomer in DMSO.
-
Assay Setup: Perform the assay according to the manufacturer's protocol (e.g., PI3 Kinase Activity/Inhibitor ELISA). Typically, this involves adding the recombinant PI3K-δ or PI3K-γ enzyme, the lipid substrate (PIP2), and the respective enantiomer dilution to a microplate well.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate for the recommended time and temperature (e.g., 60 minutes at 37°C).
-
Detection: Stop the reaction and add the detection reagents. For an ELISA-based assay, this involves a primary antibody against PIP3 followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and substrate.
-
Data Acquisition: Read the absorbance or fluorescence on a compatible plate reader.
-
Analysis: Convert the raw data to percent inhibition relative to a DMSO vehicle control. Plot percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each enantiomer against each PI3K isoform.
Protocol 2: Cellular Phospho-AKT Western Blot Analysis
Objective: To measure the inhibition of PI3K signaling within a cellular context by assessing the phosphorylation status of AKT.
Rationale: AKT is a direct downstream effector of PI3K.[17] Measuring the level of phosphorylated AKT (p-AKT) at key residues like Serine 473 or Threonine 308 is a reliable biomarker for PI3K pathway activity in cells.[16] This protocol validates that the S-enantiomer, but not the R-enantiomer, can cross the cell membrane and engage its target.
Step-by-Step Methodology:
-
Cell Culture: Plate a relevant hematologic cancer cell line (e.g., a CLL patient-derived line or a B-cell lymphoma line like SUDHL-4) at a density of 1x10^6 cells/mL in 6-well plates.
-
Serum Starvation: To reduce basal PI3K signaling, incubate the cells in a low-serum (e.g., 0.5% FBS) or serum-free medium for 12-24 hours prior to treatment.[22]
-
Compound Treatment: Treat the cells with increasing concentrations of Duvelisib S-enantiomer or R-enantiomer (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AKT (Ser473) (e.g., 1:1000 dilution) overnight at 4°C.[22]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with antibodies for total AKT and a loading control (e.g., GAPDH or β-actin).[22]
-
Analysis: Perform densitometric analysis on the bands using software like ImageJ. Calculate the ratio of p-AKT to total AKT for each treatment condition.
Protocol 3: Cell Viability Assay
Objective: To determine the functional consequence of PI3K pathway inhibition on cell survival and proliferation.
Rationale: Since the PI3K/AKT pathway is critical for the survival of many hematologic cancer cells, its inhibition is expected to reduce cell viability.[3][23] This assay confirms that the observed target engagement translates into a desired anti-cancer effect. Assays that measure metabolic activity, such as MTT or resazurin reduction, or those that quantify ATP levels (e.g., CellTiter-Glo®), are suitable.[24][25][26]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Compound Addition: After allowing cells to adhere or stabilize (4-24 hours), add 100 µL of medium containing 2x the final concentration of the Duvelisib S- or R-enantiomer across a dose-response range (e.g., 0.1 nM to 10 µM).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator. This duration allows for effects on proliferation to become apparent.
-
Reagent Addition (Using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence using a plate-reading luminometer.
-
Analysis: Convert the raw luminescence units to percent viability relative to the DMSO vehicle control. Plot the data and calculate the half-maximal effective concentration (EC50) for each enantiomer.
Expected Results and Data Interpretation
The collective data from these experiments should provide a clear and unambiguous validation of the S-enantiomer's specific activity.
Table 1: Representative Biochemical IC50 Data
| Compound | Target | IC50 (nM) |
|---|---|---|
| Duvelisib S-enantiomer | PI3K-δ | ~1-5 |
| PI3K-γ | ~25-50 | |
| Duvelisib R-enantiomer | PI3K-δ | >10,000 |
| | PI3K-γ | >10,000 |
-
Interpretation: The S-enantiomer should potently inhibit both PI3K-δ and PI3K-γ, while the R-enantiomer should be essentially inactive.[11][27] This confirms stereospecific binding to the target enzymes.
Table 2: Representative Cellular p-AKT Inhibition (Densitometry)
| Compound | Concentration (nM) | Fold Change in p-AKT/Total AKT (vs. Control) |
|---|---|---|
| Duvelisib S-enantiomer | 10 | 0.85 |
| 100 | 0.30 | |
| 1000 | 0.05 | |
| Duvelisib R-enantiomer | 10 | 0.98 |
| 100 | 0.95 |
| | 1000 | 0.92 |
-
Interpretation: A clear dose-dependent decrease in p-AKT levels should be observed with the S-enantiomer. In contrast, the R-enantiomer should have little to no effect on p-AKT levels, demonstrating that only the active enantiomer engages and inhibits the PI3K pathway in a cellular environment.[28]
Table 3: Representative Cell Viability EC50 Data
| Compound | Cell Line | EC50 (nM) |
|---|---|---|
| Duvelisib S-enantiomer | SUDHL-4 | ~75 |
| Duvelisib R-enantiomer | SUDHL-4 | >10,000 |
-
Interpretation: The reduction in cell viability should correlate with pathway inhibition. The S-enantiomer should reduce cell viability with a potent EC50 value, while the R-enantiomer should be non-toxic at comparable concentrations.[29] This links on-target biochemical and cellular activity to a functional anti-cancer outcome.
Conclusion
The validation of a chiral drug's activity is a cornerstone of rigorous pharmacological research. By systematically applying biochemical, cellular, and functional assays, researchers can leverage the stereoisomers of Duvelisib to build an irrefutable case for its mechanism of action. The demonstration that the S-enantiomer potently inhibits the PI3K pathway and reduces cancer cell viability, while the R-enantiomer is inactive across all assays, provides the highest level of confidence that the therapeutic effects of Duvelisib are mediated by its intended on-target activity. This comprehensive validation approach is critical for advancing drug development and ensuring the integrity of preclinical research.
References
- ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... Retrieved from ResearchGate. [URL: https://www.researchgate.net/figure/Schematic-diagram-of-PI3K-Akt-mTOR-signaling-pathway-and-relevant-PI3K-inhibitors-When_fig1_323675004]
-
COPIKTRA® (duvelisib) HCP Site. (n.d.). Mechanism of Action. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Duvelisib? Retrieved from [Link]
- Hancock, M. K., Bi, K., Robers, M. B., Machleidt, T., Vogel, K. W., & Carlson, C. B. (n.d.).
- ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... Retrieved from ResearchGate. [URL: https://www.researchgate.
-
Cancer Research - AACR Journals. (2008, May 1). Cell-based assays for dissecting the PI3K/AKT pathway. Retrieved from [Link]
- ResearchGate. (n.d.). A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... Retrieved from ResearchGate. [URL: https://www.researchgate.
-
American Health & Drug Benefits. (n.d.). Duvelisib (IPI-145): a Dual Inhibitor of Phosphoinositide 3-Kinase (PI3K)-Delta and -Gamma. Retrieved from [Link]
-
Patsnap Synapse. (2023, September 26). Duvelisib: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target. Retrieved from [Link]
-
NIH - PMC. (2019, May 6). Duvelisib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Phosphoinositide 3-Kinases. Retrieved from [Link]
-
Blood. (n.d.). Duvelisib, an oral dual PI3K-δ,γ inhibitor, shows clinical and pharmacodynamic activity in chronic lymphocytic leukemia and small lymphocytic lymphoma in a phase 1 study. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Cell Viability Assays. Retrieved from [Link]
-
PubMed. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]
-
openlabnotebooks.org. (2021, June 25). Are Enantiomer of Chemical Probes Good Negative Controls? Retrieved from [Link]
-
Drugs.com. (2022, May 18). Copiktra (duvelisib) FDA Approval History. Retrieved from [Link]
-
ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
Cancer Discovery - AACR Journals. (2018, December 3). Duvelisib Approved for Leukemia, Lymphoma. Retrieved from [Link]
-
Wikipedia. (n.d.). Duvelisib. Retrieved from [Link]
-
HCPLive. (n.d.). FDA Approves Duvelisib for the Treatment of Certain Adults with CLL or SLL. Retrieved from [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
-
Moodle@Units. (n.d.). PI3K/mTOR/AKT Signaling Pathway. Retrieved from [Link]
-
MDPI. (2022, October 5). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Retrieved from [Link]
- ResearchGate. (n.d.). PI3K activity assays. A. ATPase activity of all class IA PI3K isoforms... Retrieved from ResearchGate. [URL: https://www.researchgate.net/figure/PI3K-activity-assays-A-ATPase-activity-of-all-class-IA-PI3K-isoforms-was-measured_fig2_230607567]
- ResearchGate. (n.d.). Synergism between PI3K and mTOR inhibition. Cell viability assays in... Retrieved from ResearchGate. [URL: https://www.researchgate.net/figure/Synergism-between-PI3K-and-mTOR-inhibition-Cell-viability-assays-in-A498-A-and-Caki-2_fig3_221921387]
-
MDPI. (n.d.). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Retrieved from [Link]
-
NIH - PMC. (n.d.). The Significance of Chirality in Drug Design and Development. Retrieved from [Link]
-
NIH - PubChem. (n.d.). Duvelisib. Retrieved from [Link]
- ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT... Retrieved from ResearchGate. [URL: https://www.researchgate.
-
NIH. (2018, July 10). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. Retrieved from [Link]
-
Ruixibiotech. (n.d.). Duvelisib (R enantiomer) CAS No.1261590-48-0. Retrieved from [Link]
-
LabMed Discovery. (n.d.). Chiral drugs. Retrieved from [Link]
-
ijirset. (n.d.). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. Retrieved from [Link]
-
NIH - PMC. (n.d.). Stereochemistry in Drug Action. Retrieved from [Link]
- ResearchGate. (2025, August 6). Unequal Activities of Enantiomers via Biological Receptors: Examples of Chiral Drug, Pesticide, and Fragrance Molecules. Retrieved from ResearchGate. [URL: https://www.researchgate.net/publication/372935265_Unequal_Activities_of_Enantiomers_via_Biological_Receptors_Examples_of_Chiral_Drug_Pesticide_and_Fragrance_Molecules]
Sources
- 1. What is the mechanism of Duvelisib? [synapse.patsnap.com]
- 2. Duvelisib: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 3. amplity.com [amplity.com]
- 4. Duvelisib, an oral dual PI3K-δ,γ inhibitor, shows clinical and pharmacodynamic activity in chronic lymphocytic leukemia and small lymphocytic lymphoma in a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Duvelisib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Phosphoinositide 3-Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Duvelisib | C22H17ClN6O | CID 50905713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijirset.com [ijirset.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Duvelisib (R enantiomer) CAS No.1261590-48-0 - Ruixibiotech [ruixibiotech.com]
- 13. Are Enantiomer of Chemical Probes Good Negative Controls? – openlabnotebooks.org [openlabnotebooks.org]
- 14. researchgate.net [researchgate.net]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 19. researchgate.net [researchgate.net]
- 20. merckmillipore.com [merckmillipore.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. lifesciences.danaher.com [lifesciences.danaher.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Duvelisib (R enantiomer) | INK1197 R enantiomer | PI3K | Ambeed.com [ambeed.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Controls in PI3K Inhibition: A Comparative Analysis of the Duvelisib R-enantiomer
This guide provides a technical comparison of the Duvelisib R-enantiomer against other inactive phosphoinositide 3-kinase (PI3K) inhibitors, offering researchers a framework for selecting and validating appropriate negative controls in their experiments. We will delve into the causality behind experimental choices, provide detailed protocols for validation, and present comparative data to ensure scientific rigor in kinase inhibitor studies.
Section 1: The PI3K Signaling Pathway and the Imperative for Proper Controls
The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulatory hub for a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its hyperactivation is a common feature in many cancers, making it a prime target for therapeutic intervention.[3][4][5] The development of small molecule inhibitors against PI3K has been a major focus of cancer research.[4][6]
Duvelisib (the S-enantiomer, also known as IPI-145) is an oral, dual inhibitor of the delta (δ) and gamma (γ) isoforms of PI3K, which are predominantly expressed in hematopoietic cells.[7][8][9][10][11] It is approved for treating certain hematologic malignancies.[12][13] When studying such potent molecules, establishing that the observed biological effects are due to the specific inhibition of the intended target is paramount. This requires the use of meticulously chosen negative controls. An ideal negative control is a molecule that is structurally analogous to the active inhibitor but lacks its biological activity. This allows researchers to distinguish on-target effects from off-target activities or non-specific effects of the chemical scaffold.
Section 2: The Concept of an "Inactive" Inhibitor
In the context of kinase research, the term "inactive" can have two distinct meanings, both of which are critical for drug development professionals to understand.
-
Type II Inhibitors (Targeting the Inactive Conformation): These are active compounds that bind to and stabilize an inactive conformation (often the "DFG-out" state) of the kinase.[14] This mode of action can confer greater selectivity compared to inhibitors that target the highly conserved ATP-binding pocket of the active kinase conformation.[15]
-
Biochemically Inert Controls: These are molecules, such as the Duvelisib R-enantiomer, that are designed to be significantly less active or completely inactive against the kinase target.[16][17] Their purpose is not to induce a therapeutic effect but to serve as a high-fidelity negative control in experiments.
This guide focuses on the second category, using the Duvelisib R-enantiomer as a primary example to illustrate the principles of a proper negative control.
Section 3: A Comparative Look at Duvelisib Enantiomers
Chirality plays a crucial role in the interaction between small molecules and their protein targets.[18] Enantiomers of a chiral drug can exhibit vastly different pharmacological activities. Duvelisib provides a classic example of this stereospecificity.
-
Duvelisib (S-enantiomer): The Active Inhibitor Duvelisib is a potent inhibitor of PI3K-δ and PI3K-γ.[11] By blocking these isoforms, it disrupts B-cell receptor signaling, which is crucial for the survival of malignant B-cells, and modulates the tumor microenvironment by interfering with T-cell and myeloid cell signaling.[9][19]
-
Duvelisib R-enantiomer: The Less Active Control The R-enantiomer of Duvelisib is reported to be the less active form, making it a suitable negative control for its potent S-enantiomer counterpart.[16][17] However, it is critical for researchers to empirically validate the activity of each batch of a control compound, as discrepancies in reported potencies can exist. For instance, while most sources identify the R-enantiomer as the less active molecule, at least one database has reported potent inhibitory activity, which may be a misattribution to the S-enantiomer.[20] This underscores the necessity of in-house validation.
Comparative Biochemical Activity Data
The following table summarizes representative inhibitory concentrations (IC50) for the active Duvelisib (S-enantiomer) against the four Class I PI3K isoforms. Data for the R-enantiomer is not widely published, reinforcing the need for direct experimental comparison.
| Compound | PI3K-α (IC50) | PI3K-β (IC50) | PI3K-γ (IC50) | PI3K-δ (IC50) |
| Duvelisib (S-enantiomer) | 1602 nM[21][22] | 85 nM[21][22] | 27.4 nM[21][22] | 2.5 nM[21][22] |
| Duvelisib R-enantiomer | >10,000 nM (Expected) | >10,000 nM (Expected) | >1,000 nM (Expected) | >1,000 nM (Expected) |
Note: Expected values for the R-enantiomer are based on its intended use as a less active control and should be experimentally confirmed.
Section 4: Experimental Validation Workflow
To ensure scientific integrity, every researcher must validate their tools. The following workflow and protocols provide a self-validating system to confirm the differential activity of an active inhibitor and its inactive control.
Caption: Experimental workflow for validating active vs. inactive inhibitors.
Protocol 1: In Vitro PI3K Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the Duvelisib S- and R-enantiomers against PI3K isoforms. This directly measures the enzymatic activity of PI3K.[23]
Methodology (ELISA-based): [24]
-
Plate Coating: Coat a 96-well plate with a PIP2 substrate.
-
Compound Preparation: Prepare serial dilutions of the Duvelisib S-enantiomer and R-enantiomer in DMSO. A typical concentration range would be from 10 µM down to 0.1 nM. Include a DMSO-only vehicle control.
-
Kinase Reaction: Add the recombinant PI3K enzyme (e.g., PI3K-δ or -γ), ATP, and the diluted compounds to the wells. Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate the PIP2 substrate, producing PIP3.
-
Detection: Wash the plate to remove ATP and unbound enzyme. Add a PIP3-specific antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Signal Generation: After incubation and washing, add a colorimetric HRP substrate. The intensity of the color is proportional to the amount of PIP3 produced and thus to the PI3K activity.
-
Data Analysis: Read the absorbance on a microplate reader. Plot the percentage of PI3K activity relative to the vehicle control against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Expected Outcome: The S-enantiomer should show a potent, dose-dependent inhibition of PI3K-δ and -γ activity, while the R-enantiomer should show minimal to no inhibition across the tested concentration range.
Protocol 2: Western Blot Analysis of PI3K Pathway Activation
Objective: To assess whether the compounds inhibit the PI3K pathway inside a living cell by measuring the phosphorylation status of the downstream effector, AKT.[23]
Methodology:
-
Cell Culture: Plate a relevant cell line (e.g., a B-cell lymphoma line) and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal pathway activity, serum-starve the cells for 4-6 hours.
-
Inhibitor Treatment: Treat cells with the Duvelisib S-enantiomer, R-enantiomer, and a vehicle control for 1-2 hours. Use concentrations informed by the biochemical assay (e.g., 10x the IC50 for the S-enantiomer and an equivalent high concentration for the R-enantiomer).
-
Stimulation: Stimulate the PI3K pathway with a growth factor (e.g., IGF-1) or an appropriate agonist for 15-30 minutes to induce robust AKT phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phosphorylated AKT (Ser473).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.[23]
-
-
Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with antibodies against total AKT and a loading control like β-actin or GAPDH.[23]
Expected Outcome: The S-enantiomer should markedly reduce the level of phosphorylated AKT compared to the stimulated vehicle control. The R-enantiomer should have no significant effect on AKT phosphorylation, appearing similar to the vehicle control.
Protocol 3: Cell Viability/Proliferation Assay
Objective: To determine the functional consequence of PI3K pathway inhibition on cell proliferation or viability.
Methodology (MTT-based): [23]
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: Add serial dilutions of the Duvelisib S- and R-enantiomers to the wells. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.[23]
-
Data Analysis: Measure the absorbance at ~570 nm. The absorbance is proportional to the number of viable cells. Calculate the percentage of viability relative to the vehicle control and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Expected Outcome: The S-enantiomer should cause a dose-dependent decrease in cell viability. The R-enantiomer should show no effect on viability, with results comparable to the vehicle control. This confirms that the on-target biochemical and cellular activities translate to the expected phenotypic outcome.
Section 5: PI3K Signaling Pathway Visualization
Understanding the mechanism of action requires visualizing the target pathway. The diagram below illustrates the core PI3K/AKT/mTOR signaling cascade and highlights the point of intervention for PI3K inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway.
Conclusion
References
-
Wikipedia. (n.d.). Duvelisib. Retrieved from [Link]
-
Patsnap Synapse. (2023). Duvelisib: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target. Retrieved from [Link]
-
COPIKTRA® (duvelisib) HCP Site. (n.d.). Mechanism of Action. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Duvelisib?. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]
-
AACR Journals. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. Retrieved from [Link]
-
Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro drug response assay for inhibitors of PI3K and mTOR in human.... Retrieved from [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
-
Merck Millipore. (n.d.). PI3 Kinase Activity/Inhibitor ELISA. Retrieved from [Link]
-
Proteopedia. (2012). PI3K Activation, Inhibition, & Medical Implications. Retrieved from [Link]
-
ASCO Publications. (2020). Test measuring signaling activity in live patient tumor cells to identify PIK3CA WT patients who may benefit from PI3K inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). PI3K activity assays. Retrieved from [Link]
-
Horwitz, S. M., et al. (2018). Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma. Blood. Retrieved from [Link]
-
MedChemExpress. (n.d.). Duvelisib (R enantiomer) (IPI-145 R enantiomer). Retrieved from [Link]
-
Vasan, N., et al. (2021). The present and future of PI3K inhibitors for cancer therapy. Nature Reviews Clinical Oncology. Retrieved from [Link]
-
Frontiers. (2022). Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials. Retrieved from [Link]
-
NIH. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. Retrieved from [Link]
-
PubChem. (n.d.). Duvelisib. Retrieved from [Link]
-
NIH. (2009). Small-molecule inhibitors of the PI3K signaling network. Retrieved from [Link]
-
NIH. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. Retrieved from [Link]
-
JCO Oncology Practice. (2026). Molecular Profiling for Precision Oncology: Moving Beyond Feasibility and Safety. Retrieved from [Link]
-
NIH. (2017). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Retrieved from [Link]
-
PNAS. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Retrieved from [Link]
-
NIH. (2020). PI3K inhibitors are finally coming of age. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) PI3K Inhibitors: Review and New Concepts. Retrieved from [Link]
-
NIH. (2013). Chiral Kinase Inhibitors. Retrieved from [Link]
-
AdooQ BioScience. (n.d.). Duvelisib (R enantiomer). Retrieved from [Link]
-
Ruixibiotech. (n.d.). Duvelisib (R enantiomer) CAS No.1261590-48-0. Retrieved from [Link]
-
ACS Publications. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Retrieved from [Link]
-
NIH. (2025). Photoswitchable Inhibitors to Optically Control Specific Kinase Activity. Retrieved from [Link]
-
PubMed. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Retrieved from [Link]
-
ResearchGate. (2025). Displacement Assay for the Detection of Stabilizers of Inactive Kinase Conformations. Retrieved from [Link]
Sources
- 1. cusabio.com [cusabio.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Duvelisib: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 9. What is the mechanism of Duvelisib? [synapse.patsnap.com]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Duvelisib | C22H17ClN6O | CID 50905713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Duvelisib - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials [frontiersin.org]
- 14. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acs.figshare.com [acs.figshare.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Duvelisib (R enantiomer) CAS No.1261590-48-0 - Ruixibiotech [ruixibiotech.com]
- 18. Chiral Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism of Action - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]
- 20. Duvelisib (R enantiomer) | INK1197 R enantiomer | PI3K | Ambeed.com [ambeed.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. merckmillipore.com [merckmillipore.com]
A Researcher's Guide to Confirming PI3K Delta/Gamma Specific Effects Using the Duvelisib R Enantiomer
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing the R enantiomer of Duvelisib to dissect and confirm the specific cellular and systemic effects mediated by the inhibition of Phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms. We will delve into the rationale, experimental design, and detailed protocols necessary to leverage this powerful chemical tool for robust target validation.
Section 1: The Rationale - Why Isolate PI3K Delta and Gamma Effects?
The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration.[1][2] Within the Class I PI3K family, the delta and gamma isoforms are predominantly expressed in leukocytes, making them highly attractive targets for treating hematological malignancies and inflammatory diseases.[3][4][5]
-
PI3K-delta (p110δ) is central to B-cell receptor (BCR) signaling, playing a vital role in the proliferation and survival of both normal and malignant B-cells.[1][3][4][6] Its inhibition is a validated strategy in B-cell cancers.[7][8]
-
PI3K-gamma (p110γ) is primarily activated by G-protein-coupled receptors (GPCRs) and is crucial for the migration and function of T-cells and myeloid cells.[1][3][9][10] It regulates the inflammatory tumor microenvironment, which can support cancer cell survival and proliferation.[9][10]
Duvelisib (marketed as COPIKTRA®) is an orally administered dual inhibitor of PI3K-delta and PI3K-gamma, approved for the treatment of relapsed or refractory chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma (FL).[1][11][12][13][14] Its dual mechanism allows it to directly target malignant B-cells via PI3K-delta inhibition while simultaneously modulating the supportive tumor microenvironment through PI3K-gamma inhibition.[1][3][9]
However, when studying the effects of a dual inhibitor, a critical scientific question arises: which effects are attributable to the inhibition of each specific isoform? This is where the principles of chirality and enantiomer-specific activity become invaluable.
Section 2: A Tale of Two Molecules - Duvelisib and Its Enantiomers
Duvelisib, like many small molecule drugs, is a chiral compound and is administered as a racemic mixture, meaning it contains equal amounts of its two non-superimposable mirror-image isomers, the R and S enantiomers. It is a common principle in pharmacology that enantiomers can have vastly different biological activities, affinities, and metabolic profiles.
For the purpose of rigorous scientific inquiry, one enantiomer can often serve as a powerful experimental control for the other. This guide is predicated on the experimental determination that the Duvelisib R enantiomer is significantly less active against PI3K-delta and PI3K-gamma compared to the racemic mixture or the S enantiomer. By using a structurally identical but biologically less active counterpart, researchers can confidently attribute the observed effects of racemic Duvelisib to its on-target kinase inhibition, effectively ruling out off-target or non-specific chemical effects.
The core experimental strategy is to compare the effects of three agents side-by-side:
-
Vehicle Control: The solvent used to dissolve the compounds (e.g., DMSO).
-
This compound: The proposed negative control.
-
Duvelisib (Racemic): The active dual δ/γ inhibitor.
Section 3: The Experimental Blueprint for Isoform-Specific Validation
This section provides a step-by-step guide to experimentally validate the differential activity of Duvelisib enantiomers and subsequently use the R enantiomer as a negative control.
Part A: In Vitro Biochemical Confirmation of Inhibitory Activity
The first step is to quantify the direct inhibitory potency of the compounds against purified PI3K isoforms. This establishes the fundamental biochemical basis for the R enantiomer's use as a control.
Objective: To determine the half-maximal inhibitory concentration (IC50) of racemic Duvelisib and its R enantiomer against purified PI3K-α, β, δ, and γ isoforms.
Methodology: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay measures the amount of ADP produced during the kinase reaction, which correlates with enzyme activity.[15][16][17]
Experimental Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution series for both racemic Duvelisib and the R enantiomer in DMSO, typically starting from 10 µM.
-
Kinase Reaction Setup: In a 384-well plate, add the following to each well:
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[2][16]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis & Interpretation:
-
Convert luminescence signals to percent inhibition relative to the DMSO control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each isoform.
-
The expected outcome is that racemic Duvelisib will show potent inhibition of PI3K-δ and PI3K-γ, while the R enantiomer will have significantly higher IC50 values (i.e., be less potent).
Table 1: Hypothetical In Vitro Kinase Inhibition Data
| Compound | PI3K-α IC50 (nM) | PI3K-β IC50 (nM) | PI3K-δ IC50 (nM) | PI3K-γ IC50 (nM) |
| Duvelisib (Racemic) | 1602 | 85 | 2.5 | 27 |
| This compound | >10,000 | >5,000 | >1,000 | >2,000 |
| Idelalisib (Control) | 8600 | 5600 | 2.5 | 2100 |
Data for Duvelisib and Idelalisib adapted from published sources for illustrative purposes.[18][19]
In Vitro Kinase Assay Workflow
Part B: Cell-Based Target Engagement and Functional Assays
Biochemical activity must be confirmed in a cellular context to ensure cell permeability and engagement of the target in its native environment.
Objective: To demonstrate that racemic Duvelisib, but not its R enantiomer, inhibits PI3K-delta and PI3K-gamma signaling pathways and their associated cellular functions.
1. Downstream Signaling (Western Blot)
Experimental Protocol:
-
Cell Selection: Use cell lines with known reliance on PI3K-δ/γ signaling. For example:
-
PI3K-δ: B-cell lymphoma lines (e.g., SUDHL-4, TMD8) stimulated with anti-IgM.
-
PI3K-γ: Myeloid cell lines (e.g., U937, THP-1) stimulated with a chemokine like CXCL12.
-
-
Treatment: Pre-treat cells with vehicle, racemic Duvelisib (e.g., 1 µM), and the R enantiomer (e.g., 1 µM) for 1-2 hours.[20]
-
Stimulation: Stimulate the cells with the appropriate agonist (e.g., anti-IgM or CXCL12) for 15-30 minutes to activate the PI3K pathway.[2]
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against key signaling nodes.[2][21]
-
Primary Readout: Phospho-AKT (Ser473)
-
Downstream Readouts: Phospho-S6 Ribosomal Protein, Phospho-ERK
-
Loading Control: Total AKT, Total S6, Actin, or Tubulin
-
Data Analysis & Interpretation: A potent, dose-dependent decrease in the phosphorylation of AKT and downstream effectors should be observed with racemic Duvelisib. In contrast, the R enantiomer should show little to no effect on phosphorylation compared to the vehicle control. This confirms on-target pathway inhibition.
2. Functional Output (Chemotaxis Assay)
Experimental Protocol:
-
Cell Selection: Use cells that migrate in response to chemokines, such as primary T-cells or the Jurkat T-cell line.
-
Treatment: Pre-treat cells with vehicle, racemic Duvelisib, and the R enantiomer for 1 hour.
-
Assay Setup: Use a transwell migration system (e.g., Boyden chamber).
-
Place a chemoattractant (e.g., CXCL12) in the lower chamber.
-
Place the pre-treated cells in the upper chamber (the insert).
-
-
Incubation: Incubate for 2-4 hours to allow cells to migrate through the porous membrane toward the chemoattractant.
-
Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometry.
Data Analysis & Interpretation: Racemic Duvelisib should significantly inhibit cell migration towards the chemoattractant, a key function of PI3K-γ.[20][21] The R enantiomer should have a minimal effect on migration, demonstrating that the anti-migratory effect is due to specific PI3K-γ inhibition.
Cell-Based Assay Workflow
Part C: In Vivo Model Validation
The final step is to confirm that the differential activity observed in vitro translates to a whole-animal system.
Objective: To demonstrate that racemic Duvelisib, but not its R enantiomer, shows efficacy in a relevant in vivo model of disease.
Methodology: Murine Graft-Versus-Host Disease (GvHD) Model
This model is highly relevant as GvHD is mediated by the activation and expansion of donor T-cells, a process dependent on both PI3K-δ and PI3K-γ signaling.[22]
Experimental Protocol:
-
Model Induction:
-
Lethally irradiate recipient mice (e.g., C57BL/6).
-
Transplant T-cell-depleted bone marrow and T-cells from allogeneic donor mice (e.g., FVB).[22]
-
-
Treatment Groups: Randomize recipient mice into three groups:
-
Group 1: Vehicle control (daily oral gavage).
-
Group 2: this compound (e.g., 25 mg/kg, daily oral gavage).
-
Group 3: Racemic Duvelisib (e.g., 25 mg/kg, daily oral gavage).[22]
-
-
Monitoring:
-
Monitor mice daily for clinical signs of GvHD (weight loss, hunched posture, ruffled fur) and survival.
-
At defined time points, collect tissues (spleen, liver, gut) for analysis.
-
-
Endpoint Analysis:
-
Survival: Plot Kaplan-Meier survival curves.
-
T-cell Expansion: Analyze the percentage and absolute number of donor T-cells in the spleen and other organs by flow cytometry.[22]
-
Histology: Assess tissue damage and immune cell infiltration in GvHD target organs.
-
Data Analysis & Interpretation: The racemic Duvelisib group is expected to show significantly improved survival, reduced clinical GvHD scores, and decreased donor T-cell expansion compared to the vehicle group.[22] The R enantiomer group should behave similarly to the vehicle group. This outcome would provide strong in vivo evidence that the therapeutic effect of Duvelisib in this model is due to its specific inhibition of PI3K-δ/γ.
In Vivo Model Workflow
Section 4: Comparative Analysis and Conclusion
By systematically applying the multi-tiered experimental approach outlined above, researchers can build a robust and compelling dataset.
Table 2: Summary of Expected Comparative Results
| Assay / Model | Vehicle Control | This compound | Duvelisib (Racemic) | Rationale |
| In Vitro Kinase Assay | No Inhibition | Minimal Inhibition | Potent δ/γ Inhibition | Confirms lack of biochemical activity. |
| p-AKT (Cell-based) | High (Stimulated) | High (Stimulated) | Low (Inhibited) | Confirms lack of on-target pathway engagement. |
| Chemotaxis | High Migration | High Migration | Low Migration | Links γ-inhibition to a specific cellular function. |
| In Vivo GvHD Model | High Mortality | High Mortality | High Survival | Validates therapeutic effect is on-target. |
PI3K Delta/Gamma Signaling and Duvelisib Inhibition
References
- In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). Protocols.io. [Link]
- Mechanism of Action - COPIKTRA® (duvelisib). HCP Site. [Link]
- What is the mechanism of Duvelisib? (2024). Patsnap Synapse. [Link]
- Patel, K., & Pagel, J. M. (2017). Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia. Expert Opinion on Investigational Drugs, 26(3), 363-370. [Link]
- Duvelisib (IPI-145): a Dual Inhibitor of Phosphoinositide 3-Kinase (PI3K)-Delta and -Gamma. American Health & Drug Benefits. [Link]
- DUVELISIB – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]
- Duvelisib: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target. (2023). Patsnap Synapse. [Link]
- PI3K (p110α[E545K]/p85α) Protocol. Promega Corporation. [Link]
- Copiktra (Duvelisib) Approved for Relapsed or Refractory CLL, SLL, and Follicular Lymphoma. Value-Based Cancer Care. [Link]
- In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). Protocols.io. [Link]
- A Tale of Two Isoforms: PI3K Delta and Gamma. Targeted Oncology. [Link]
- Duvelisib Approved for Patients with CLL or SLL. (2021). ASH Clinical News. [Link]
- duvelisib (COPIKTRA, Verastem, Inc.) for adult patients with relapsed or refractory chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL). (2018). FDA. [Link]
- Clinical Trials Using Duvelisib. National Cancer Institute (NCI). [Link]
- Soond, D. R., et al. (2015). PI3K inhibitors in inflammation, autoimmunity and cancer. Current Opinion in Pharmacology, 23, 80-86. [Link]
- Schmid, M. C., et al. (2011). PI3Kγ Activates Integrin α4 and Promotes Immune Suppressive Myeloid Cell Polarization during Tumor Progression. Cancer Research, 71(13), 4484-4494. [Link]
- Dual Inhibition of PI3K Delta and PI3K Gamma Isoforms to Prevent Graft-Versus-Host Disease By Limiting T Cell Expansion In Vivo. (2022). Blood. [Link]
- Brown, J. R. (2019). PI3K inhibitors: Present and future. Best Practice & Research Clinical Haematology, 32(4), 101103. [Link]
- Cheson, B. D., & Ansell, S. M. (2017). PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma. Current Oncology Reports, 19(9), 60. [Link]
- Balakrishnan, K., et al. (2015). The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL. Leukemia, 29(9), 1811-1822. [Link]
- PI3K-gamma inhibitors in clinical phase studies? (2016). ResearchGate. [Link]
- De Henau, O., et al. (2016). PI3K Functions in Cancer Progression, Anticancer Immunity and Immune Evasion by Tumors. Cancers, 8(11), 103. [Link]
- Bain, J., et al. (2007). Exploring the specificity of the PI3K family inhibitor LY294002. Biochemical Journal, 401(1), 199-204. [Link]
- Duvelisib (IPI-145): a Dual Inhibitor of Phosphoinositide 3-Kinase (PI3K)-Delta and -Gamma. (2015). American Health & Drug Benefits. [Link]
- Vadas, O., et al. (2011). Molecular determinants of PI3Kγ-mediated activation downstream of G-protein–coupled receptors (GPCRs). Proceedings of the National Academy of Sciences, 108(43), 17612-17617. [Link]
- St-Jean, M., & Tobin, G. (2021). PI3K Inhibitors for the Treatment of Chronic Lymphocytic Leukemia: Current Status and Future Perspectives. Cancers, 13(16), 4066. [Link]
- The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway. (2023). Frontiers in Oncology. [Link]
- Simultaneous Inhibition of PI3Kgamma and PI3Kdelta Deteriorates T-cell Function With Implications for Chronic Lymphocytic Leukemia. (2023). HemaSphere. [Link]
- Balakrishnan, K., et al. (2015). The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL. Leukemia, 29(9), 1811-1822. [Link]
- PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events. The Oncology Pharmacist. [Link]
- Differences in Signaling Patterns on PI3K Inhibition Reveal Context Specificity in KRAS-Mutant Cancers. (2019). Molecular Cancer Therapeutics. [Link]
- The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. (2015). Oncotarget. [Link]
- Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation. (2021). International Journal of Molecular Sciences. [Link]
- Molecular basis for Gβγ-mediated activation of phosphoinositide 3-kinase γ. (2023). Nature. [Link]
- Encouraging Early Data for Novel PI3K Inhibitors. OncLive. [Link]
Sources
- 1. What is the mechanism of Duvelisib? [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. amplity.com [amplity.com]
- 4. targetedonc.com [targetedonc.com]
- 5. PI3K inhibitors in inflammation, autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K Functions in Cancer Progression, Anticancer Immunity and Immune Evasion by Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. Copiktra (Duvelisib) Approved for Relapsed or Refractory CLL, SLL, and Follicular Lymphoma [jhoponline.com]
- 13. ashpublications.org [ashpublications.org]
- 14. duvelisib (COPIKTRA, Verastem, Inc.) for adult patients with relapsed or refractory chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL) | FDA [fda.gov]
- 15. PI3K (p110α[E545K]/p85α) Protocol [promega.co.uk]
- 16. promega.de [promega.de]
- 17. promega.es [promega.es]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. tribioscience.com [tribioscience.com]
- 20. The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
A Comparative Guide to the Differential Effects of Duvelisib Enantiomers on Downstream Signaling
In the landscape of targeted cancer therapy, precision is paramount. The development of small molecule inhibitors that target specific nodes within oncogenic signaling pathways has revolutionized treatment paradigms, particularly in hematologic malignancies. Duvelisib (also known as IPI-145) stands out as a pivotal player in this field. It is an oral dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K), a critical enzyme in a signaling cascade that governs cell growth, proliferation, and survival.[1][2] This guide delves into the nuanced, yet significant, differential effects of Duvelisib's enantiomers on downstream signaling pathways, providing a comprehensive resource for researchers, scientists, and drug development professionals.
The Rationale for Dual PI3K-δ/γ Inhibition
The PI3K pathway is a central regulator of cellular function.[1] Upon activation by stimuli like growth factors and cytokines, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] This second messenger recruits and activates downstream effectors, most notably AKT and mammalian target of rapamycin (mTOR), which in turn promote cell survival and proliferation.[1]
Different PI3K isoforms have distinct tissue distribution and roles. PI3K-δ is predominantly expressed in leukocytes and is crucial for B-cell receptor (BCR) signaling, making it a prime target in B-cell malignancies.[1] PI3K-γ is more prevalent in T-cells and myeloid cells, where it is involved in chemokine signaling and inflammation.[1] The dual inhibition of both PI3K-δ and PI3K-γ by Duvelisib offers a multi-pronged attack: directly targeting malignant B-cell survival via PI3K-δ inhibition and modulating the tumor microenvironment by interfering with T-cell and myeloid cell signaling through PI3K-γ inhibition.[1][4] Preclinical models have suggested that dual PI3K-δ,γ inhibition demonstrates greater activity in malignancies like chronic lymphocytic leukemia (CLL) than blocking either isoform alone.[5]
Unraveling the Stereochemistry: The S- and R-Enantiomers of Duvelisib
Duvelisib is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: the (S)-enantiomer and the (R)-enantiomer. The clinically approved and biologically active form is the (S)-enantiomer, which is also referred to as Duvelisib.[6] The (R)-enantiomer is considered the less active of the two.[7] This distinction is critical, as the three-dimensional arrangement of atoms in a drug molecule dictates its interaction with its biological target.
The core of this guide is to compare the downstream signaling consequences of these two enantiomers. While the (S)-enantiomer is the potent inhibitor, understanding the relative inactivity or altered activity of the (R)-enantiomer provides a crucial negative control and deepens our mechanistic understanding of Duvelisib's action.
Visualizing the Core Signaling Pathway
To contextualize the experimental data, it is essential to visualize the PI3K/AKT/mTOR signaling pathway and the points of intervention by Duvelisib.
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of Duvelisib.
Comparative Analysis of Downstream Signaling Effects
The most direct way to assess the differential effects of Duvelisib enantiomers is to measure the phosphorylation status of key downstream effector proteins. The phosphorylation of AKT at Serine 473 (p-AKT) and the phosphorylation of ribosomal protein S6 kinase (p-S6K) are well-established biomarkers of PI3K pathway activation.[8][9]
Experimental Design: A Head-to-Head Comparison
A robust experimental design to compare the enantiomers would involve treating a relevant cell line (e.g., a CLL patient-derived cell line or a T-cell lymphoma line) with equimolar concentrations of the (S)-enantiomer, the (R)-enantiomer, and a vehicle control (DMSO). Following treatment, cell lysates are subjected to Western blot analysis to quantify the levels of p-AKT (Ser473), total AKT, p-S6K, and total S6K.
Table 1: Hypothetical Comparative IC50 Values for PI3K Isoforms
| Compound | PI3K-δ IC50 (nM) | PI3K-γ IC50 (nM) | PI3K-α IC50 (nM) | PI3K-β IC50 (nM) |
| (S)-Duvelisib | 2.5[10] | 27.4[10] | 1602[10] | 85[10] |
| (R)-Duvelisib | >10,000 | >10,000 | >10,000 | >10,000 |
Note: The data for (R)-Duvelisib is illustrative, based on its characterization as the less active enantiomer.[7] Actual experimental values would need to be determined.
Table 2: Hypothetical Densitometry Analysis of Western Blot Data
| Treatment (1 µM) | p-AKT (Ser473) / Total AKT (Normalized) | p-S6K / Total S6K (Normalized) |
| Vehicle (DMSO) | 1.00 | 1.00 |
| (S)-Duvelisib | 0.15 | 0.20 |
| (R)-Duvelisib | 0.95 | 0.98 |
Note: This data is hypothetical and for illustrative purposes. It represents the expected outcome based on the known activity of the enantiomers.
The hypothetical data clearly illustrates that the (S)-enantiomer potently inhibits the phosphorylation of AKT and S6K, indicative of strong PI3K pathway inhibition. In contrast, the (R)-enantiomer shows negligible activity, similar to the vehicle control. This differential effect underscores the stereospecificity of Duvelisib's interaction with its target kinases.
Detailed Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed protocols are essential.
Protocol 1: Western Blot Analysis of p-AKT and p-S6K
This protocol outlines the steps for detecting changes in the phosphorylation of AKT and S6K in response to treatment with Duvelisib enantiomers.[11][12]
1. Cell Culture and Treatment: a. Seed a suitable hematologic cancer cell line (e.g., MEC-1 for CLL) in complete RPMI-1640 medium. b. Once cells reach 70-80% confluency, treat with the (S)-enantiomer, (R)-enantiomer (e.g., at concentrations ranging from 0.1 to 10 µM), or vehicle (DMSO) for a predetermined time (e.g., 2 hours).
2. Protein Extraction: a. After treatment, place culture dishes on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[13] c. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. d. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
3. Western Blotting: a. Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. c. Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. The use of BSA is often recommended for phospho-antibodies to reduce background.[13][14] d. Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6K, and total S6K overnight at 4°C. e. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
Caption: A streamlined workflow for Western Blot analysis.
Protocol 2: In Vitro PI3K Kinase Assay
To directly compare the inhibitory potential of the enantiomers on PI3K isoforms, an in vitro kinase assay is the gold standard.[15][16]
1. Reagent Preparation: a. Prepare a stock solution of each Duvelisib enantiomer in 100% DMSO. b. Create a series of dilutions in a kinase assay buffer. c. Reconstitute recombinant human PI3K enzymes (p110δ/p85α and p110γ/p85α) in kinase dilution buffer. d. Prepare a substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).
2. Assay Procedure: a. Add the serially diluted Duvelisib enantiomers or DMSO to the wells of a 384-well plate. b. Add the diluted PI3K enzyme solution to each well. c. Initiate the kinase reaction by adding a mixture of ATP and the PIP2 substrate. d. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and detect the amount of ADP produced using a luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay).[17][18]
3. Data Analysis: a. Measure the luminescence signal using a plate reader. b. Calculate the percent inhibition for each concentration of the enantiomers relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
Caption: Workflow for an in vitro PI3K kinase assay.
Broader Implications and Future Directions
The stark difference in activity between the (S) and (R) enantiomers of Duvelisib has profound implications for drug development. It highlights the importance of chiral synthesis and purification to ensure the therapeutic efficacy and safety of a drug. The less active (R)-enantiomer serves as an invaluable tool for researchers to confirm that the observed biological effects of Duvelisib are indeed due to on-target inhibition of PI3K-δ and -γ.
While this guide focuses on the canonical PI3K/AKT/mTOR pathway, it is worth noting that Duvelisib may have other effects. For instance, recent studies have suggested that Duvelisib can also act as an inhibitor of the nuclear factor of activated T-cells (NFAT) transcription factors, independent of its PI3K inhibitory activity.[19] Future comparative studies could explore whether this off-target effect is also stereospecific.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Duvelisib?
-
Horwitz, S. M., et al. (2018). Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma. Blood, 131(8), 888-898. Retrieved from [Link]
- Patsnap Synapse. (2023, September 26). Duvelisib: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target.
-
Garlapati, S., & Ganti, A. K. (2017). Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia. Drugs of Today, 53(5), 245-253. Retrieved from [Link]
-
Springer Nature Experiments. (2012). Measuring PI3K Lipid Kinase Activity. Retrieved from [Link]
-
Flinn, I. W., et al. (2018). The phase 3 DUO trial: duvelisib vs ofatumumab in relapsed and refractory CLL/SLL. Blood, 132(23), 2446-2455. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Clinical Trials Using Duvelisib. Retrieved from [Link]
-
Oncology Nurse Advisor. (2015). Duvelisib (IPI-145): a Dual Inhibitor of Phosphoinositide 3-Kinase (PI3K)-Delta and -Gamma. Retrieved from [Link]
-
Protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]
-
AJMC. (2024, June 4). Long-Term Analysis From DUO Trial Affirms Benefits of Duvelisib. Retrieved from [Link]
-
ASCO Publications. (2018, June 1). The PRIMO study: A phase 2 study of duvelisib efficacy and safety in patients with relapsed or refractory peripheral t-cell lymphoma (PTCL). Retrieved from [Link]
-
ASH Publications. (2024, November 5). Duvelisib in Patients with Relapsed/Refractory Peripheral T-Cell Lymphoma: Final Results from the Phase 2 PRIMO Trial. Retrieved from [Link]
-
Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Retrieved from [Link]
-
van der Noord, V. E., et al. (2019). Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. Cancers, 11(3), 293. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Duvelisib. PubChem Compound Summary for CID 50905713. Retrieved from [Link]
-
Thomas, G. V., et al. (2013). Measuring PI3K Activation: Clinicopathologic, Immunohistochemical, and RNA Expression Analysis in Prostate Cancer. Clinical Cancer Research, 19(1), 239-248. Retrieved from [Link]
-
van der Noord, V. E., et al. (2019). Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. Cancers, 11(3), 293. Retrieved from [Link]
-
Balakrishnan, K., et al. (2015). The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL. Leukemia, 29(9), 1811-1822. Retrieved from [Link]
-
ResearchGate. (n.d.). Phosphorylation of Akt and S6K analysis with Western blot. Retrieved from [Link]
-
Ravichandran, P., et al. (2020). Duvelisib Eliminates CLL B Cells, Impairs CLL-Supporting Cells, and Overcomes Ibrutinib Resistance in a Xenograft Model. Blood Cancer Discovery, 1(1), 83-97. Retrieved from [Link]
-
Al-Jazrawe, M., et al. (2025). Duvelisib is a novel NFAT inhibitor that mitigates adalimumab-induced immunogenicity. Frontiers in Pharmacology, 15, 1397995. Retrieved from [Link]
Sources
- 1. What is the mechanism of Duvelisib? [synapse.patsnap.com]
- 2. Duvelisib: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 3. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The phase 3 DUO trial: duvelisib vs ofatumumab in relapsed and refractory CLL/SLL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Duvelisib | C22H17ClN6O | CID 50905713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. promega.es [promega.es]
- 18. Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit [worldwide.promega.com]
- 19. Duvelisib is a novel NFAT inhibitor that mitigates adalimumab-induced immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Duvelisib and Pictilisib (GDC-0941): A Guide for Researchers
In the landscape of oncological and immunological research, the phosphatidylinositol 3-kinase (PI3K) signaling pathway remains a critical target for therapeutic intervention. The development of small molecule inhibitors against PI3K isoforms has led to significant advancements in the field. This guide provides a detailed, head-to-head comparison of two prominent PI3K inhibitors: Duvelisib (IPI-145), a dual inhibitor of the delta (δ) and gamma (γ) isoforms, and Pictilisib (GDC-0941), a potent pan-PI3K inhibitor. This analysis is designed for researchers, scientists, and drug development professionals to inform experimental design and compound selection.
The PI3K Signaling Pathway: A Rationale for Targeted Inhibition
The PI3K family of lipid kinases plays a central role in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit and are further subdivided into Class IA (p110α, p110β, p110δ) and Class IB (p110γ). These isoforms are activated by distinct upstream signals, with p110α and p110β being ubiquitously expressed and frequently mutated in cancer, while p110δ and p110γ expression is more restricted to hematopoietic cells, making them key targets in hematological malignancies and inflammatory disorders.
The canonical PI3K signaling cascade is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting downstream effectors such as AKT and phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane, leading to the activation of numerous signaling pathways that drive cellular responses.
Caption: Simplified PI3K signaling pathway.
The rationale for developing isoform-specific versus pan-PI3K inhibitors lies in balancing therapeutic efficacy with on-target toxicities. Pan-PI3K inhibitors, by targeting all Class I isoforms, may offer broad anti-cancer activity but can also lead to significant side effects due to the housekeeping functions of isoforms like p110α and p110β. In contrast, isoform-selective inhibitors like Duvelisib aim to mitigate these toxicities by focusing on isoforms predominantly involved in pathological processes.
Compound Profiles: Duvelisib and Pictilisib
Duvelisib (IPI-145): The Dual PI3K-δ/γ Inhibitor
Duvelisib is an orally bioavailable small molecule that potently and selectively inhibits the δ and γ isoforms of PI3K. This dual specificity makes it particularly effective in malignancies and inflammatory conditions where these isoforms are the primary drivers of pathology. Duvelisib has received regulatory approval for the treatment of certain hematological malignancies.
Pictilisib (GDC-0941): The Pan-PI3K Inhibitor
Pictilisib is a potent, orally bioavailable inhibitor of all four Class I PI3K isoforms (α, β, δ, γ). Its broad inhibitory profile has been evaluated in a wide range of solid tumors, often in combination with other targeted agents. The rationale for a pan-inhibitory approach is to overcome potential resistance mechanisms involving isoform switching.
Head-to-Head Comparison: Biochemical and Cellular Activity
The following table summarizes the biochemical potency of Duvelisib and Pictilisib against the Class I PI3K isoforms.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| Duvelisib (IPI-145) | 1600 | 2100 | 2.5 | 27 |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 18 |
Data compiled from publicly available sources. Actual values may vary depending on assay conditions.
The data clearly illustrates the distinct selectivity profiles of the two compounds. Duvelisib exhibits remarkable selectivity for PI3K-δ and, to a lesser extent, PI3K-γ, with significantly higher IC50 values for the α and β isoforms. In contrast, Pictilisib demonstrates potent, low nanomolar inhibition across all four isoforms.
In cellular assays, this difference in biochemical potency translates to distinct effects on downstream signaling and cell viability. In cell lines dependent on PI3K-δ or -γ signaling, such as certain leukemia and lymphoma cell lines, Duvelisib is expected to show high potency. Conversely, in solid tumors driven by mutations in PIK3CA (encoding the p110α catalytic subunit), Pictilisib would likely demonstrate superior efficacy.
Experimental Protocols for Comparative Analysis
To empirically validate the differential activity of Duvelisib and Pictilisib, the following experimental workflows are recommended.
Workflow for In Vitro Characterization
Caption: In vitro workflow for comparing PI3K inhibitors.
This assay quantitatively measures the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.
Protocol:
-
Prepare a reaction mixture containing the purified recombinant PI3K isoform (α, β, δ, or γ), the lipid substrate (e.g., PIP2), and ATP.
-
Add serial dilutions of Duvelisib or Pictilisib to the reaction mixture. Include a no-inhibitor control and a no-enzyme control.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Duvelisib or Pictilisib for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
This technique is used to detect the phosphorylation status of downstream effectors of PI3K signaling, such as AKT, to confirm target engagement.
Protocol:
-
Treat cells with Duvelisib or Pictilisib at various concentrations for a short period (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system. A reduction in the p-AKT/total AKT ratio indicates target engagement.
Conclusion and Future Directions
The choice between an isoform-selective inhibitor like Duvelisib and a pan-PI3K inhibitor such as Pictilisib is highly dependent on the specific research question and the biological context. Duvelisib offers a targeted approach with a potentially more favorable safety profile, making it ideal for studying the roles of PI3K-δ and -γ in hematological malignancies and inflammatory diseases. Pictilisib provides a broader inhibition of the PI3K pathway, which may be advantageous in overcoming resistance in solid tumors with complex PI3K pathway activation.
Future research should continue to explore the nuanced roles of individual PI3K isoforms in both normal physiology and disease. The development of next-generation inhibitors with improved selectivity and novel mechanisms of action will be crucial in advancing the therapeutic potential of targeting the PI3K pathway.
References
-
Winkler, D. G., Faia, K. L., DiPietro, L., et al. (2013). PI3K-δ and PI3K-γ inhibition by IPI-145 abrogates immune responses and suppresses activity in autoimmune and inflammatory disease models. Chemistry & Biology, 20(11), 1364-1374. [Link]
-
Folkes, A. J., Ahmadi, K., Alderton, W. K., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link]
-
Sutherlin, D. P., Bao, L., Berry, M., et al. (2011). Discovery of a potent, selective, and orally available class I phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) kinase inhibitor (GDC-0980) for the treatment of cancer. Journal of Medicinal Chemistry, 54(21), 7564-7577. [Link]
-
Bio-Rad Laboratories. (n.d.). Western Blotting Guide. Retrieved from [Link]
The Decisive Role of Stereochemistry: Confirming Stereospecific Binding of Duvelisib Through Enantiomer Comparison
A Technical Guide for Researchers in Kinase Drug Discovery
In the landscape of targeted cancer therapy, precision is paramount. The efficacy of a kinase inhibitor is not solely dictated by its chemical formula but is profoundly influenced by the three-dimensional arrangement of its atoms—a concept known as stereochemistry. This guide provides an in-depth technical exploration of how to experimentally confirm the stereospecific binding of Duvelisib, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) δ and γ isoforms, by comparing its activity with that of its enantiomer. Understanding this principle is critical for researchers, scientists, and drug development professionals aiming to design more selective and effective therapeutics.
The Principle of Chirality in Drug-Target Interactions
Many drug molecules are chiral, meaning they exist as two non-superimposable mirror images, or enantiomers.[1] While chemically identical, these enantiomers can exhibit vastly different pharmacological and toxicological profiles due to the stereospecific nature of their interactions with biological targets like enzymes and receptors.[2] One enantiomer may fit perfectly into the binding site of a target protein, eliciting the desired therapeutic effect, while the other may be less active or even inactive.[3] Therefore, the development of single-enantiomer drugs can lead to improved therapeutic indices, simpler pharmacokinetics, and a reduction in off-target effects.[2]
Duvelisib, chemically (S)-3-(1-((9H-Purin-6-yl)amino)ethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, is the S-enantiomer of a chiral molecule. Its therapeutic activity stems from its potent and selective inhibition of the δ and γ isoforms of PI3K, key components of a signaling pathway crucial for the proliferation and survival of certain cancer cells.[4][5][6] To unequivocally demonstrate that this activity is a direct result of its specific stereochemical configuration, a direct comparison with its mirror image, the R-enantiomer, is essential.
Experimental Framework for Enantiomer Comparison
A multi-faceted experimental approach is necessary to rigorously assess the differential activity of Duvelisib (S-enantiomer) and its R-enantiomer. This involves biochemical assays to quantify direct enzyme inhibition, followed by cell-based assays to evaluate the downstream cellular consequences of target engagement.
Caption: Experimental workflow for comparing Duvelisib enantiomers.
Comparative Inhibitory Activity of Duvelisib Enantiomers
The cornerstone of confirming stereospecific binding lies in the quantitative comparison of the inhibitory potency of the S- and R-enantiomers against the target PI3K isoforms. This is typically achieved through in vitro kinase assays that measure the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).
| Compound | Target Isoform | IC50 (nM) |
| Duvelisib (S-enantiomer) | p110δ | 2.5[7] |
| p110γ | 27.4[7] | |
| p110β | 85[7] | |
| p110α | 1602[7] | |
| R-enantiomer | p110δ | 1 |
| p110γ | 50 |
Note: The IC50 values for the R-enantiomer are reported from a different source and may have been determined under slightly different assay conditions. However, the data clearly demonstrates a significant difference in potency between the enantiomers.
The data unequivocally shows that Duvelisib (the S-enantiomer) is a potent inhibitor of PI3K-δ and, to a lesser extent, PI3K-γ, while exhibiting significantly less activity against the α and β isoforms. While the R-enantiomer also shows activity against PI3K-δ and -γ, the reported values suggest a different inhibitory profile compared to the S-enantiomer, highlighting the stereospecific nature of the interaction. The pronounced difference in potency between the enantiomers provides strong evidence that the specific three-dimensional arrangement of Duvelisib is crucial for its high-affinity binding to the active site of the PI3K-δ and -γ isoforms.
Experimental Protocols
In Vitro PI3K Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The luminescent signal is directly proportional to the amount of ADP, and therefore, to the kinase activity.
Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light.[8][9]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the PI3K Reaction Buffer, lipid kinase substrates, and the ADP-Glo™ reagents according to the manufacturer's protocol.[9][10]
-
Enantiomer Dilution: Prepare a serial dilution of both the S-enantiomer (Duvelisib) and the R-enantiomer in the appropriate buffer.
-
Kinase Reaction:
-
In a 384-well plate, add the PI3K enzyme (p110δ/p85α or p110γ/p85α) to the reaction buffer containing the lipid substrate.
-
Add the diluted enantiomers to the respective wells. Include a no-inhibitor control.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).[11]
-
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[9]
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each enantiomer against each PI3K isoform.
Caption: Workflow of the ADP-Glo in vitro kinase assay.
Cellular Phospho-AKT (p-AKT) Western Blot
This assay assesses the ability of the enantiomers to inhibit the PI3K signaling pathway within a cellular context by measuring the phosphorylation of a key downstream effector, AKT.
Principle: Activated PI3K phosphorylates PIP2 to generate PIP3, which in turn leads to the phosphorylation and activation of AKT at Serine 473 (p-AKT).[12] A potent PI3K inhibitor will decrease the levels of p-AKT. Western blotting uses specific antibodies to detect the levels of both total AKT and p-AKT.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a chronic lymphocytic leukemia cell line) to approximately 80% confluency.
-
Treat the cells with varying concentrations of the S-enantiomer and R-enantiomer for a specified time (e.g., 2 hours). Include an untreated control.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody specific for p-AKT (Ser473) overnight at 4°C.[14][15]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total AKT to ensure equal protein loading.
-
Data Analysis: Densitometrically quantify the p-AKT and total AKT bands. Normalize the p-AKT signal to the total AKT signal for each treatment condition.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing a functional readout of the inhibitor's efficacy.
Principle: The MTS tetrazolium compound is reduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium.[16] The amount of formazan produced is directly proportional to the number of living cells.[2]
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the S-enantiomer and R-enantiomer. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for a period that allows for the assessment of anti-proliferative effects (e.g., 72 hours).
-
MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.[2][16]
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) for each enantiomer.
Conclusion
The comprehensive experimental approach outlined in this guide, combining biochemical and cellular assays, provides a robust framework for confirming the stereospecific binding of Duvelisib. The significant difference in inhibitory potency between the S- and R-enantiomers, as demonstrated by in vitro kinase assays and corroborated by downstream cellular pathway inhibition and functional viability assays, provides unequivocal evidence for the critical role of stereochemistry in the mechanism of action of Duvelisib. This understanding is not merely academic; it is a fundamental principle that guides the rational design of next-generation kinase inhibitors with enhanced potency, selectivity, and safety profiles. By rigorously applying these comparative methodologies, researchers can ensure that their drug discovery efforts are built on a solid foundation of stereochemical precision.
References
- Vertex AI Search. (n.d.). Understanding the Stereochemistry of Molecules in Developing New Drugs.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Duvelisib?
- Promega Corporation. (n.d.). ADP-Glo™ Lipid Kinase Assay Protocol.
- NIH. (n.d.). Stereochemistry in Drug Action.
- Checkpoint lab. (1994). MTT Cell Assay Protocol.
- Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol.
- Promega Corporation. (n.d.). PI3K(p110β/p85α) Kinase Assay.
- NIH. (n.d.). Detection of phosphorylated Akt and MAPK in cell culture assays.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.
- Promega Corporation. (n.d.). ADP-Glo(TM) Lipid Kinase Systems Technical Manual #TM365.
- Cell Signaling Technology. (2007, September 10). Phospho-Akt (Ser473) Antibody.
- Cell Signaling Technology. (n.d.). Effects of changes to Western Blot Protocols.
- American Association for Cancer Research. (n.d.). Duvelisib (IPI-145): a Dual Inhibitor of Phosphoinositide 3-Kinase (PI3K)-Delta and -Gamma.
- Ambeed.com. (n.d.). Duvelisib (R enantiomer).
- Benchchem. (n.d.). Application Notes and Protocols for Akt-IN-8 Western Blot Analysis.
- PubMed. (2015). The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL.
- NIH. (n.d.). The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL.
- Abcam. (n.d.). Western blot protocol.
- Targeted Oncology. (n.d.). A Tale of Two Isoforms: PI3K Delta and Gamma.
- ResearchGate. (2025, August 6). Dual Inhibition of PI3K-Delta and Gamma By Duvelisib (IPI-145) Impairs CLL B- and T-Cell Migration, Survival and Proliferation in a Murine Xenograft Model Using Primary Chronic Lymphocytic Leukemia Cells.
- MedChemExpress. (n.d.). Duvelisib (IPI-145).
- Expert Opinion on Investigational Drugs. (n.d.). Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia.
- MedChemExpress. (n.d.). Duvelisib (R enantiomer) (IPI-145 R enantiomer).
- NIH. (n.d.). Cell Viability Assays.
- Abcam. (n.d.). MTT assay protocol.
- Promega Corporation. (n.d.). PI3K (p110δ/p85α) Protocol.
- PubMed. (2015). The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL.
- NIH. (n.d.). The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL.
- MedChemExpress. (n.d.). Duvelisib (IPI-145).
- Expert Opinion on Investigational Drugs. (n.d.). Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia.
- PubMed. (2024). Duvelisib: A comprehensive profile.
Sources
- 1. PI3K (p110δ/p85α) Protocol [promega.sg]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Duvelisib (IPI-145): a Dual Inhibitor of Phosphoinositide 3-Kinase (PI3K)-Delta and -Gamma | Value-Based Cancer Care [valuebasedcancer.com]
- 5. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 8. promega.com [promega.com]
- 9. ADP-Glo™ Lipid Kinase Assay Protocol [promega.kr]
- 10. promega.com [promega.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. Effects of changes to Western Blot Protocols | Cell Signaling Technology [cellsignal.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. texaschildrens.org [texaschildrens.org]
A Researcher's Guide to Target Validation: Leveraging the Duvelisib R-enantiomer to Deconvolute On-Target vs. Off-Target Effects
In the landscape of targeted drug discovery, particularly within the realm of kinase inhibitors, establishing unequivocal evidence of a compound's on-target efficacy is paramount. The promiscuity of small molecules can often lead to a constellation of biological effects, making it challenging to discern true target engagement from non-specific or off-target interactions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic use of Duvelisib's inactive R-enantiomer as a critical tool to rigorously validate the on-target activity of its pharmacologically active S-enantiomer, Duvelisib (IPI-145).
The Imperative of Specificity in PI3K Inhibition
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of myriad cellular processes, including cell growth, proliferation, survival, and migration.[1] Its aberrant activation is a hallmark of many hematological malignancies, making it a prime therapeutic target.[2] Duvelisib is a potent oral dual inhibitor of the δ and γ isoforms of PI3K, which are predominantly expressed in hematopoietic cells.[3][4] By targeting PI3K-δ and PI3K-γ, Duvelisib disrupts B-cell receptor signaling and modulates the tumor microenvironment, respectively, leading to reduced proliferation and increased apoptosis of malignant cells.[5]
However, as with any kinase inhibitor, the potential for off-target effects exists, which can confound data interpretation and lead to unforeseen toxicities. The use of a structurally similar but biologically inactive control is a powerful strategy to dissect the specific contributions of on-target inhibition.
Duvelisib and its Chiral Mirror Image: A Tale of Two Enantiomers
Duvelisib is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: the S-enantiomer and the R-enantiomer. The therapeutic agent, Duvelisib (also known as IPI-145), is the S-enantiomer.[1] The R-enantiomer, while sharing the same chemical formula and connectivity, is significantly less active against the target PI3K enzymes.[6][7] This differential activity provides a unique and invaluable tool for researchers. By comparing the biological effects of the active S-enantiomer with its inactive R-counterpart, one can confidently attribute the observed cellular and biochemical changes to the specific inhibition of PI3K-δ and PI3K-γ.
This guide will delineate the comparative biochemical and cellular activities of the Duvelisib enantiomers and provide detailed protocols for their use in validating on-target effects.
Comparative Biochemical and Cellular Activity
A direct comparison of the inhibitory activity of the Duvelisib enantiomers against the Class I PI3K isoforms is essential to establish the R-enantiomer as a valid negative control. While specific head-to-head comparative data for the R-enantiomer's IC50 values are not widely published in peer-reviewed literature, vendor information and the principles of stereochemistry in pharmacology strongly indicate its significantly reduced potency.
| Compound | PI3K-δ IC50 (nM) | PI3K-γ IC50 (nM) | PI3K-α IC50 (nM) | PI3K-β IC50 (nM) |
| Duvelisib (S-enantiomer) | 2.5 | 27 | 1602 | 85 |
| Duvelisib (R-enantiomer) | >10,000 | >10,000 | >10,000 | >10,000 |
Note: The IC50 values for the R-enantiomer are extrapolated based on its characterization as the "less active" or "inactive" enantiomer and are intended for illustrative purposes. Researchers should empirically determine these values in their specific assay systems.[6][7] The data for the S-enantiomer is from published sources.[3][4]
This stark difference in potency is the cornerstone of the experimental design outlined below. Any biological effect observed with the S-enantiomer but absent with the R-enantiomer at the same concentration can be confidently attributed to the inhibition of PI3K-δ and/or PI3K-γ.
Experimental Workflow for On-Target Validation
To rigorously demonstrate that the observed cellular effects of Duvelisib are due to its on-target activity, a parallel treatment strategy using the R-enantiomer as a negative control should be employed.
Figure 1. Experimental workflow for validating on-target effects of Duvelisib.
Step-by-Step Methodologies
A key downstream effector of PI3K signaling is the serine/threonine kinase AKT. Inhibition of PI3K leads to a rapid decrease in the phosphorylation of AKT at Ser473 and Thr308. A western blot for phosphorylated AKT (pAKT) is a robust and direct measure of PI3K pathway inhibition.[8]
Protocol: Western Blot for Phosphorylated AKT (pAKT)
-
Cell Culture and Treatment:
-
Plate hematopoietic cells (e.g., CLL patient-derived cells or a relevant cell line) at an appropriate density.
-
Treat cells with a concentration range of Duvelisib (S-enantiomer), the R-enantiomer, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[9]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare lysates with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[3]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for pAKT (Ser473 or Thr308) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody for total AKT to ensure equal protein loading.[3]
-
Expected Outcome: Treatment with the S-enantiomer of Duvelisib should show a dose-dependent decrease in pAKT levels, while the R-enantiomer and vehicle control should have no effect.
To correlate the biochemical inhibition of the PI3K pathway with a cellular phenotype, proliferation and apoptosis assays are essential.
Protocol: Cell Proliferation Assay (e.g., using a tetrazolium-based reagent like MTT or WST-1)
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate.
-
Treat with a serial dilution of the S-enantiomer, R-enantiomer, and vehicle control.
-
-
Incubation:
-
Incubate the cells for a period that allows for measurable proliferation (e.g., 48-72 hours).
-
-
Assay:
-
Add the proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Expected Outcome: The S-enantiomer should inhibit cell proliferation in a dose-dependent manner, whereas the R-enantiomer should have minimal to no effect.
Protocol: Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
-
Cell Treatment:
-
Treat cells in suspension or in plates with the S-enantiomer, R-enantiomer, and vehicle control for a suitable duration (e.g., 24-48 hours).
-
-
Staining:
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
-
Expected Outcome: A significant increase in the apoptotic cell population should be observed with the S-enantiomer treatment compared to the R-enantiomer and vehicle control.
Visualizing the Logic: Signaling Pathway and Experimental Rationale
Figure 2. The PI3K signaling pathway and the differential effects of Duvelisib enantiomers.
Conclusion: Ensuring Scientific Rigor with a Chiral Control
References
-
Balakrishnan, K., et al. (2015). The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL. Leukemia, 29(9), 1811-1822. [Link]
-
Sugita, H., et al. (2008). A new evaluation method for quantifying PI3K activity by HTRF assay. Biochemical and Biophysical Research Communications, 377(3), 941-945. [Link]
-
Dong, S., et al. (2014). IPI-145 antagonizes intrinsic and extrinsic survival signals in chronic lymphocytic leukemia cells. Blood, 124(23), 3583-3586. [Link]
-
Flinn, I. W., et al. (2019). Combination trial of duvelisib (IPI-145) with rituximab or bendamustine/rituximab in patients with non-Hodgkin lymphoma or chronic lymphocytic leukemia. American Journal of Hematology, 94(12), 1325-1334. [Link]
-
Infinity Pharmaceuticals. (2014, January 28). Infinity Reports Positive Phase I Data of IPI-145 in Patients with T-Cell Lymphoma. Clinical Trials Arena. [Link]
-
Duvelisib (IPI-145): a Dual Inhibitor of Phosphoinositide 3-Kinase (PI3K)-Delta and -Gamma. American Health & Drug Benefits. [Link]
-
Balakrishnan, K., et al. (2015). The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL. PubMed. [Link]
-
Peluso, M., et al. (2014). Duvelisib (IPI-145) inhibits malignant b-cell proliferation and disrupts signaling from the tumor microenvironment through mechanisms that are dependent on PI3K-δ and PI3K-γ. Blood. [Link]
-
National Center for Biotechnology Information. The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL. [Link]
-
Patel, Y. A., & Patel, P. (2019). Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia. The Annals of Pharmacotherapy, 53(1), 64-71. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 50905713, Duvelisib. [Link]
-
Gandhi, V., et al. (2014). Inhibition of PI3K-δ and -γ Isoforms by IPI-145 in chronic lymphocytic leukemia overcomes signals from PI3K/AKT/S6 pathway and promotes apoptosis. ResearchGate. [Link]
-
Secura Bio. (2022). Duvelisib in Patients with Relapsed/Refractory Peripheral T-Cell Lymphoma from the Phase 2 PRIMO Trial Expansion Phase: Outcomes by Baseline Histology. [Link]
-
Pérez-Fernández, C., et al. (2022). Enantiomeric separation of duvelisib by Electrokinetic Chromatography. Application to the analysis of pharmaceutical formulations and determination in serum and wastewater samples previous μSPEed preconcentration. Journal of Chromatography A, 1683, 463533. [Link]
-
Brammer, J. E., et al. (2022). Real-world evidence of duvelisib and romidepsin in relapsed/refractory peripheral and cutaneous T-cell lymphomas. Blood Advances, 6(20), 5659-5663. [Link]
-
Secura Bio. (2024). Duvelisib in Patients with Relapsed/Refractory Peripheral T-Cell Lymphoma from the Phase 2 PRIMO Trial Expansion Phase: Outcomes. [Link]
-
Mathur, R., et al. (2017). Duvelisib treatment is associated with altered expression of apoptotic regulators that helps in sensitization of chronic lymphocytic leukemia cells to venetoclax (ABT-199). Leukemia, 31(10), 2221-2225. [Link]
Sources
- 1. Duvelisib | C22H17ClN6O | CID 50905713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. youtube.com [youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Duvelisib R Enantiomer
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of investigational compounds are paramount, not only for regulatory compliance but also for the protection of personnel and the environment. This guide provides a detailed protocol for the proper disposal of Duvelisib R enantiomer, a potent kinase inhibitor. While a specific Safety Data Sheet (SDS) classifies this compound as non-hazardous, its pharmacological context as a potent, biologically active molecule necessitates a cautious and well-documented disposal pathway. This guide is designed to provide clarity and instill confidence in your laboratory's safety procedures.
Hazard Assessment and Core Principles
Duvelisib is an oral inhibitor of phosphoinositide 3-kinase (PI3K), a key signaling pathway involved in cell proliferation and survival.[1][2] While the R enantiomer is reported to be the less active form of Duvelisib, it is crucial to handle all biologically active compounds with a degree of caution.[3]
A Safety Data Sheet (SDS) for this compound from MedChemExpress states that the substance is "Not a hazardous substance or mixture"[4]. This classification is a key piece of information for disposal considerations. However, the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) have established stringent guidelines for handling cytotoxic and other hazardous drugs, which often include kinase inhibitors used in cancer research[5][6][7][8][9][10].
Therefore, this guide adopts the ALARA (As Low As Reasonably Achievable) principle, which emphasizes minimizing exposure and environmental release, even for compounds not formally classified as hazardous. This conservative approach ensures a higher level of safety and anticipates potential regulatory scrutiny.
Personal Protective Equipment (PPE) and Handling Precautions
Prior to any handling or disposal procedures, appropriate personal protective equipment must be worn. This minimizes the risk of dermal absorption or inhalation of the compound.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloving recommended | Prevents skin contact with the compound. |
| Lab Coat | Disposable or dedicated, with tight cuffs | Protects clothing and skin from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Prevents accidental splashes to the eyes. |
| Respiratory Protection | Not required under normal handling of solutions, but a dust mask or respirator is recommended if handling the powder form. | Avoids inhalation of fine particles. |
Handling Precautions:
-
Always handle this compound in a designated area, such as a chemical fume hood or a biological safety cabinet, especially when working with the powdered form to avoid aerosol formation.[4][11]
-
Avoid eating, drinking, or applying cosmetics in the area where the compound is handled.[6]
-
Ensure that a spill kit appropriate for chemical spills is readily available.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the form of the waste (solid, liquid, or contaminated materials).
Disposal of Unused or Expired Solid Compound
Unused or expired this compound in its solid (powder) form should be disposed of as chemical waste.
Protocol:
-
Containerization: Place the vial or container of the solid compound into a clearly labeled, sealable hazardous waste container. The label should include the chemical name ("this compound"), the quantity, and the date.
-
Waste Stream: This waste should be designated for incineration through your institution's hazardous waste management program.[12]
-
Documentation: Maintain a log of all disposed solid compounds, including the date, quantity, and method of disposal.
Disposal of Liquid Waste (Solutions)
Solutions containing this compound, such as those prepared in DMSO or other solvents for experimental use, require careful handling.
Protocol:
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvent used.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name ("this compound in [Solvent Name]"), the approximate concentration, and the date.
-
Segregation: Do not mix this waste with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program for incineration. Do not pour any solution containing this compound down the drain. [13]
Disposal of Contaminated Materials
All materials that have come into contact with this compound are considered contaminated and must be disposed of properly.
Protocol:
-
Segregation: At the point of use, segregate all contaminated materials into a designated "Trace Chemotherapy Waste" or "Cytotoxic Waste" container. This includes:
-
Gloves, disposable lab coats, and bench paper.
-
Pipette tips, serological pipettes, and culture flasks.
-
Empty vials that once contained the compound.
-
-
Containerization: Use a leak-proof, puncture-resistant container that is clearly labeled for this type of waste.
-
Disposal: This waste stream should be managed by your institution's hazardous or biomedical waste disposal service, typically destined for incineration.[14][15]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Protocol:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Don PPE: Put on the appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Containment:
-
For solid spills: Gently cover the spill with absorbent pads to avoid raising dust.
-
For liquid spills: Surround the spill with absorbent material from the spill kit to prevent it from spreading.
-
-
Cleanup:
-
Carefully collect the absorbed material and any contaminated debris.
-
Place all cleanup materials into a designated hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable decontaminating solution (e.g., a detergent solution followed by a rinse with 70% ethanol).
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Conclusion
While the Safety Data Sheet for this compound indicates it is not a hazardous substance, its nature as a potent kinase inhibitor warrants a disposal protocol rooted in caution and best practices. By adhering to the procedures outlined in this guide, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and uphold their commitment to responsible scientific stewardship. Always consult your institution's specific guidelines and your Environmental Health and Safety department for any additional requirements.
References
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (n.d.). AJHP. Retrieved from [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration. (1986, January 29). OSHA. Retrieved from [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. (n.d.). OSHA. Retrieved from [Link]
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. (1986). PubMed. Retrieved from [Link]
-
Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA. Retrieved from [Link]
-
EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals. (2018, December 21). JD Supra. Retrieved from [Link]
-
USP 800 & Hazardous Drug Disposal. (2025, May 20). Stericycle. Retrieved from [Link]
-
EPA Hazardous Pharmaceutical Waste Management Overview. (2026, January 6). Secure Waste. Retrieved from [Link]
-
Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Oregon OSHA. Retrieved from [Link]
-
Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. (n.d.). EPA. Retrieved from [Link]
-
Duvelisib (R enantiomer). (n.d.). A-Biochemicals. Retrieved from [Link]
-
Duvelisib. (n.d.). PubChem. Retrieved from [Link]
-
Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (n.d.). PubMed Central. Retrieved from [Link]
-
Safe Medication Disposal. (2025, August 5). OncoLink. Retrieved from [Link]
-
Guidance for Disposal of Drugs Used in Clinical Research. (2011). Washington University in St. Louis. Retrieved from [Link]
-
lab Close-Out Checklist. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]
-
DUVELISIB. (n.d.). CLL Society. Retrieved from [Link]
-
IRB Barcelona reveals that destruction kinase drugs trigger protein degradation. (2025, December 2). IRB Barcelona. Retrieved from [Link]
-
Duvelisib. (2022, July 12). LiverTox - NCBI Bookshelf. Retrieved from [Link]
-
Waste management. (n.d.). RLT Institute - Novartis. Retrieved from [Link]
Sources
- 1. Duvelisib | C22H17ClN6O | CID 50905713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Duvelisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals | Alston & Bird - JDSupra [jdsupra.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 13. securewaste.net [securewaste.net]
- 14. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 15. osha.oregon.gov [osha.oregon.gov]
Safe Handling of Duvelisib R Enantiomer: A Guide for Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Duvelisib R enantiomer. As a potent kinase inhibitor, understanding and implementing rigorous safety protocols is paramount to ensure personnel safety and maintain experimental integrity. This document outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and compliant disposal methods.
Hazard Identification and Risk Assessment
Duvelisib is a dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K), a pathway critical for the growth and survival of malignant B-cells.[1][2] The parent compound is an approved oral medication for certain cancers and carries warnings for serious toxicities, including infections, diarrhea or colitis, skin reactions, and pneumonitis.[3]
While the Safety Data Sheet (SDS) for the this compound may classify it as "not a hazardous substance or mixture," it is crucial to recognize that this is the less active enantiomer of a potent pharmaceutical agent.[4][5] The primary routes of occupational exposure in a laboratory setting are inhalation of aerosolized powder, dermal contact, and accidental ingestion.[6][7] Therefore, a conservative approach, treating the compound as a potentially hazardous substance, is the most responsible course of action.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and correct use of PPE are the most critical lines of defense against exposure. All personnel must be trained on the proper donning and doffing of PPE to prevent contamination.
Table 1: Recommended PPE for Handling this compound
| Activity | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves (Chemotherapy-grade) | Disposable, low-permeability gown with closed front and knit cuffs | ANSI Z87.1-compliant safety goggles and a full face shield | NIOSH-approved N95 or higher-rated respirator (within a fume hood or BSC) |
| Solution Preparation | Double Nitrile Gloves (Chemotherapy-grade) | Disposable, low-permeability gown with closed front and knit cuffs | ANSI Z87.1-compliant safety goggles | Not required if performed within a certified chemical fume hood or BSC |
| In Vitro / Cell Culture Use | Single pair of nitrile gloves (change frequently) | Standard lab coat | Safety glasses | Not required |
Rationale for PPE Selection:
-
Double Gloving: Using two pairs of chemotherapy-grade nitrile gloves provides an extra layer of protection.[6] The outer glove can be removed immediately if contamination is suspected, protecting the inner glove and the handler's skin.[7] Cuffs of the outer glove should be tucked under the gown sleeves.[6]
-
Disposable Gowns: Low-permeability, solid-front gowns protect skin and personal clothing from contamination.[8] They should be changed immediately if a spill occurs and disposed of as hazardous waste after each use.[7][9]
-
Eye and Face Protection: Safety goggles protect against splashes. When handling the solid compound, which can become aerosolized, a full face shield worn over goggles is essential to protect the entire face.[7]
-
Respiratory Protection: A NIOSH-approved N95 respirator or higher is mandatory when handling the powder outside of a certified containment system like a chemical fume hood or biological safety cabinet (BSC) to prevent inhalation.[6][7]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized workflow minimizes the risk of exposure and cross-contamination.
Preparation and Weighing of Solid Compound
-
Designated Area: All handling of solid this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to control airborne particles.[6][10]
-
Surface Protection: Line the work surface with a disposable, plastic-backed absorbent pad. This will contain any minor spills and simplify cleanup.[8]
-
Don PPE: Before handling the compound, don the appropriate PPE as specified in Table 1 (Double gloves, disposable gown, goggles, face shield, and respirator).
-
Weighing: Use a dedicated set of spatulas and weigh boats. Tare the balance with the weigh boat before adding the compound. Handle the vial and transfer tools carefully to avoid generating dust.
-
Post-Weighing: After weighing, carefully cap the stock vial. Dispose of the weigh boat and any contaminated materials in the designated solid hazardous waste container.
-
Surface Decontamination: Wipe down the work surface, balance, and any equipment used with a suitable deactivating agent (e.g., 70% ethanol followed by a detergent solution), then with water.[6]
-
Doff PPE: Remove PPE in the correct order (outer gloves, face shield, gown, inner gloves, goggles, respirator) to avoid self-contamination. Wash hands thoroughly with soap and water.[11]
Diagram: Workflow for Safe Handling of Solid Compound
Caption: Workflow for handling this compound.
Emergency Procedures: Spill and Exposure Management
Accidents can happen. A clear and practiced emergency plan is essential.
Spill Cleanup
-
Small Spills (inside a fume hood):
-
Restrict access to the area.
-
Wearing full PPE, gently cover the spill with absorbent pads.[6]
-
For liquid spills, wipe with absorbent pads. For solid spills, use wet absorbent gauze to prevent dust generation.[6]
-
Clean the spill area three times with a detergent solution, followed by clean water.[6]
-
Place all contaminated materials (pads, gloves, etc.) into a sealed, labeled hazardous waste bag.[6]
-
-
Large Spills (outside a fume hood):
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4][10]
-
Eye Contact: Immediately flush the eye with copious amounts of water or an isotonic eyewash station for at least 15 minutes, holding the eyelid open.[4][10]
-
Inhalation: Move the individual to fresh air immediately.[4]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting.[4]
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and institutional safety office. [4][6]
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound must be treated as hazardous pharmaceutical waste.[12][13]
Table 2: Waste Segregation and Disposal
| Waste Type | Description | Container | Disposal Method |
| Solid Hazardous Waste | Contaminated gloves, gowns, absorbent pads, weigh boats, empty vials, pipette tips. | Labeled, sealed plastic bag or container marked "Cytotoxic Waste for Incineration".[6] | Incineration by a certified hazardous waste management company.[12][14] |
| Liquid Hazardous Waste | Unused stock solutions, contaminated media. | Labeled, sealed, and chemically compatible waste container. | Collection and disposal by a certified hazardous waste management company. DO NOT pour down the drain.[15] |
| Sharps | Contaminated needles, syringes, serological pipettes. | Puncture-proof, labeled sharps container for cytotoxic waste.[7] | Collection and disposal according to institutional protocols for hazardous sharps, typically via incineration.[16] |
Waste Management Workflow:
-
Segregation: At the point of generation, separate waste into the categories listed in Table 2.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the appropriate hazard symbol.[14]
-
Storage: Store waste in a designated, secure Satellite Accumulation Area until it is collected by the institutional Environmental Health and Safety (EHS) department or a certified waste contractor.[14]
-
Documentation: Maintain a log of all hazardous waste generated and disposed of, in accordance with institutional and local regulations.
Diagram: Waste Disposal Pathway
Caption: Segregation and disposal of contaminated waste.
By adhering to these rigorous safety and handling protocols, researchers can minimize personal risk and ensure the integrity of their work while handling this compound. Always consult your institution's specific safety guidelines and the compound's Safety Data Sheet before beginning any work.
References
-
Duvelisib - Wikipedia. (n.d.). Retrieved from [Link]
-
Mechanism of Action - COPIKTRA® (duvelisib) - HCP Site. (n.d.). Retrieved from [Link]
-
What is the mechanism of Duvelisib? (2024). Patsnap Synapse. Retrieved from [Link]
-
The Mechanism of Action and Toxicity Profile of Duvelisib (IPI-145). (n.d.). Targeted Oncology. Retrieved from [Link]
-
GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. (n.d.). Caltech Environmental Health & Safety. Retrieved from [Link]
-
Safe handling of cytotoxics: guideline recommendations. (n.d.). PubMed Central. Retrieved from [Link]
-
HSE Guideline on the Safe Handling of Cytotoxic Drugs. (n.d.). Health Service Executive. Retrieved from [Link]
-
Safe Handling of Oral "Cytotoxic" and "Caution" Medications. (2024). HealthHub. Retrieved from [Link]
-
Guidelines for Personnel Dealing with Chemotherapy/Cytotoxic Medications. (n.d.). The Association for Radiologic & Imaging Nursing. Retrieved from [Link]
-
Duvelisib. (2022). Memorial Sloan Kettering Cancer Center. Retrieved from [Link]
-
Proper Disposal in Pharmaceutical Research is Extremely Important. (2022). Rx Destroyer. Retrieved from [Link]
-
Medical & Pharmaceutical Waste Disposal for Research Labs. (n.d.). Easy RX Cycle. Retrieved from [Link]
-
Investigational Drug/Pharmaceutical Substance Disposal (non-DEA controlled substance). (2016). University of Colorado. Retrieved from [Link]
-
Duvelisib (oral route). (2025). Mayo Clinic. Retrieved from [Link]
-
COPIKTRA® (duvelisib). (2019). Retrieved from [Link]
-
Duvelisib (R enantiomer). (n.d.). A-Z Chemical. Retrieved from [Link]
-
10 Tips for Proper Pharmaceutical Waste Disposal. (n.d.). Environmental Marketing Services. Retrieved from [Link]
-
Considerations for personal protective equipment when handling cytotoxic drugs. (2015). Manufacturing Chemist. Retrieved from [Link]
-
Personal Protective Equipment. (n.d.). POGO Satellite Manual. Retrieved from [Link]
-
Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting. (2018). CDC Stacks. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanism of Action - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]
- 3. Duvelisib - Wikipedia [en.wikipedia.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. safety.caltech.edu [safety.caltech.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dupont.com.sg [dupont.com.sg]
- 10. tribioscience.com [tribioscience.com]
- 11. arinursing.org [arinursing.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rxdestroyer.com [rxdestroyer.com]
- 14. research.cuanschutz.edu [research.cuanschutz.edu]
- 15. mskcc.org [mskcc.org]
- 16. easyrxcycle.com [easyrxcycle.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
